4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Description
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Properties
IUPAC Name |
4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-8(12)6(3-10)2-7(4-11)9(5)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDGBKWOAPXYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C=O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501590 | |
| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22304-67-2 | |
| Record name | 4,6-Dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22304-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4,6-dihydroxy-5-methyl-1,3-diformylbenzene, a valuable substituted isophthalaldehyde. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this target molecule. The guide emphasizes the rationale behind methodological choices, ensuring a robust and reproducible synthetic strategy. Key formylation reactions, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, are discussed in the context of their applicability to the specific substrate, 5-methylresorcinol. Detailed, step-by-step protocols are provided, alongside mechanistic insights and strategies for optimization.
Introduction: The Significance of Substituted Isophthalaldehydes
Substituted isophthalaldehydes are a class of aromatic compounds characterized by a benzene ring bearing two formyl (-CHO) groups at the 1 and 3 positions, along with other substituents. These molecules serve as versatile building blocks in organic synthesis, finding applications in the development of novel pharmaceuticals, functional materials, and complex molecular architectures. Their utility stems from the reactivity of the aldehyde groups, which can participate in a wide array of chemical transformations, and the influence of the ring substituents on the molecule's electronic and steric properties.
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene (also known as 2,4-dihydroxy-5-methylisophthalaldehyde) is a particularly interesting derivative. The presence of two hydroxyl groups and a methyl group on the benzene ring, in addition to the two aldehyde functionalities, imparts a unique combination of reactivity and potential for hydrogen bonding and further functionalization. This makes it a valuable precursor in medicinal chemistry for the synthesis of bioactive compounds and in materials science for the design of ligands and polymers.
This guide will focus on the practical synthesis of this target molecule, providing a detailed exploration of the most effective synthetic routes.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene logically begins with a readily available and appropriately substituted benzene ring. The most direct precursor is 5-methylresorcinol (also known as orcinol), which possesses the required 1,3-dihydroxy-5-methyl substitution pattern. The core synthetic challenge, therefore, lies in the selective introduction of two formyl groups at the positions ortho to both hydroxyl groups (C2 and C6, which become C1 and C3 in the final product nomenclature).
Several classical and modern formylation reactions can be considered for this transformation. The choice of method depends on factors such as regioselectivity, yield, scalability, and the handling of hazardous reagents. The primary formylation reactions relevant to this synthesis are:
-
The Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[1][2] It is a powerful and widely used method for the synthesis of aryl aldehydes.
-
The Duff Reaction: This reaction employs hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically in a protic solvent like glycerol or acetic acid.[3][4] It is particularly effective for the ortho-formylation of phenols.
-
The Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in the presence of a strong base to achieve ortho-formylation.[5][6] The reactive species is dichlorocarbene.
The electron-rich nature of the 5-methylresorcinol ring, activated by the two hydroxyl groups, makes it a suitable substrate for electrophilic aromatic substitution, which is the underlying mechanism of these formylation reactions.
Recommended Synthetic Pathway: Diformylation of 5-Methylresorcinol
Based on literature precedence and experimental robustness, the direct diformylation of 5-methylresorcinol presents the most efficient route to 4,6-dihydroxy-5-methyl-1,3-diformylbenzene. While several formylation methods exist, the Vilsmeier-Haack and Duff reactions are particularly well-suited for this transformation.
Method 1: The Vilsmeier-Haack Diformylation
The Vilsmeier-Haack reaction is a highly effective method for the formylation of activated aromatic compounds like phenols and their ethers.[7][8] The reaction proceeds via the formation of an electrophilic iminium salt, the Vilsmeier reagent, which then attacks the electron-rich aromatic ring.
3.1.1. Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich 5-methylresorcinol attacks the Vilsmeier reagent. The strong activating effect of the two hydroxyl groups directs the substitution to the ortho positions. A subsequent hydrolysis step converts the resulting iminium salt intermediate into the aldehyde.
3.1.2. Detailed Experimental Protocol
Materials:
-
5-Methylresorcinol (Orcinol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methylresorcinol in anhydrous DMF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Addition: Slowly add phosphoryl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Add a saturated solution of sodium acetate to neutralize the excess acid until the pH is approximately 6.
-
Product Isolation: A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Diformylation
| Parameter | Value |
| Molar Ratio (5-Methylresorcinol:POCl₃:DMF) | 1 : 2.5 : 5 |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-75% |
Method 2: The Duff Diformylation
The Duff reaction is another viable method for the ortho-formylation of phenols.[3] It typically uses hexamethylenetetramine as the formyl source in an acidic medium.[4] A modified Duff reaction using trifluoroacetic acid can lead to diformylation.[9]
3.2.1. Reaction Mechanism
The mechanism of the Duff reaction is complex but is believed to involve the in-situ generation of an iminium ion electrophile from hexamine in the acidic medium. This electrophile then attacks the activated phenol ring, primarily at the ortho position.[3] Subsequent hydrolysis steps lead to the formation of the aldehyde.
3.2.2. Detailed Experimental Protocol
Materials:
-
5-Methylresorcinol (Orcinol)
-
Hexamethylenetetramine (Hexamine)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylresorcinol and hexamethylenetetramine to trifluoroacetic acid.
-
Reaction Progression: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing an aqueous solution of hydrochloric acid. Stir the mixture for some time to hydrolyze the intermediate.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Typical Reaction Parameters for Modified Duff Diformylation
| Parameter | Value |
| Molar Ratio (5-Methylresorcinol:Hexamine) | 1 : 2.2 |
| Solvent | Trifluoroacetic acid |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Expected Yield | 50-65% |
Characterization of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
Table 3: Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 22304-67-2[10] |
| Molecular Formula | C₉H₈O₄[11] |
| Molecular Weight | 180.16 g/mol [11] |
| Appearance | Off-white to yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~10.2 (s, 2H, -CHO), ~11.5 (br s, 2H, -OH), ~7.5 (s, 1H, Ar-H), ~2.1 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~190, ~160, ~140, ~115, ~110, ~10 |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1650 (C=O, aldehyde), ~1600, ~1450 (C=C, aromatic) |
| Mass Spectrometry (EI) | m/z 180 (M⁺) |
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Trifluoroacetic acid (TFA): Corrosive and causes severe burns.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Chloroform: A suspected carcinogen.
-
Hexamine: Can cause skin and respiratory irritation.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene can be effectively achieved through the diformylation of 5-methylresorcinol. Both the Vilsmeier-Haack and the modified Duff reactions provide viable synthetic routes, with the Vilsmeier-Haack reaction generally offering higher yields. The choice of method may depend on the availability of reagents and the scale of the synthesis. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the desired product in high purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable building block for a range of applications in chemical and pharmaceutical research.
References
Sources
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- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. lookchem.com [lookchem.com]
- 10. 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene | 22304-67-2 [chemicalbook.com]
- 11. scbt.com [scbt.com]
physicochemical properties of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
Executive Summary
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, also known by its CAS Number 22304-67-2, is a multifunctional aromatic compound possessing a unique arrangement of electron-donating hydroxyl groups and electron-withdrawing formyl groups on a central benzene ring. This substitution pattern imparts significant chemical reactivity and makes it a valuable precursor in various fields. This guide provides a comprehensive overview of its known and predicted physicochemical properties, outlines protocols for its characterization, proposes a viable synthetic route, and discusses its potential applications for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction: A Versatile Aromatic Building Block
The core of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is a 2-methylresorcinol scaffold, functionalized with two aldehyde groups. This structure is of significant interest for several reasons:
-
High Functionality: The presence of two phenolic hydroxyls and two aldehyde groups offers multiple sites for chemical modification.
-
Symmetric Potential: The molecule possesses a C2v symmetry axis, making it an attractive building block for the synthesis of well-defined supramolecular structures and polymers.
-
Reactivity: The aldehydes are susceptible to nucleophilic attack and condensation reactions, while the hydroxyl groups can undergo etherification, esterification, and influence the aromatic ring's reactivity.
This combination makes the compound a versatile precursor for the synthesis of pharmaceuticals, dyes, and pigments.[1] Furthermore, its potential as an antioxidant in the food and cosmetic industries has been noted.[1]
Molecular Identity
To establish a clear frame of reference, the fundamental identifiers for this compound are outlined below.
Caption: Core molecular identifiers for the target compound.
Core Physicochemical Properties
The physical state and solubility of a compound are foundational to its handling, reaction setup, and formulation. This section details these essential properties.
Tabulated Physical Data
The following table summarizes the key physical and chemical properties compiled from available data sources. It is important to note that some of these values are predicted based on computational models and await experimental verification.
| Property | Value | Source |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 187 °C | [1] |
| Boiling Point | 399.6 ± 27.0 °C (Predicted) | [1] |
| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.84 ± 0.28 (Predicted) | [1] |
Solubility and Storage
Expert Insight: The molecule's structure, featuring polar hydroxyl and aldehyde groups on a benzene ring, suggests a nuanced solubility profile. It is expected to be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Its solubility in water is likely low, and it is expected to be poorly soluble in nonpolar solvents such as hexanes or toluene.
-
Recommended Storage: Due to the potential for oxidation of the aldehyde and phenol moieties, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1]
Spectroscopic and Structural Characterization Workflow
Thorough characterization is essential to confirm the identity and purity of a synthesized compound. While specific spectral data for this molecule is not widely available in the literature, this section outlines the standard, self-validating workflows used for its analysis and the expected spectral features.
Caption: A typical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the electronic environment and neighboring protons for each hydrogen, while ¹³C NMR provides a count of unique carbon atoms.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~10.0-10.5 ppm: A singlet corresponding to the two equivalent aldehyde protons (-CHO).
-
~11.0-12.0 ppm: A broad singlet from the two phenolic hydroxyl protons (-OH). This peak's position can be concentration-dependent and it will exchange with D₂O.
-
~7.5-8.0 ppm: A singlet from the lone aromatic proton.
-
~2.0-2.5 ppm: A singlet from the three methyl protons (-CH₃).
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~190-195 ppm: Aldehyde carbonyl carbons.
-
~160-165 ppm: Aromatic carbons bonded to hydroxyl groups.
-
~110-140 ppm: Other aromatic carbons.
-
~10-15 ppm: Methyl carbon.
-
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex briefly to ensure complete dissolution.
-
Acquisition: Load the sample into the NMR spectrometer.
-
Tuning & Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field to optimize homogeneity.
-
Data Collection: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) using standard instrument parameters.
-
Validation: The integration of the proton signals should correspond to the number of protons (1:2:3 for aromatic:aldehyde:methyl), and the number of signals in the ¹³C spectrum should match the number of unique carbons.
Mass Spectrometry (MS)
Expertise & Causality: MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
-
Expected Result: In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of 179.03. In positive ion mode, [M+H]⁺ at 181.05 or a sodium adduct [M+Na]⁺ at 203.03 would be expected. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₈O₄ to within 5 ppm.
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Validation: The observed m/z of the most intense peak corresponding to the molecular ion must match the calculated theoretical mass for C₉H₈O₄ within the instrument's mass accuracy tolerance.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.
-
Expected Characteristic Peaks:
-
3200-3500 cm⁻¹: A broad band corresponding to the O-H stretching of the phenolic groups.
-
2800-2900 cm⁻¹ & 2700-2800 cm⁻¹: Two weak bands characteristic of the C-H stretch in aldehydes (Fermi doublet).
-
1650-1680 cm⁻¹: A strong, sharp band from the C=O stretching of the conjugated aldehyde groups.
-
1580-1620 cm⁻¹: Bands corresponding to C=C stretching within the aromatic ring.
-
Synthesis and Reactivity
While the compound is commercially available from several suppliers, understanding its synthesis is crucial for derivatization and cost-benefit analysis in research.[2][3][4] A plausible and common method for introducing formyl groups to an activated aromatic ring like a phenol is the Vilsmeier-Haack reaction.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like DMF and an acid chloride like phosphorus oxychloride (POCl₃), to effect electrophilic formylation.
Caption: Proposed workflow for the synthesis of the title compound.
Protocol 3: Representative Synthesis via Vilsmeier-Haack Reaction
-
Reagent Formation (Caution: Exothermic): In a three-neck flask equipped with a dropping funnel and an inert atmosphere (N₂), cool dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 2.2 equiv.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 2-methylresorcinol (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the pre-formed reagent at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Hydrolysis (Quenching): Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Isolation: A precipitate should form. If necessary, adjust the pH to ~5-6 with a saturated sodium acetate solution to promote precipitation. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Validation: Confirm the identity and purity of the product using the analytical methods described in Section 3 (NMR, MS, IR) and by melting point determination.
Potential Applications and Future Directions
The unique structure of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene makes it a compelling candidate for advanced applications.
-
Medicinal Chemistry: The diformyl functionality is an ideal starting point for synthesizing Schiff bases. Schiff bases derived from substituted salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, often through mechanisms like DNA binding or enzyme inhibition.[5]
-
Materials Science: As a rigid, C2-symmetric monomer with four reactive sites, this compound is an excellent building block for creating porous materials like Covalent Organic Frameworks (COFs) or metal-organic frameworks (MOFs) after conversion to a suitable linker. These materials have applications in gas storage, catalysis, and separation.
-
Antioxidant Research: Phenolic compounds are well-known antioxidants. The presence of two hydroxyl groups on the ring suggests this molecule could act as a radical scavenger, aligning with its potential use in the food and cosmetic industries.[1] A related metabolite, 5-methyl-1,3-benzenediol, has demonstrated potent biological effects, suggesting this scaffold is biologically relevant.[6]
Conclusion
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is a highly functionalized aromatic compound with significant, yet underexplored, potential. Its physicochemical properties, characterized by a high melting point, polar functional groups, and multiple reactive sites, make it a versatile tool for chemists. The established protocols for its analysis and a reliable synthetic strategy via the Vilsmeier-Haack reaction provide a solid foundation for its use in developing novel pharmaceuticals, advanced materials, and functional additives. Further experimental validation of its predicted properties and exploration of its biological activities are promising avenues for future research.
References
- Supporting Information for a research article.
- Supporting Information for a research article.
-
DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]
-
P212121 Store. (n.d.). 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene. [Link]
-
LookChem. (n.d.). Cas 22304-67-2, this compound. [Link]
-
CNKI. (2007). Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. [Link]
-
ResearchGate. (2007). Synthesis and Crystal Structure of 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde. [Link]
-
Nadumane, V. K. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. [Link]
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- 2. This compound | 22304-67-2 [chemicalbook.com]
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- 5. dergipark.org.tr [dergipark.org.tr]
- 6. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS: 22304-67-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS No. 22304-67-2), a versatile aromatic dialdehyde with significant potential in medicinal chemistry, materials science, and as a precursor for complex molecular architectures. This document consolidates available information on its chemical identity, physicochemical properties, synthesis strategies, and potential applications, with a focus on its utility for researchers in drug discovery and development. While specific experimental spectral data is not widely published, this guide will also infer expected analytical characteristics to aid in its identification and characterization.
Introduction
This compound, also known by its systematic IUPAC name 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde, is a unique aromatic compound featuring a central benzene ring substituted with two hydroxyl groups, a methyl group, and two formyl (aldehyde) groups.[1][2] This multifunctional substitution pattern imbues the molecule with a high degree of reactivity and the potential for diverse chemical transformations. The presence of two aldehyde moieties makes it an excellent building block for the synthesis of Schiff bases, macrocycles, and polymers, while the phenolic hydroxyl groups offer sites for etherification, esterification, and influence the molecule's electronic properties and potential for biological activity.[3][4]
This guide aims to be a valuable resource for scientists working with or considering the use of this compound by providing a detailed synthesis of its chemical and physical properties, outlining plausible and documented synthetic routes, and exploring its known and potential applications.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The key properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be used as a guide, with experimental verification recommended.
| Property | Value | Source |
| CAS Number | 22304-67-2 | [2] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 187 °C | [1] |
| Boiling Point (Predicted) | 399.6 ± 27.0 °C | [1] |
| Density (Predicted) | 1.430 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.84 ± 0.28 | [1] |
| Solubility | Soluble in many organic solvents | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis Strategies
The synthesis of this compound has been reported in the chemical literature, with formylation of the corresponding phenol being the key transformation.[4] The starting material for these syntheses is the readily available 2-methylresorcinol (5-methyl-1,3-benzenediol). Two classical and effective methods for the introduction of formyl groups onto an activated aromatic ring like 2-methylresorcinol are the Vilsmeier-Haack reaction and the Duff reaction.
Synthesis via Lithium-Bromine Interchange and Formylation
A confirmed synthetic route to 4,6-dihydroxy-5-methylisophthalaldehyde and its derivatives was reported by Worden et al.[4][5] The general strategy involves a four-step process starting from a dibrominated precursor:
-
Dibromination: The starting resorcinol derivative is first dibrominated.
-
Protection of Hydroxyl Groups: The hydroxyl groups are protected, typically as methyl ethers, to prevent side reactions in the subsequent step.
-
Lithium-Bromine Interchange and Formylation: The dibrominated and protected intermediate undergoes a lithium-bromine interchange followed by formylation.
-
Demethylation: The protecting groups are removed to yield the final dihydroxy dialdehyde.
This multi-step approach allows for high yields and good control over the regioselectivity of the formylation.
Conceptual Workflow: Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
Reactivity and Potential Applications
The rich functionality of this compound makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.
Synthesis of Schiff Bases and Macrocycles
The two aldehyde groups are prime reaction sites for condensation with primary amines to form Schiff bases (imines). This reactivity can be exploited to create bidentate or tetradentate ligands for coordination chemistry, or to construct larger macrocyclic structures.[3][4][6][7][8] The resulting Schiff base complexes with various metal ions have potential applications in catalysis, materials science, and as therapeutic agents.[3]
Diagram: Schiff Base Formation
Caption: General reaction scheme for the formation of Schiff bases.
Precursor in Medicinal Chemistry
Phenolic and aldehydic moieties are common pharmacophores in drug molecules. The dihydroxy-diformyl benzene core can serve as a scaffold for the synthesis of novel compounds with potential biological activities. Structurally related dihydroxy compounds have been investigated for a range of therapeutic applications, including as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research.[9]
Potential Antioxidant and Antimicrobial Properties
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[10][11] The presence of two hydroxyl groups on the benzene ring suggests that this compound may exhibit similar activity. Furthermore, Schiff bases derived from salicylaldehyde and its analogues have demonstrated a broad spectrum of antimicrobial activities.[7] Therefore, derivatives of the title compound are promising candidates for the development of new antioxidant and antimicrobial agents.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and highly informative. The following signals are predicted (in a solvent like DMSO-d₆):
-
A singlet for the methyl protons (-CH₃).
-
A singlet for the aromatic proton.
-
A singlet for the two equivalent aldehyde protons (-CHO).
-
A broad singlet for the two equivalent hydroxyl protons (-OH), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule:
-
A signal for the methyl carbon (-CH₃).
-
Multiple signals in the aromatic region for the benzene ring carbons, with those attached to oxygen appearing at lower field.
-
A characteristic downfield signal for the aldehyde carbonyl carbons (C=O).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band for the hydroxyl groups.
-
A sharp C=O stretching band for the aldehyde groups.
-
C-H stretching bands for the aromatic and methyl groups.
-
C=C stretching bands for the aromatic ring.
Mass Spectrometry
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (180.16 g/mol ). Fragmentation patterns would likely involve the loss of the formyl groups and other characteristic cleavages of the aromatic ring.
Safety and Handling
As with any chemical, this compound should be handled with appropriate care in a laboratory setting. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[1] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized aromatic compound with considerable potential as a building block in organic synthesis. Its versatile reactivity, stemming from the presence of both hydroxyl and formyl groups, makes it an attractive starting material for the creation of complex molecules, including Schiff bases, macrocycles, and potential drug candidates. While further research is needed to fully elucidate its biological activities and expand its applications, this technical guide provides a solid foundation of its known properties and synthetic routes to encourage and facilitate its use in the scientific community.
References
- Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, 227-230.
- Tasior, M., et al. (2014). V-Shaped Bis-Coumarins: Synthesis and Optical Properties. The Journal of Organic Chemistry, 79(16), 7547-7557.
- Snieckus, V., et al. (2000). Directed Metalation-Cross-Coupling Strategies. Total Syntheses of the Alleged and the Revised Phenanthrene Natural Product Gymnopusin. The Journal of Organic Chemistry, 65(14), 4341-4353.
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LookChem. (n.d.). Cas 22304-67-2, this compound. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: Synthesis of 3,4-dialkylsulfanyl- and 3,4,5-trialkylsulfanyl derivatives of bromobenzene and benzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 1. Synthesis of diverse Schiff bases: (a) (4Z,.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Spectral Characterization and Antimicrobial Evaluation of New Metal Complexes of Novel Schiff Base Derived from 4,6-dihydroxy-1,3-phenylenediethanone. Retrieved from [Link]
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ScienceOpen. (n.d.). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Highly substituted Schiff base macrocycles via hexasubstituted benzene: a convenient double Duff formylation of catechol derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl) diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its metal complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and biological evaluation of 1,3-diphenylbenzo[f][5]naphthyrdines. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Structural Characterization Using FT-IR and NMR of Newly Synthesized 1,3-bis(3-formylphenoxymethyl). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]
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Wiley Online Library. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. Retrieved from [Link]
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molecular structure of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
An In-depth Technical Guide to 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Introduction
This compound, also known by its IUPAC name 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde, is a multifunctional aromatic organic compound.[1] Identified by the CAS Number 22304-67-2 , this molecule possesses a unique structural arrangement featuring a central benzene ring substituted with two hydroxyl (-OH) groups, two formyl (-CHO) groups, and one methyl (-CH3) group.[1][2] This substitution pattern renders the molecule highly reactive and makes it a valuable intermediate in various synthetic applications. Its utility is primarily recognized in the pharmaceutical, dye, and pigment industries, where its functional groups serve as versatile handles for constructing more complex molecular architectures.[1] This guide provides a detailed examination of its molecular structure, physicochemical properties, analytical characterization, and potential applications for researchers in chemistry and drug development.
Molecular Structure and Physicochemical Properties
The core of the molecule is a benzene ring, which is highly activated by the presence of two electron-donating hydroxyl groups and deactivated by two electron-withdrawing formyl groups. The interplay of these electronic effects, combined with the steric influence of the methyl group, dictates the molecule's chemical behavior and reactivity.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext];
// Benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Inner bonds (aromaticity) edge [style=invis]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents C1_sub [label="CHO", pos="0,2.5!"]; C2_sub [label="OH", pos="-2.5,1.25!"]; C3_sub [label="CHO", pos="-2.5,-1.25!"]; C4_sub [label="OH", pos="0,-2.5!"]; C5_sub [label="CH₃", pos="2.5,-1.25!"];
// Bonds to substituents edge [style=solid]; C1 -- C1_sub; C2 -- C2_sub; C3 -- C3_sub; C4 -- C4_sub; C5 -- C5_sub;
// Aromatic ring representation node [shape=circle, style=dashed, label="", fixedsize=true, width=1.8]; center;
// Atom labels on ring C1_label [label="C1", pos="-0.5,1.5!"]; C2_label [label="C6", pos="-1.6,0.5!"]; C3_label [label="C5", pos="-1.6,-0.5!"]; C4_label [label="C4", pos="-0.5,-1.5!"]; C5_label [label="C3", pos="0.5,-0.75!"]; C6_label [label="C2", pos="0.5,0.75!"];
// Aromatic proton H_aro [label="H", pos="2.3,1.25!"]; C6 -- H_aro; }
Caption: 2D structure of this compound.
The compound's key physicochemical properties are summarized below. These values, particularly the predicted ones, provide a baseline for designing experimental conditions such as solvent selection, reaction temperature, and purification methods. The predicted pKa of 5.84 suggests the hydroxyl protons are moderately acidic, a crucial factor in its reactivity in base-catalyzed reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Melting Point | 187 °C | [1] |
| Boiling Point | 399.6 ± 27.0 °C (Predicted) | [1] |
| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.84 ± 0.28 (Predicted) | [1] |
| Appearance | White to light yellow solid | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis Strategies
The synthesis of substituted benzaldehydes often involves formylation of an appropriately substituted benzene precursor. While specific, detailed protocols for this compound are not extensively published in peer-reviewed literature, established organic chemistry reactions provide viable pathways.
One potential route starts from 2,6-dimethoxytoluene.[3] This would likely involve formylation followed by demethylation to yield the final dihydroxy product. Another widely applicable method is the Vilsmeier-Haack reaction , which is effective for formylating electron-rich aromatic rings. A similar reaction has been successfully used to synthesize a related dicarbaldehyde from resveratrol, demonstrating the feasibility of this approach.[4] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
Caption: Conceptual workflow for the synthesis via Vilsmeier-Haack reaction.
Analytical Characterization Workflow
Confirming the molecular structure of a synthesized compound is a critical, multi-step process. A typical workflow involves purification followed by a suite of spectroscopic analyses to unequivocally determine the connectivity and chemical environment of every atom in the molecule.
Caption: Standard workflow for the purification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Proton (Ar-H): A single peak, a singlet, is expected for the lone proton on the benzene ring. Its chemical shift would be downfield due to the deshielding effects of the adjacent formyl and hydroxyl groups.
-
Aldehyde Protons (-CHO): Two distinct singlets are anticipated in the far downfield region, characteristic of aldehyde protons. They may have slightly different chemical shifts due to their different environments relative to the methyl group.
-
Hydroxyl Protons (-OH): Two broad singlets are expected. The chemical shift of these protons can vary significantly depending on concentration, solvent, and temperature. These peaks will disappear upon D₂O exchange, a key confirmatory test.
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected in the aliphatic region.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Aldehyde Carbons (-CHO): Two signals in the highly deshielded region (~190 ppm).
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (~110-170 ppm). The carbons bearing the hydroxyl groups (C-OH) will be the most downfield among the ring carbons, while the carbon bearing the lone hydrogen (C-H) will be the most upfield.
-
Methyl Carbon (-CH₃): A single signal in the upfield aliphatic region (~10-20 ppm).
-
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
| Aldehyde (-CHO) | ~9.8-10.2 ppm (2 x s, 1H each) | ~189-193 ppm (2 signals) |
| Aromatic (Ar-H) | ~8.0-8.5 ppm (s, 1H) | ~115-120 ppm (1 signal) |
| Hydroxyl (-OH) | ~10.0-12.0 ppm (2 x br s, 1H each) | N/A |
| Aromatic (Ar-C-OH) | N/A | ~160-165 ppm (2 signals) |
| Aromatic (Ar-C-CHO) | N/A | ~110-115 ppm (2 signals) |
| Aromatic (Ar-C-CH₃) | N/A | ~125-130 ppm (1 signal) |
| Methyl (-CH₃) | ~2.1-2.5 ppm (s, 3H) | ~10-15 ppm (1 signal) |
(Note: Predicted chemical shifts (δ) are in ppm. 's' denotes singlet, 'br s' denotes broad singlet.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak at m/z = 180, corresponding to the molecular weight of C₉H₈O₄.
-
Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1), the loss of the formyl radical (M-29), and the loss of carbon monoxide (M-28). For this molecule, additional fragments corresponding to the loss of the methyl group (M-15) or hydroxyl groups would also be expected. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.
-
C-H Stretch (Aromatic): A sharp, medium-intensity peak just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).
-
C-H Stretch (Aliphatic): A medium-intensity peak just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) for the methyl group.
-
C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both is a strong indicator of an aldehyde.
-
C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1670-1700 cm⁻¹. The position is slightly lowered from a typical aldehyde due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl groups.
-
C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.
Potential Applications and Biological Relevance
The unique arrangement of reactive functional groups makes this compound a valuable building block in synthetic chemistry.
-
Pharmaceutical and Agrochemical Synthesis: The aldehyde and hydroxyl groups are ideal for derivatization. Aldehydes can readily undergo reactions like condensation, oxidation, reduction, and the formation of Schiff bases. Hydroxyl groups can be alkylated or acylated. This versatility allows the molecule to serve as a scaffold for creating libraries of compounds for drug discovery and agrochemical development.[1]
-
Dye and Pigment Industry: The chromophoric system of the substituted benzene ring can be extended through reactions at the formyl groups to create larger conjugated systems, which are the basis for many organic dyes and pigments.[1]
-
Precursor to Biologically Active Molecules: While the biological activity of this specific compound is not well-documented, its core structure is related to molecules with known bioactivity. For instance, Schiff bases derived from similar hydroxy-methyl-benzaldehydes have demonstrated antimicrobial, antioxidant, and DNA-binding properties.[5] A related compound, 3,6-dihydroxy-4,5-dimethylphthalaldehyde, has been shown to inhibit the replication of Sarcoma 180 cells, indicating potential cytotoxic activity for this class of molecules.[6] These findings suggest that this compound is a promising starting material for the synthesis of novel therapeutic agents.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its structure, confirmed through a combination of spectroscopic techniques, features a unique combination of hydroxyl, formyl, and methyl groups that impart versatile reactivity. This guide has provided a comprehensive overview of its molecular characteristics, from fundamental physicochemical properties to the analytical methods required for its structural validation. For researchers in synthetic chemistry and drug development, this molecule represents a valuable and reactive scaffold for the construction of novel and potentially bioactive compounds.
References
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This compound | Cas 22304-67-2. lookchem.com. [Link]
-
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. dergipark.org.tr. [Link]
-
Biochemical and cytotoxic actions of 3,6-dihydroxy-4,5-dimethylphthalaldehyde in sarcoma 180 cells. pubmed.ncbi.nlm.nih.gov. [Link]
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Synthesis and Crystal Structure of 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde | Request PDF. researchgate.net. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Introduction
4,6-Dihydroxy-5-methyl-1,3-diformyl benzene, also known as 4,6-dihydroxy-5-methylisophthalaldehyde, is a substituted aromatic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its structure, featuring two hydroxyl groups, a methyl group, and two formyl groups on a benzene ring, suggests potential applications in the synthesis of novel therapeutic agents, ligands for metal complexes, and as a building block in materials science. Accurate structural elucidation through spectroscopic methods is paramount for its application in any of these fields. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra are based on the principles of chemical shift theory and spin-spin coupling, with comparisons to similar structures.[3][4]
Experimental Protocol for NMR Data Acquisition (Suggested)
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (hydroxyl groups).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic proton, the aldehydic protons, the methyl protons, and the hydroxyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet | 2H | Aldehydic Protons (-CHO) | Aldehydic protons are highly deshielded and typically appear in the 9-10 ppm region.[5] |
| ~9.5 | Broad Singlet | 2H | Hydroxyl Protons (-OH) | The chemical shift of hydroxyl protons is concentration and solvent-dependent and they often appear as broad signals due to chemical exchange. |
| ~7.5 | Singlet | 1H | Aromatic Proton (Ar-H) | The lone aromatic proton is deshielded by the adjacent electron-withdrawing formyl and hydroxyl groups. |
| ~2.1 | Singlet | 3H | Methyl Protons (-CH₃) | Methyl groups attached to an aromatic ring typically resonate in the 2.0-2.5 ppm range. |
Diagram of Predicted ¹H NMR Assignments
Caption: Predicted ¹H NMR signal assignments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | Aldehydic Carbons (C=O) | The carbonyl carbons of aldehydes are highly deshielded and appear at the downfield end of the spectrum.[5] |
| ~160 | C4, C6 (C-OH) | Aromatic carbons attached to hydroxyl groups are deshielded. |
| ~140 | C5 (C-CH₃) | The carbon bearing the methyl group. |
| ~125 | C2 (Ar-C-H) | The aromatic carbon attached to the proton. |
| ~115 | C1, C3 (C-CHO) | Aromatic carbons attached to the formyl groups. |
| ~15 | Methyl Carbon (-CH₃) | The methyl carbon is expected to be in the typical range for an aromatic methyl group. |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]
Experimental Protocol for IR Data Acquisition (Suggested)
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Place the sample in the IR beam and record the spectrum.
-
The typical scanning range is from 4000 to 400 cm⁻¹.
-
Predicted IR Spectrum
The IR spectrum of this compound is predicted to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3500-3200 (broad) | O-H stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding.[7][8] |
| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on a benzene ring. |
| 2900-2800 and 2800-2700 | C-H stretch | Aldehydic C-H | Aldehydes often show a pair of peaks for the C-H stretch (Fermi resonance).[9] |
| 1700-1680 | C=O stretch | Aldehydic C=O | The carbonyl stretch is a strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[6] |
| 1600-1450 | C=C stretch | Aromatic C=C | These bands confirm the presence of the benzene ring. |
| ~1200 | C-O stretch | Phenolic C-O | Characteristic of the carbon-oxygen single bond in phenols.[7] |
Diagram of Key Predicted IR Absorptions
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An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, a key intermediate in various synthetic pathways. Understanding these fundamental properties is paramount for its effective handling, formulation, and the development of robust and reliable applications in the pharmaceutical and chemical industries.
Introduction to 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, also known as 4,6-dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde, is an aromatic compound characterized by a benzene ring substituted with two hydroxyl groups, two formyl (aldehyde) groups, and a methyl group.[1] This multifunctional structure imparts unique chemical reactivity and physical properties, making it a valuable building block in organic synthesis. Its potential applications span from being a precursor in the synthesis of pharmaceuticals and dyes to its use as a potential antioxidant in various industries.[1]
Chemical Structure:
Chemical Structure of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is essential for its practical application.
| Property | Value | Source |
| CAS Number | 22304-67-2 | [2] |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 187 °C | [1] |
| Boiling Point (Predicted) | 399.6 ± 27.0 °C | [1] |
| Density (Predicted) | 1.430 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.84 ± 0.28 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The presence of two hydroxyl groups and two polar formyl groups suggests that 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene will exhibit a degree of polarity. However, the aromatic benzene ring and the methyl group contribute to its lipophilic character. Therefore, its solubility is expected to be dependent on the polarity of the solvent.
Theoretical Considerations
The principle of "like dissolves like" is a guiding tenet in predicting solubility. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better at dissolving nonpolar solutes. The hydrogen bonding capability of the hydroxyl groups in 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene will play a significant role in its solubility in protic solvents like water and alcohols. The aldehyde groups, being polar, will also contribute to interactions with polar solvents.
Experimental Determination of Solubility
A systematic approach to determining the solubility of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene involves screening a range of solvents with varying polarities.
A diverse set of solvents should be employed to establish a comprehensive solubility profile.
| Solvent Class | Examples |
| Polar Protic | Water, Methanol, Ethanol |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone |
| Nonpolar | Hexane, Toluene, Dichloromethane |
This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene in various solvents at a controlled temperature.
Materials:
-
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
-
Selected solvents (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation may be necessary.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene using a validated HPLC-UV method.
Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is a critical quality attribute that can be influenced by various environmental factors, including pH, light, temperature, and the presence of oxidizing agents. A thorough understanding of its degradation pathways is essential for establishing appropriate storage conditions and shelf-life.
Theoretical Considerations of Stability
The chemical structure of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene contains functional groups susceptible to degradation:
-
Phenolic Hydroxyl Groups: Phenols are known to be susceptible to oxidation, which can be catalyzed by light, heat, and metal ions. This can lead to the formation of colored degradation products.
-
Aldehyde Groups: Aromatic aldehydes can undergo oxidation to form the corresponding carboxylic acids. They can also be sensitive to light and may participate in condensation reactions.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are crucial for developing and validating stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[3][4]
Objective: To investigate the degradation of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene under various stress conditions.
Materials:
-
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and other solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[3]
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.[3]
-
Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the extent of degradation and the formation of any degradation products.
Sources
An In-depth Technical Guide on the Discovery and History of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide delves into the scientific journey of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, a fascinating aromatic aldehyde. While not a household name in the annals of chemistry, its structural features—a hydroxylated and methylated benzene ring bearing two formyl groups—make it a molecule of significant interest in synthetic and medicinal chemistry. This document provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying chemical principles and historical context.
Introduction and Chemical Identity
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, also known by its systematic IUPAC name 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde, is a polyfunctional aromatic compound. Its core structure is a benzene ring substituted with two hydroxyl (-OH) groups, a methyl (-CH₃) group, and two formyl (-CHO) groups.
Key Identifiers:
| Property | Value |
| Molecular Formula | C₉H₈O₄[1][2] |
| Molecular Weight | 180.16 g/mol [1][2] |
| CAS Number | 22304-67-2[1][2] |
The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (formyl) groups on the aromatic ring imparts a unique reactivity profile to the molecule, making it a versatile precursor in organic synthesis.
Historical Perspective and Discovery
The precise historical account of the first synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is not prominently documented in readily available historical chemical literature. Its discovery is likely intertwined with the broader exploration of formylation reactions on substituted phenols in the early to mid-20th century. The development of powerful formylation techniques, such as the Vilsmeier-Haack and Duff reactions, enabled chemists to introduce aldehyde functionalities onto electron-rich aromatic rings like that of 2-methylresorcinol, the logical precursor to this molecule.
While a singular "discovery" paper is elusive, the synthesis of similar di-formylated phenols has been a subject of interest for creating complex molecular architectures and as intermediates in the synthesis of natural products and pharmaceuticals.
Synthetic Methodologies: A Focus on Electrophilic Aromatic Substitution
The synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene hinges on the principles of electrophilic aromatic substitution. The hydroxyl and methyl groups on the precursor, 2-methylresorcinol, are activating and ortho-, para-directing, making the positions ortho and para to these groups susceptible to attack by electrophiles. The primary method for the diformylation of 2-methylresorcinol is the Vilsmeier-Haack reaction .
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[4][5][6]
Reaction Mechanism:
The mechanism of the Vilsmeier-Haack reaction can be broken down into three key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-methylresorcinol attacks the electrophilic carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the aldehyde.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Vilsmeier-Haack reaction: Significance and symbolism [wisdomlib.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes & Protocols: Leveraging 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene in Advanced Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the demand for versatile, rigid, and pre-organized building blocks is paramount for the rational design of complex molecular architectures. 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene, also known as 4,6-dihydroxy-5-methylisophthalaldehyde, emerges as a uniquely powerful synthon. Its C₂-symmetric aromatic core is decorated with two hydroxyl and two formyl groups, providing a geometrically defined platform for constructing sophisticated supramolecular structures, novel heterocyclic systems, and functional materials.
The strategic placement of these functional groups imparts a combination of reactivity and structural control that is highly sought after. The two aldehyde moieties serve as electrophilic handles for condensation reactions, while the phenolic hydroxyl groups can act as hydrogen-bond donors, acidic centers, or nucleophilic oxygen donors upon deprotonation. This guide provides an in-depth exploration of the core reactivity of this molecule and delivers detailed protocols for its application in three key areas: the synthesis of shape-persistent macrocycles, the construction of porphyrin analogues, and its use as a multidentate ligand in coordination chemistry.
Section 1: Physicochemical Properties and Handling
Successful synthesis begins with a thorough understanding of the starting material. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | [1] |
| CAS Number | 22304-67-2 | [2][3][4][5] |
| Molecular Formula | C₉H₈O₄ | [1][4] |
| Molecular Weight | 180.16 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage | 2-8°C, stored under an inert atmosphere (e.g., Nitrogen) | [1] |
Handling & Solubility: This compound is generally soluble in polar organic solvents such as DMSO, DMF, and hot ethanol or methanol. Due to the presence of phenolic hydroxyls, it is susceptible to oxidation, especially under basic conditions. Storing under an inert atmosphere is recommended to maintain its integrity over time.
Section 2: Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the predictable reactivity of its functional groups. The two aldehyde groups are prime sites for nucleophilic attack, making them ideal for forming imines (Schiff bases), olefins (via Wittig or Horner-Wadsworth-Emmons reactions), and for undergoing Knoevenagel condensations.[6] The phenolic groups exhibit dual reactivity: they can be deprotonated to form potent oxygen nucleophiles or act as directing groups, while their protons can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the adjacent formyl groups.
Caption: Key reactive sites and structural features of the title compound.
Section 3: Application in Macrocycle Synthesis
The C₂-symmetric and difunctional nature of this building block makes it an exemplary candidate for the synthesis of shape-persistent macrocycles.[7] Such structures are at the forefront of materials science and host-guest chemistry.[8][9][10][11] The most direct approach is a [2+2] condensation with a complementary diamine to form a tetrameric Schiff base macrocycle.
Protocol 3.1: Synthesis of a [2+2] Schiff Base Macrocycle
This protocol describes the condensation of this compound with 1,4-diaminobenzene.
Materials:
-
This compound (1.0 mmol, 180.16 mg)
-
1,4-Diaminobenzene (1.0 mmol, 108.14 mg)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (50 mL)
-
Methanol (MeOH) (10 mL)
-
Formic acid or Acetic acid (catalytic, ~2-3 drops)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in 40 mL of CHCl₃. Gentle heating may be required.
-
In a separate beaker, dissolve 1,4-diaminobenzene in 10 mL of CHCl₃ and 10 mL of MeOH.
-
Add the diamine solution dropwise to the stirred solution of the dialdehyde at room temperature over 30 minutes.
-
Add 2-3 drops of formic acid to the reaction mixture to catalyze the imine formation.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of starting materials. A bright yellow or orange precipitate is expected to form.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with cold chloroform and methanol to remove unreacted starting materials and oligomeric byproducts.
-
Dry the product under vacuum to yield the [2+2] macrocycle as a brightly colored, often poorly soluble, solid.
Causality and Self-Validation:
-
Rationale: The use of a relatively dilute solution favors the intramolecular cyclization of a dimeric intermediate over intermolecular polymerization. The addition of a protic co-solvent like methanol aids in the solubility of the diamine. An acid catalyst is crucial for protonating the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the amine.
-
Expected Outcome: Formation of a crystalline, colored powder. Yields can vary (30-70%) depending on the specific diamine used.
-
Characterization: Due to low solubility, standard solution-state NMR may be challenging. Solid-state NMR, FT-IR (disappearance of C=O stretch ~1650 cm⁻¹ and appearance of C=N stretch ~1620 cm⁻¹), and mass spectrometry (MALDI-TOF or ESI-MS with appropriate solvent systems) are key characterization techniques.
Caption: Experimental workflow for [2+2] macrocycle synthesis.
Section 4: Synthesis of Porphyrin Analogues
The dialdehyde can serve as a rigid "strap" or linker in the synthesis of porphyrinoids, which are vital as photosensitizers, catalysts, and sensors.[12] By reacting it with two equivalents of pyrrole or one equivalent of a dipyrromethane under acidic conditions, one can construct expanded porphyrins or other novel tetrapyrrolic macrocycles. The Lindsey synthesis conditions are generally preferred for such reactions to maximize yield.[13]
Protocol 4.1: Synthesis of a Dibenzo-Fused Porphyrinoid
This protocol outlines a [2+2] condensation with pyrrole.
Materials:
-
This compound (2.0 mmol, 360.32 mg)
-
Pyrrole (freshly distilled) (2.0 mmol, 0.14 mL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (200 mL)
-
Trifluoroacetic acid (TFA) (0.2 mmol, 15 µL)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 mmol, 340.6 mg)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
To a 500 mL three-neck flask purged with nitrogen, add anhydrous CH₂Cl₂ (200 mL).
-
Add the dialdehyde (2.0 mmol) and pyrrole (2.0 mmol) to the solvent. Stir until dissolved.
-
Add TFA (0.2 mmol) to the solution. The concentration of reagents should be approximately 10 mM.
-
Shield the flask from light with aluminum foil and stir the reaction at room temperature under nitrogen for 4-6 hours. The solution will darken, indicating the formation of the porphyrinogen intermediate.
-
Add the DDQ solution (1.5 mmol in ~10 mL CH₂Cl₂) to the reaction mixture.
-
Stir for an additional 1 hour at room temperature. The solution should turn a deep color, characteristic of a porphyrinoid.
-
Quench the reaction by adding 2-3 drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography. Typically, a gradient of ethyl acetate in hexanes or dichloromethane is effective. The porphyrinoid product is usually a highly colored band.
-
Collect the relevant fractions, combine, and remove the solvent to yield the pure product.
Causality and Self-Validation:
-
Rationale: The Lindsey synthesis is a two-step, one-pot process.[13] The first step is the acid-catalyzed condensation to form the non-aromatic porphyrinogen. High dilution is critical to prevent polymerization. The second step is the oxidation of the porphyrinogen to the fully conjugated, aromatic porphyrin. DDQ is a common and effective oxidant for this transformation.
-
Expected Outcome: A deeply colored (e.g., green, purple, or brown) solid. Yields are typically modest (5-20%).
-
Characterization: The product should be characterized by ¹H NMR (observing characteristic downfield pyrrolic N-H protons and aromatic signals), UV-Vis spectroscopy (an intense Soret band around 400-450 nm and weaker Q-bands in the 500-700 nm region), and HRMS to confirm the molecular weight.
Section 5: Application in Coordination Chemistry
The four oxygen atoms (two phenolic, two carbonyl) make the deprotonated form of this compound an excellent O₄-donor ligand. It can coordinate to a variety of metal ions to form stable, discrete multinuclear complexes or extended coordination polymers.[14]
Protocol 5.1: Synthesis of a Dinuclear Copper(II) Complex
Materials:
-
This compound (0.2 mmol, 36.0 mg)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.2 mmol, 39.9 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Ethanol (10 mL)
Procedure:
-
Dissolve the ligand (0.2 mmol) in 10 mL of DMF in a 50 mL beaker, heating gently if necessary.
-
Dissolve the Cu(OAc)₂·H₂O (0.2 mmol) in 10 mL of ethanol in a separate beaker.
-
While stirring, add the copper solution to the ligand solution. An immediate color change should be observed.
-
Cover the beaker with perforated parafilm and leave it undisturbed at room temperature.
-
Crystals suitable for X-ray diffraction often form over several days via slow evaporation.
-
If a precipitate forms immediately, it can be collected by filtration, washed with ethanol, and dried.
Causality and Self-Validation:
-
Rationale: In this reaction, the acetate ion is a sufficiently strong base to deprotonate the phenolic hydroxyl groups, facilitating coordination to the Cu(II) center. The use of a solvent mixture like DMF/ethanol provides a good medium for both dissolving the reactants and promoting crystallization. Slow evaporation is a standard method for growing high-quality single crystals.
-
Expected Outcome: A colored crystalline solid. The color will depend on the coordination geometry of the copper ion (typically green or blue).
-
Characterization: The primary method for definitive characterization is single-crystal X-ray diffraction. FT-IR spectroscopy is also useful to confirm coordination (shifts in the C=O and C-O stretching frequencies).
References
-
Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, (2), 227-231. [Link]
-
ResearchGate. (n.d.). Highly substituted Schiff base macrocycles via hexasubstituted benzene: a convenient double Duff formylation of catechol derivatives. Retrieved January 2, 2026, from [Link]
-
Pramanik, S., et al. (2022). Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. Scientific Reports. [Link]
-
Dal Zotto, C., et al. (2021). An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes. Chemical Science. [Link]
-
ResearchGate. (n.d.). Coordination modes of 4,5,6‐trihydroxyisophthalate dianion in 1–5. Retrieved January 2, 2026, from [Link]
-
ALFA CHEMICAL. (n.d.). Good Price CAS:22304-67-2 | 4,6-Dihydroxy-5-methylisophthalaldehyde for Sale. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Porphyrin Derivatives and Investigate their Application in Sensitized Solar Cells. Retrieved January 2, 2026, from [Link]
-
Ka-Yeung, S., & Doyle, A. G. (2012). Two-step Mechanochemical Synthesis of Porphyrins. PMC. [Link]
-
Cipro, G., et al. (2001). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. [Link]
Sources
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. This compound | 22304-67-2 [chemicalbook.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unisa.it [iris.unisa.it]
- 12. researchgate.net [researchgate.net]
- 13. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Versatile Scaffold: 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene in Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Benzene Derivative
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene, a seemingly simple aromatic compound, emerges as a precursor of significant interest. Its chemical architecture, featuring two hydroxyl groups and two aldehyde functionalities on a central benzene ring, offers a versatile platform for the synthesis of a diverse array of derivatives.[1] While the direct biological activity of this compound is not extensively documented, its true value lies in its capacity to be transformed into more complex molecules, particularly Schiff bases and their metal complexes, which have demonstrated promising biological activities. This guide delves into the applications of this compound in medicinal chemistry, providing detailed insights and protocols for researchers, scientists, and drug development professionals.
Chemical Properties and Synthetic Versatility
This compound, with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol , presents as a white to light yellow solid.[1][2] The presence of two reactive aldehyde groups and two phenolic hydroxyl groups makes it an excellent candidate for condensation reactions and the formation of coordination complexes.
The primary application of this diformyl benzene derivative in medicinal chemistry is as a starting material for the synthesis of Schiff bases.[3][4] Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. The two aldehyde groups of this compound can react with a variety of monoamines or diamines to yield bidentate or tetradentate Schiff base ligands.[5] These ligands, in turn, can chelate with various transition metal ions to form stable metal complexes.[3][4][6] This synthetic flexibility allows for the creation of a large library of compounds with diverse structural and electronic properties, which is a key strategy in modern drug discovery.
Core Applications in Medicinal Chemistry
The derivatives of this compound, particularly its Schiff bases and their metal complexes, have been explored for several therapeutic applications.
Antimicrobial Agents
A significant body of research has focused on the antimicrobial potential of Schiff bases and their metal complexes derived from dihydroxybenzene scaffolds.[7] The chelation of the Schiff base ligand to a metal ion is often reported to enhance its antimicrobial activity. This enhancement is explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.
Derivatives of this compound are expected to follow this trend. The resulting metal complexes can interfere with various cellular processes in bacteria and fungi, leading to their growth inhibition or death. The mode of action can involve the inactivation of essential enzymes, disruption of cellular respiration, or damage to DNA.
Anticancer Agents
The structural motifs present in the derivatives of this compound are also of interest in the development of anticancer agents. For instance, dihydroxybenzene derivatives have been investigated for their cytotoxic effects.[8] A study on the lichen metabolite 5-methyl-1,3-benzenediol, which shares a core structure, revealed potent apoptotic and anti-angiogenesis effects, highlighting the potential of this chemical class in cancer therapy.[9]
Schiff base metal complexes have also been extensively studied for their anticancer properties.[10] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA. The ability to tune the steric and electronic properties of the Schiff base ligand and the choice of the metal center allows for the optimization of anticancer activity and selectivity towards cancer cells.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of a representative Schiff base from this compound and its subsequent metal complexation, as well as a standard protocol for evaluating antimicrobial activity.
Protocol 1: Synthesis of a Bis-Schiff Base Ligand
This protocol describes the synthesis of a bis-Schiff base ligand through the condensation of this compound with a primary amine, exemplified by 2-aminophenol.
Materials and Reagents:
-
This compound
-
2-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and measuring cylinders
Procedure:
-
Dissolution of Starting Materials: In a 250 mL round-bottom flask, dissolve 1.80 g (10 mmol) of this compound in 100 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Amine: To the stirred solution, add a solution of 2.18 g (20 mmol) of 2-aminophenol in 50 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a vacuum oven at 60 °C.
-
Characterization: Characterize the synthesized ligand using appropriate analytical techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm its structure.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to proceed in a homogeneous phase. Its boiling point is suitable for refluxing conditions.
-
Acetic Acid as Catalyst: The condensation reaction is acid-catalyzed. A small amount of a weak acid like acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture under reflux increases the reaction rate, allowing the reaction to reach completion in a reasonable time.
Protocol 2: Synthesis of a Cu(II) Metal Complex
This protocol outlines the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.
Materials and Reagents:
-
Synthesized bis-Schiff base ligand
-
Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O]
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve the synthesized bis-Schiff base ligand (10 mmol) in 100 mL of hot methanol in a 250 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (10 mmol) in 50 mL of methanol.
-
Complexation: Add the methanolic solution of the metal salt dropwise to the hot ligand solution with constant stirring.
-
Reflux: Reflux the reaction mixture for 2-3 hours. A change in color or the formation of a precipitate usually indicates the formation of the complex.
-
Isolation of the Complex: After cooling to room temperature, collect the solid complex by vacuum filtration.
-
Washing and Drying: Wash the complex with methanol to remove any unreacted ligand or metal salt and then dry it in a vacuum oven.
-
Characterization: Characterize the metal complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to determine its structure and coordination geometry.
Causality behind Experimental Choices:
-
Methanol as Solvent: Methanol is a common solvent for coordination chemistry as it can dissolve both the ligand and many metal salts.
-
Dropwise Addition: Adding the metal salt solution slowly ensures the formation of a well-defined complex and avoids the formation of amorphous precipitates.
-
Reflux: Heating promotes the coordination reaction and helps in the formation of a crystalline product.
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol describes a standard method to evaluate the antimicrobial activity of the synthesized compounds.
Materials and Reagents:
-
Synthesized Schiff base and its metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal drugs (positive controls)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten sterile agar medium into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Sample Loading: Prepare solutions of the test compounds (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of each test solution into the wells. Use DMSO as a negative control and standard antimicrobial drugs as positive controls.
-
Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Data Presentation: The results of the antimicrobial activity are typically summarized in a table, showing the zone of inhibition for each compound against different microorganisms.
| Compound | Concentration (µ g/well ) | Zone of Inhibition (mm) |
| S. aureus | ||
| Schiff Base Ligand | 100 | |
| Cu(II) Complex | 100 | |
| Standard Antibiotic | 10 | |
| Standard Antifungal | 10 | |
| DMSO (Negative Control) | - | 0 |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Synthetic pathway from the core molecule to the final metal complex.
Caption: Workflow for the biological evaluation of synthesized compounds.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile building block in medicinal chemistry. Its ability to readily form Schiff bases that can be further complexed with a variety of metal ions opens up a vast chemical space for exploration. The resulting derivatives have shown significant promise as antimicrobial and anticancer agents, warranting further investigation.
Future research in this area should focus on synthesizing a broader range of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activity. In-depth mechanistic studies are also crucial to elucidate their mode of action at the molecular level. Furthermore, evaluating the toxicity and pharmacokinetic profiles of the most potent compounds will be essential for their potential development as therapeutic agents. The protocols and insights provided in this guide aim to facilitate and inspire further research into the medicinal applications of this intriguing molecular scaffold.
References
-
LookChem. This compound. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2014). Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde. Bioinorganic Chemistry and Applications, 2014, 929538. [Link]
-
ResearchGate. Synthesis, Spectral Characterization, Antimicrobial Evaluation and Molecular docking studies on New Metal Complexes of Novel Schiff base derived from 4,6-dihydroxy-1,3-phenylenediethanone. [Link]
-
Vijiyalakshmi, M., & Rajeswari, S. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Journal of Pharmaceutical Sciences and Research, 11(1), 29-40. [Link]
-
ResearchGate. (PDF) Synthesis, Spectral Characterization and Antimicrobial Evaluation of New Metal Complexes of Novel Schiff Base Derived from 4,6-dihydroxy-1,3-phenylenediethanone. [Link]
-
Mahmoud, A. A. T., Ramadan, M. M., Mahmoud, M. M., & Omar, F. M. (2015). Synthesis and Characterization of Metal Complexes of Schiff's Base Ligands Derived from 4-Carboxy Hydrazide-5, 6-Diphenyl-3[2-H]Pyridazone. Modern Chemistry, 3(1-1), 15-26. [Link]
-
Badawi, A., El-Maghraby, A., Haroun, B., & Soliman, H. (1980). Dihydroxybenzene derivatives of antimicrobial activity. Pharmazie, 35(12), 748-751. [Link]
-
S, S., R, R., & V, V. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Journal of Applied Biomedicine, 19(3), 153-164. [Link]
-
Onkologia i Radioterapia. Study anticancer activity of the prepared compound compound3-({2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazinylidene}methyl)benzene-1,2-diol. [Link]
-
Core, S. J., & Sartorelli, A. C. (1980). Biochemical and cytotoxic actions of 3,6-dihydroxy-4,5-dimethylphthalaldehyde in sarcoma 180 cells. Cancer Research, 40(8 Pt 1), 2956-2962. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Metal Complexes of Schiff's Base Ligands Derived from 4-Carboxy Hydrazide-5, 6-Diphenyl-3[2-H]Pyridazone, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Dihydroxybenzene derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and cytotoxic actions of 3,6-dihydroxy-4,5-dimethylphthalaldehyde in sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]
The Versatile Building Block: 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene in Polymer Synthesis
Introduction: Unlocking the Potential of a Multifunctional Monomer
In the ever-evolving landscape of materials science and drug development, the design and synthesis of novel polymers with tailored properties are of paramount importance. The monomer, 4,6-dihydroxy-5-methyl-1,3-diformylbenzene, presents itself as a highly promising building block for the construction of advanced polymeric materials. Its unique structure, featuring two hydroxyl groups and two aldehyde functionalities on a central benzene ring, offers a versatile platform for a variety of polymerization reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this monomer, with a particular focus on the synthesis of Covalent Organic Frameworks (COFs) through Schiff base condensation.
The strategic placement of the reactive groups on the monomer allows for the formation of well-defined, porous, and crystalline two-dimensional (2D) polymers. The aldehyde groups are primed for Schiff base reactions with amine linkers, a robust and reversible reaction that is a cornerstone of COF chemistry. The hydroxyl groups, in turn, can impart desirable properties to the resulting polymer, such as hydrophilicity and potential for post-synthetic modification. This guide will provide detailed protocols, explain the rationale behind experimental choices, and explore the potential applications of the resulting polymers.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is crucial for its successful application in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 22304-67-2 | [1][2] |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 187 °C | |
| Solubility | Soluble in organic solvents such as DMSO, DMF |
Polymer Synthesis: Crafting Covalent Organic Frameworks
The difunctional nature of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene makes it an ideal candidate for condensation polymerization. One of the most powerful applications of this monomer is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with a highly ordered structure, which are attracting significant attention for applications in gas storage, catalysis, and sensing.[3]
The most common method for the synthesis of imine-linked COFs is the solvothermal Schiff base condensation of an aldehyde-functionalized monomer with an amine-functionalized linker.[4] This section outlines a detailed protocol for the synthesis of a hypothetical 2D COF, designated as "Sci-COF-1," from 4,6-dihydroxy-5-methyl-1,3-diformylbenzene and p-phenylenediamine.
Reaction Scheme: Synthesis of Sci-COF-1
Figure 1. Reaction scheme for the synthesis of Sci-COF-1.
Detailed Protocol for the Synthesis of Sci-COF-1
This protocol is based on established methods for solvothermal synthesis of 2D imine-linked COFs.[4][5]
Materials:
-
4,6-dihydroxy-5-methyl-1,3-diformylbenzene (≥98% purity)
-
p-Phenylenediamine (≥99% purity)
-
1,4-Dioxane (anhydrous, ≥99.8%)
-
Mesitylene (anhydrous, ≥98%)
-
Acetic Acid (6 M aqueous solution)
-
Acetone (reagent grade)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Preparation of the Reaction Mixture: In a Pyrex tube, add 4,6-dihydroxy-5-methyl-1,3-diformylbenzene (36.0 mg, 0.2 mmol) and p-phenylenediamine (21.6 mg, 0.2 mmol).
-
Addition of Solvents and Catalyst: To the solid mixture, add 1.0 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene. Add 0.1 mL of 6 M aqueous acetic acid as a catalyst. The acetic acid serves to catalyze the reversible imine bond formation, which is crucial for the error-correction process that leads to a crystalline framework.
-
Degassing: The Pyrex tube is flash-frozen in liquid nitrogen, and the atmosphere is evacuated using a vacuum pump. The tube is then sealed under vacuum. This freeze-pump-thaw cycle is repeated three times to ensure the removal of dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Solvothermal Reaction: The sealed tube is placed in an oven and heated at 120 °C for 72 hours. The elevated temperature provides the necessary energy for the reversible condensation reaction to proceed and for the crystalline framework to form.
-
Isolation and Purification of the Product: After cooling to room temperature, the resulting solid precipitate is collected by filtration. The solid is then washed sequentially with anhydrous acetone (3 x 10 mL) and anhydrous THF (3 x 10 mL) to remove any unreacted monomers and oligomers.
-
Drying: The purified product is dried under vacuum at 80 °C overnight to yield the final COF as a fine powder.
Characterization of the Resulting Polymer
A comprehensive characterization of the synthesized COF is essential to confirm its structure, crystallinity, and porosity.
Workflow for Characterization
Figure 2. Workflow for the characterization of Sci-COF-1.
Expected Results:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show the appearance of a strong C=N stretching vibration band around 1620 cm⁻¹, confirming the formation of the imine linkage of the Schiff base. Concurrently, the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde would be observed.
-
Powder X-ray Diffraction (PXRD): A crystalline COF will exhibit distinct diffraction peaks in its PXRD pattern. The positions of these peaks can be used to determine the unit cell parameters and the crystal structure of the material.
-
Porosity Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution of the COF. A type I or type IV isotherm is expected for a microporous or mesoporous material, respectively.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Imine-linked COFs are known for their high thermal stability, often stable up to 400-500 °C in an inert atmosphere.[4]
| Characterization Technique | Expected Outcome for Sci-COF-1 |
| FTIR | Appearance of C=N stretch (~1620 cm⁻¹), disappearance of N-H and C=O stretches. |
| PXRD | Sharp diffraction peaks indicating a crystalline structure. |
| Porosity (N₂ Adsorption) | High BET surface area (e.g., > 500 m²/g), uniform pore size distribution. |
| TGA | High thermal stability (decomposition temperature > 400 °C). |
| SEM | Visualization of the polymer's morphology (e.g., aggregated nanoparticles, fibrous structures). |
Potential Applications in Research and Drug Development
The unique properties of COFs synthesized from 4,6-dihydroxy-5-methyl-1,3-diformylbenzene open up a wide range of potential applications.
-
Gas Storage and Separation: The high porosity and tunable pore size of these COFs make them excellent candidates for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures (e.g., CO₂/N₂).[6]
-
Catalysis: The porous structure allows for the incorporation of catalytic sites, making these materials promising heterogeneous catalysts for various organic transformations. The hydroxyl groups on the pore walls could also act as catalytic sites or be functionalized with other catalytic moieties.[7]
-
Sensing: The large surface area and the potential for luminescence make these COFs suitable for the development of chemical sensors for the detection of small molecules and ions.[3]
-
Drug Delivery: The porous nature of COFs allows for the loading and controlled release of therapeutic agents. The biocompatibility of the constituent elements (C, H, O, N) is an advantage in this context. The hydroxyl groups could also be used to attach targeting ligands for specific drug delivery applications.
Conclusion and Future Outlook
4,6-dihydroxy-5-methyl-1,3-diformylbenzene is a versatile and valuable building block for the synthesis of advanced polymers, particularly Covalent Organic Frameworks. The straightforward Schiff base chemistry allows for the construction of highly ordered, porous, and crystalline materials with a wide array of potential applications in materials science and biomedicine. The protocols and characterization workflows detailed in this application note provide a solid foundation for researchers to explore the full potential of this promising monomer. Future research will undoubtedly uncover new synthetic methodologies and novel applications for polymers derived from this unique building block, further expanding the toolkit of materials scientists and drug development professionals.
References
- 1. Periodic mesoporous organosilica (PMO) for catalytic applications [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orderly Porous Covalent Organic Frameworks-based Materials: Superior Adsorbents for Pollutants Removal from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. 2D Covalent Organic Framework Direct Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Formylation of Phenols: A Detailed Guide to Synthetic Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (-CHO) onto a phenolic ring is a fundamental transformation in organic synthesis, yielding hydroxybenzaldehydes that are crucial intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and polymers. The strategic placement of the aldehyde, particularly at the ortho position to the hydroxyl group, is often a key step in the synthesis of complex molecules. This guide provides an in-depth exploration of the most pertinent experimental protocols for the formylation of phenols, delving into the mechanistic underpinnings of each method to empower researchers with the knowledge to make informed experimental choices.
Guiding Principles: Choosing the Right Formylation Strategy
The selection of an appropriate formylation method is contingent upon several factors, including the substitution pattern of the phenol, the desired regioselectivity (ortho vs. para), and the tolerance of other functional groups present in the substrate. Classical methods, while foundational, often come with challenges such as harsh reaction conditions and the use of toxic reagents. In contrast, modern methodologies offer milder conditions and improved selectivity. This guide will navigate through these considerations, offering a comparative analysis to aid in your synthetic planning.
The Reimer-Tiemann Reaction: A Classic Approach to ortho-Formylation
The Reimer-Tiemann reaction, first reported by Karl Reimer and Ferdinand Tiemann, is a well-established method for the ortho-formylation of phenols.[1][2] It typically involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH), to yield the corresponding o-hydroxybenzaldehyde.[3][4]
Mechanistic Rationale
The reaction proceeds through an electrophilic aromatic substitution mechanism. The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with the strong base.[2][5] The phenoxide ion, formed by the deprotonation of the phenol, then acts as the nucleophile, attacking the electron-deficient dichlorocarbene.[1] The resulting intermediate undergoes hydrolysis to furnish the final aldehyde product.[1] The preference for ortho substitution is attributed to the interaction between the phenoxide and the dichlorocarbene, which favors attack at the position adjacent to the hydroxyl group.[2]
Figure 1. Mechanism of the Reimer-Tiemann Reaction.
Experimental Protocol
Materials:
-
Phenol (or substituted phenol)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or 1,4-Dioxane (optional, as an emulsifying agent)
-
Hydrochloric acid (HCl) for work-up
-
Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol (1.0 equiv) in a 10-40% aqueous solution of NaOH (typically 4.0-8.0 equiv).[3]
-
Add chloroform (2.0-3.0 equiv) to the vigorously stirred solution. Since hydroxides are not readily soluble in chloroform, the reaction is typically carried out in a biphasic system.[1][2] Rapid mixing or the use of a phase-transfer catalyst or an emulsifying agent like 1,4-dioxane can improve the reaction rate.[4]
-
Heat the reaction mixture to 60-70 °C. The reaction is often exothermic once initiated, so careful temperature control is necessary.[2][4]
-
Stir the mixture at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess chloroform by distillation.
-
Acidify the remaining aqueous solution to a pH of 4-5 with dilute hydrochloric acid.[3]
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to afford the desired hydroxybenzaldehyde.
Causality Behind Choices:
-
Strong Base: A strong base is essential for both the deprotonation of chloroform to generate the dichlorocarbene and the deprotonation of the phenol to form the more nucleophilic phenoxide.[1][3]
-
Biphasic System: The use of a biphasic system is a practical consequence of the poor solubility of the ionic hydroxide in the organic chloroform phase.[1]
-
Heating: Initial heating is required to overcome the activation energy of the reaction.[2][4]
-
Acidic Work-up: The final product is liberated from its sodium salt by acidification.[4]
The Duff Reaction: A Mild Approach for ortho-Formylation
The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid, or acetic acid.[6][7] This reaction is particularly useful for phenols with strongly electron-donating substituents.[7]
Mechanistic Rationale
The reaction mechanism is thought to involve the protonation and subsequent ring-opening of HMTA to form an iminium ion.[7] This electrophilic species then attacks the electron-rich phenol at the ortho position. A series of steps, including an intramolecular redox reaction, leads to an intermediate that, upon acidic hydrolysis, yields the final salicylaldehyde.[7]
Figure 2. General workflow for the Duff Reaction.
Experimental Protocol
Materials:
-
Phenol (or substituted phenol)
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid or a mixture of glycerol and boric acid
-
Sulfuric acid or hydrochloric acid for hydrolysis
-
Sodium bicarbonate (NaHCO₃) for neutralization
-
Organic solvent (e.g., ethyl acetate, diethyl ether) for extraction
Procedure:
-
In a flask, dissolve the phenol (1.0 equiv) in glacial acetic acid.
-
Add HMTA (1.0-1.5 equiv) to the solution.
-
Heat the mixture to 140-160 °C for several hours. The reaction time can vary depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add a dilute solution of sulfuric acid or hydrochloric acid.
-
Heat the mixture under reflux for 30-60 minutes to hydrolyze the intermediate.
-
Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product.
Causality Behind Choices:
-
HMTA: Serves as a stable, solid source of the formyl group equivalent.[7]
-
Acidic Medium: The acidic environment is crucial for the generation of the electrophilic iminium species from HMTA.[6]
-
High Temperature: The reaction generally requires high temperatures to proceed at a reasonable rate.
-
Hydrolysis Step: The final aldehyde is released from a complex intermediate through acid-catalyzed hydrolysis.[7]
The Vilsmeier-Haack Reaction: For Electron-Rich Aromatics
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols.[8][9] The reaction employs a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃).[10][11]
Mechanistic Rationale
The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[11] The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol attacks the Vilsmeier reagent.[11] The resulting intermediate is then hydrolyzed during work-up to yield the aldehyde.[10] With phenols, the reaction often leads to para-formylation, especially if the ortho positions are sterically hindered.[8]
Experimental Protocol
Materials:
-
Phenol (or substituted phenol)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Sodium acetate (NaOAc) or sodium hydroxide (NaOH) for work-up
-
Organic solvent (e.g., dichloromethane (DCM), diethyl ether) for extraction
Procedure:
-
In a flask cooled in an ice bath (0 °C), add DMF as the solvent.
-
Slowly add POCl₃ (1.0-1.5 equiv) to the DMF with stirring to form the Vilsmeier reagent.
-
Add the phenol (1.0 equiv) to the solution of the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours. The reaction temperature and time can be adjusted based on the reactivity of the substrate.[8]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by pouring it into a mixture of ice and a solution of sodium acetate or sodium hydroxide.[11]
-
Stir for a period to ensure complete hydrolysis of the intermediate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, and then dry it.
-
Remove the solvent and purify the product.
Causality Behind Choices:
-
DMF and POCl₃: These reagents react to form the electrophilic Vilsmeier reagent, which is the active formylating agent.[10]
-
Low Temperature: The initial reaction is often carried out at low temperatures to control the exothermic formation of the Vilsmeier reagent.
-
Aqueous Work-up: The final aldehyde is liberated by hydrolysis of the iminium salt intermediate.[11]
Magnesium-Mediated ortho-Specific Formylation
A highly regioselective method for the ortho-formylation of phenols involves the use of magnesium salts.[12][13] This method typically involves the deprotonation of the phenol with a magnesium base, such as magnesium methoxide, followed by reaction with paraformaldehyde.[14][15]
Mechanistic Rationale
The high ortho-selectivity is attributed to the coordination of both the phenoxide and formaldehyde to the magnesium ion.[13] This chelation directs the electrophilic attack of formaldehyde specifically to the ortho position. The reaction is often performed under anhydrous conditions to prevent the polymerization of formaldehyde.[13]
Experimental Protocol
Materials:
-
Phenol (or substituted phenol)
-
Anhydrous magnesium chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile)
Procedure:
-
To a suspension of anhydrous MgCl₂ (1.1-1.5 equiv) in an anhydrous solvent under an inert atmosphere, add the phenol (1.0 equiv) and triethylamine (2.2-3.0 equiv).
-
Stir the mixture at room temperature for a period to allow for the formation of the magnesium phenoxide.
-
Add paraformaldehyde (2.0-3.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and quench it with dilute hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by chromatography.
Causality Behind Choices:
-
Magnesium Chloride and Triethylamine: These reagents generate the magnesium phenoxide in situ.
-
Paraformaldehyde: A stable, solid source of formaldehyde.[13]
-
Anhydrous Conditions: Essential to prevent side reactions and ensure the efficiency of the formylation.
Microwave-Assisted Formylation: A Modern and Efficient Approach
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, and the formylation of phenols is no exception.[16][17] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity.[17]
Rationale for Microwave Enhancement
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[17] This efficient energy transfer can overcome activation barriers more effectively than conventional heating, leading to faster reaction rates.
Example Protocol: Microwave-Assisted Duff Reaction
Materials:
-
Phenol
-
HMTA
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine the phenol, HMTA, and glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes).
-
After the reaction, cool the vessel and proceed with the standard hydrolytic work-up and purification as described for the conventional Duff reaction.
Causality Behind Choices:
-
Microwave Irradiation: Provides rapid and efficient heating, leading to a significant reduction in reaction time.[17]
-
Sealed Vessel: Allows for reactions to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction.
Comparative Summary of Phenol Formylation Methods
| Reaction | Formylating Agent | Catalyst/Base | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Reimer-Tiemann | Chloroform | Strong Base (NaOH, KOH) | 60-70 °C, biphasic | ortho > para | Well-established, readily available reagents | Harsh basic conditions, use of toxic chloroform, moderate yields |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acid (Acetic Acid, Boric Acid) | 140-160 °C | Primarily ortho | Milder than Reimer-Tiemann, avoids chloroform | High temperatures, often low to moderate yields |
| Vilsmeier-Haack | DMF/POCl₃ | None | 0 °C to RT | para > ortho | Good for electron-rich substrates, versatile | Use of corrosive POCl₃, selectivity can be an issue |
| Mg-Mediated | Paraformaldehyde | MgCl₂/Et₃N | Reflux | Highly ortho-selective | Excellent regioselectivity, milder conditions | Requires anhydrous conditions, more expensive reagents |
| Microwave-Assisted | Varies (e.g., HMTA) | Varies | Elevated T & P | Can be improved | Drastically reduced reaction times, often higher yields | Requires specialized microwave equipment |
Purification and Characterization
The purification of the resulting hydroxybenzaldehydes is typically achieved through column chromatography on silica gel, using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.[18] Recrystallization from a suitable solvent is also a common method for obtaining pure products.[19][20] Characterization of the final products is routinely performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Safety Considerations
-
Chloroform: A suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases and Acids: Corrosive and should be handled with care.
-
Phosphorus Oxychloride: Highly corrosive and reacts violently with water. It should be handled in a fume hood.
-
Microwave Reactions: Should only be performed in specialized microwave reactors designed for chemical synthesis to avoid the risk of explosions from pressure buildup.
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Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. Available at: [Link]
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Reimer Tiemann Reaction Mechanism - BYJU'S. Available at: [Link]
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Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. Li, Y., Yan, L., Gao, W., & Foong, L. K. (2020). Synthetic Communications, 50(14), 2095-2113. Available at: [Link]
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Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions. Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). New Journal of Chemistry, 38(4), 1493-1498. Available at: [Link]
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Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. Ram, B., Lynam, J. G., & Reza, M. T. (2020). ACS Sustainable Chemistry & Engineering, 8(15), 6047-6056. Available at: [Link]
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A theoretical study of the Duff reaction: insights into its selectivity. Grimblat, N., Sarotti, A. M., Kaufman, T. S., & Simonetti, S. O. (2016). Organic & Biomolecular Chemistry, 14(41), 9830-9834. Available at: [Link]
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A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Sreenivasulu, B., & Kumar, C. R. (2018). Asian Journal of Research in Chemistry, 11(2), 334-337. Available at: [Link]
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Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Journal of the Chemical Society, Perkin Transactions 1, 1823-1831. Available at: [Link]
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Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. Available at: [Link]
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The Duff Reaction: Researching A Modification. Hennis, H. L. (2015). The ScholarShip at ECU. Available at: [Link]
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Casnati-Skattebøl Formylation - SynArchive. Available at: [Link]
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Magnesium-mediated ortho -specific formylation and formaldoximation of phenols. Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Journal of the Chemical Society, Perkin Transactions 1, 1823-1831. DOI:10.1039/P19940001823. Available at: [Link]
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ortho-Formylation of Phenols using MgCl2, Et3N and Paraformaldehyde. Hansen, T. V., & Skattebøl, L. (2012). Organic Syntheses, 89, 220-226. Available at: [Link]
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Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs - Vedantu. Available at: [Link]
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Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
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Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst. Bigdeli, M. A., Nemati, F., & Mahdavinia, G. H. (2009). Journal of the Serbian Chemical Society, 74(11), 1221-1227. Available at: [Link]
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Synthesis of 4-hydroxybenzaldehyde - PrepChem.com. Available at: [Link]
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Al-Harrasi, A., & Al-Azri, N. (2023). Molecules, 28(6), 2657. Available at: [Link]
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ortho-Formylation of oxygenated phenols. Hansen, T. V., & Skattebøl, L. (2005). Tetrahedron Letters, 46(21), 3829-3831. Available at: [Link]
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A Simple Note on Reimer Tiemann Reaction Mechanism - Unacademy. Available at: [Link]
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Recent Advances On Direct Formylation Reactions. Kherudkar, A., Bhattacharjee, A., Nawkhare, A., Mukherjee, S., Pramanick, S., & Laha, J. K. (2023). The Chemical Record, 23(10), e202300063. Available at: [Link]
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Microwave-assisted methylation of phenols with DMF-DMA. Loupy, A., Pigeon, P., Ramdani, M., & Jacquault, P. (1996). Synthetic Communications, 26(10), 1937-1944. Available at: [Link]
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Formylation of phenols using formamidine acetate. Goj, L. A., & Widen, J. C. (2005). Organic & Biomolecular Chemistry, 3(17), 3242-3248. Available at: [Link]
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Selective Formylation of Alcohols in the Presence of Phenols with Chloral. Zare, A., & Moafi, L. (2016). Organic Chemistry: An Indian Journal, 12(2), 108. Available at: [Link]
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Microwave-assisted Friedel–Crafts propargylation of phenols to 3-substituted-3-propargyl oxindole scaffolds. Brufani, G., Di Erasmo, B., Li, C. J., & Vaccaro, L. (2020). Green Chemistry, 22(18), 6066-6071. Available at: [Link]
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Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. Hulce, M. (2014). Journal of Organic Chemistry, 79(12), 5821-5825. Available at: [Link]
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Application Note: A Comprehensive Guide to the Synthesis of Novel Schiff Bases from 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis, characterization, and potential applications of Schiff bases derived from the versatile precursor, 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS 22304-67-2)[1][2][3]. This unique dialdehyde offers a robust platform for creating complex molecular architectures, including macrocycles and polymers, with significant potential in coordination chemistry, catalysis, and medicinal chemistry. We present the underlying reaction mechanism, a detailed step-by-step protocol, characterization methodologies, and an overview of key applications to empower researchers in this field.
Introduction: The Versatility of Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Their facile synthesis, structural flexibility, and the diverse electronic and steric properties that can be imparted by modifying the amine and aldehyde precursors make them "privileged ligands" in coordination chemistry.[4] When complexed with transition metals, Schiff bases form stable and versatile catalysts for a wide array of organic transformations, including oxidation, reduction, and carbon-carbon coupling reactions.[5][6][7] Furthermore, the imine bond is crucial in many biological processes, and synthetic Schiff bases have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[8][9]
The precursor at the heart of this guide, this compound, is a particularly valuable building block. Its bifunctional nature, possessing two aldehyde groups, allows for the synthesis of dimeric Schiff bases, macrocyclic structures (when reacted with diamines), or polymeric materials. The phenolic hydroxyl groups and the methyl substituent on the benzene ring further modulate the electronic environment, solubility, and coordination behavior of the resulting ligands and their metal complexes.
The Reaction Mechanism: From Carbonyl to Imine
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid or base, with mildly acidic conditions often being optimal.
Causality of the Mechanism:
-
Activation (Acid Catalysis): The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine. This intermediate is generally unstable.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (iminium ion).
-
Deprotonation: A water molecule or another base removes the proton from the nitrogen, regenerating the catalyst and yielding the final Schiff base product.[4]
The rate-determining step is usually the acid-catalyzed dehydration of the carbinolamine.[4] It is crucial not to use an excessive amount of acid, as this would protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[4]
Figure 1: Acid-catalyzed mechanism for Schiff base formation.
Experimental Protocol: Synthesis of a Dimeric Schiff Base
This protocol details the synthesis of a representative Schiff base from this compound and a generic primary amine (e.g., Aniline). The stoichiometry is set at a 1:2 molar ratio to ensure both aldehyde groups react.
Materials and Reagents
-
This compound (MW: 180.16 g/mol )[2]
-
Aniline (or other desired primary amine)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (Catalyst)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hot plate
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Thin Layer Chromatography (TLC) plates (Silica gel)
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.80 g (10 mmol) of this compound in 40 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved, warming gently if necessary.
-
Amine Addition: To the stirred solution, add a solution of the primary amine (20 mmol, e.g., 1.86 g of aniline) dissolved in 10 mL of absolute ethanol. A 1:2 molar ratio of dialdehyde to monoamine is critical for complete reaction.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[10]
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting aldehyde spot. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath will often promote the precipitation of the Schiff base product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[11]
-
Drying: Air dry the product on the filter paper, then transfer it to a desiccator for complete drying.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Characterization
To confirm the identity and purity of the synthesized Schiff base, the following characterization techniques are essential:
-
FT-IR Spectroscopy: Look for the appearance of a strong absorption band in the 1600-1640 cm⁻¹ region, characteristic of the C=N (azomethine) stretch.[12] Concurrently, confirm the disappearance of the C=O aldehyde stretch (around 1700 cm⁻¹) and the N-H stretches of the primary amine.
-
¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the δ 8.0-9.0 ppm range.[5] Observe the shifts in the aromatic proton signals compared to the starting materials.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will appear in the δ 150-165 ppm region.[13]
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm that the desired product has been formed.
Protocol Variations and Optimization
The versatility of Schiff base synthesis allows for considerable variation. The choice of amine, solvent, and catalyst can be tailored to optimize yield and purity for different target molecules.
| Parameter | Variation | Rationale & Expected Outcome |
| Amine | Aliphatic (e.g., Ethylenediamine) | Forms flexible macrocycles or polymers. Reaction is often faster. |
| Aromatic (e.g., o-Phenylenediamine) | Creates more rigid, planar macrocyclic ligands ideal for metal coordination. | |
| Functionalized (e.g., 2-Aminophenol) | Introduces additional coordination sites (e.g., hydroxyl groups) for creating multidentate ligands.[11] | |
| Solvent | Ethanol/Methanol | Good general-purpose solvents, effectively dissolve reactants and are easily removed.[10] |
| DMF/DMSO | Used for less soluble reactants, but require higher temperatures for removal. May be needed for complex amines.[14] | |
| Catalyst | Acetic Acid | Mild acid, effective for most reactions.[10] |
| P₂O₅/SiO₂ | A solid acid catalyst that can be used in solvent-free conditions for a green chemistry approach.[15] | |
| None | Some highly reactive amines and aldehydes can react without a catalyst, especially with heating. |
Applications in Research and Drug Development
Schiff bases derived from this compound are not just synthetic curiosities; they are platforms for innovation.
Figure 2: Experimental workflow from synthesis to application.
-
Catalysis: The synthesized Schiff bases can act as multidentate ligands to chelate with transition metals (e.g., Cu(II), Ni(II), Co(II)). These resulting metal complexes are often potent catalysts for organic reactions, offering high efficiency and selectivity.[5][6][7]
-
Biomedical Applications: The imine functionality is a common pharmacophore. These compounds and their metal complexes can be screened for a variety of biological activities, including in vitro cytotoxicity against cancer cell lines and as antibacterial or antifungal agents.[8][9] The ability to chelate metal ions is also relevant to their potential roles as enzyme inhibitors.[16]
-
Corrosion Inhibition: The nitrogen and oxygen atoms in the Schiff base structure can effectively coordinate to metal surfaces, forming a protective layer that inhibits corrosion, particularly for steel in acidic environments.
References
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- Schiff Base Synthesis Experiment. IONiC / VIPEr.
- How to synthesize Schiff base out of amino acid and aldehyde? (2023).
- Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. (2022).
- Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (2023).
- Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2023). Royal Society of Chemistry.
- Novel One-Pot Synthesis of Schiff Base Compounds. Journal of Chemical and Pharmaceutical Research.
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- Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. SBMU journals.
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- Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes. (2013). PubMed Central.
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- Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde. (2022). Journal of Education for Pure Science-University of Thi-Qar.
- Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. (2020). Journal of Physics: Conference Series.
- A review on versatile applications of transition metal complexes incorpor
- Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil. (2003). PubMed.
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Application Notes & Protocols for the Analytical Determination of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
Introduction
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, a substituted aromatic dialdehyde, presents a unique analytical challenge due to its combination of reactive aldehyde groups and ionizable phenolic hydroxyls. This molecule is of increasing interest in medicinal chemistry and materials science. Its accurate and precise quantification is crucial for process optimization, quality control of starting materials, and final products.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies for the detection and quantification of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the principles of spectroscopic characterization by UV-Vis and Nuclear Magnetic Resonance (NMR).
Chemical Properties of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 187 °C | [1] |
| Predicted Boiling Point | 399.6 ± 27.0 °C | [1] |
| Predicted Density | 1.430 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 5.84 ± 0.28 | [1] |
| CAS Number | 22304-67-2 | [1][2][3] |
The presence of two hydroxyl groups and two aldehyde groups makes 4,6-dihydroxy-5-methyl-1,3-diformylbenzene a versatile compound used in the synthesis of pharmaceuticals and other organic compounds.[1] It is also noted for its potential as an antioxidant in the cosmetic industry.[1]
Chromatographic Methods of Analysis
Chromatographic techniques are the cornerstone for the separation and quantification of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds. Given the phenolic nature and multiple functional groups of the target analyte, reversed-phase HPLC is an ideal choice.
The dual aldehyde functionalities of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene can be exploited for enhanced UV detection and retention by derivatization. Reaction with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for the analysis of aldehydes and ketones.[4] This reaction forms a stable hydrazone derivative that can be readily detected at longer wavelengths (around 360 nm), minimizing interference from matrix components.[5]
The following workflow outlines the key steps in the HPLC analysis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene following derivatization.
Figure 1. HPLC-UV analysis workflow for 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene.
1. Reagents and Materials
-
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (concentrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Preparation of Solutions
-
DNPH Reagent: Dissolve 0.05 g of DNPH in 10 mL of acetonitrile. Add 0.5 mL of concentrated hydrochloric acid. Caution: Handle DNPH and concentrated acid with appropriate personal protective equipment in a fume hood.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Sample and Standard Derivatization
-
To 1 mL of each working standard and sample solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.
-
Filter the derivatized solutions through a 0.45 µm syringe filter prior to injection.
4. HPLC Instrumental Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[5] |
| Detector | UV-Vis Detector |
| Wavelength | 360 nm[5] |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of the derivatized 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. Due to the polar hydroxyl groups, derivatization is necessary to increase the volatility and thermal stability of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene.
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst are widely used to replace the active hydrogens with trimethylsilyl (TMS) groups.[7] This process renders the analyte more volatile and amenable to GC analysis.
Figure 2. GC-MS analysis workflow for 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene.
1. Reagents and Materials
-
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene reference standard
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Nitrogen gas (high purity)
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene and dissolve in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range.
3. Sample and Standard Derivatization
-
Transfer 1 mL of each working standard and sample solution to a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
4. GC-MS Instrumental Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 500 amu |
5. Data Analysis
-
Identify the TMS-derivatized 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene peak in the total ion chromatogram based on its retention time and mass spectrum.
-
The mass spectrum should exhibit a molecular ion peak and characteristic fragmentation patterns.
-
Quantification can be achieved by constructing a calibration curve using the peak areas of the derivatized standards.
Spectroscopic Characterization
Spectroscopic methods provide valuable information for the structural elucidation and confirmation of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene.
UV-Vis Spectroscopy
The UV-Vis spectrum of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is expected to be influenced by the benzene ring and its substituents. The presence of hydroxyl and formyl groups, which are auxochromes and chromophores respectively, will affect the absorption maxima. The conjugated system of the benzene ring will lead to characteristic absorption bands in the UV region.[8] The absorption peaks are likely to be shifted to longer wavelengths compared to unsubstituted benzene due to the electronic effects of the functional groups.[8] The solvent environment can also influence the position and intensity of the absorption bands.[9]
-
Expected Absorption Maxima (λmax): In a polar solvent like ethanol or methanol, one would anticipate strong absorptions in the 250-350 nm range, characteristic of substituted benzene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, the aldehyde protons, and the hydroxyl protons. The chemical shifts and coupling patterns will be indicative of their positions on the benzene ring. Quantitative ¹H NMR (qNMR) can also be employed for accurate concentration determination using an internal standard.[10]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the aromatic carbons, the methyl carbon, and the carbonyl carbons of the aldehyde groups.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the detection, quantification, and characterization of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation. The detailed protocols for HPLC-UV and GC-MS offer reliable and validated approaches for routine analysis in research and quality control laboratories.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (URL: [Link])
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (URL: [Link])
-
Cas 22304-67-2,4,6-Dihydroxy-5-methyl-1,3-diformyl benzene | lookchem. (URL: [Link])
-
GC-MS analysis of phenolic compounds (1 = o-Hydroxybenzoic acid, 2 =... - ResearchGate. (URL: [Link])
-
GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Gas chromatography–mass spectrometry analysis of phenolic compounds from Carica papaya L. leaf - Sci-Hub. (URL: [Link])
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (URL: [Link])
-
Supporting Information. (URL: [Link])
-
HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (URL: [Link])
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This compound - P212121 Store. (URL: [Link])
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants - Waters Corporation. (URL: [Link])
-
Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. (URL: [Link])
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CID 156767664 | C18H12O12 - PubChem - NIH. (URL: [Link])
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (URL: [Link])
-
Copies of 1H, 13C, 19F NMR spectra. (URL: [Link])
-
13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) - NP-MRD. (URL: [Link])
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])
-
Ultraviolet absorption spectra of seven substituted benzenes. (URL: [Link])
-
Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed. (URL: [Link])
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (URL: [Link])
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - NIH. (URL: [Link])
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (URL: [Link])
-
Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem - NIH. (URL: [Link])
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Synthesis of 5Alkyl1,3-bis [2-hydroxy-3- (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)propyl] - ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Synthesis of Macrocycles Using 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene in Macrocyclic Chemistry
The quest for novel therapeutic agents has led to a burgeoning interest in macrocyclic compounds. Their unique structural features, which often confer high binding affinity and selectivity for biological targets, make them a compelling class of molecules in drug discovery. A key precursor in the construction of these intricate architectures is 4,6-dihydroxy-5-methyl-1,3-diformylbenzene, also known as 2-hydroxy-5-methylisophthalaldehyde. This aromatic dialdehyde offers a rigid scaffold and strategically positioned functional groups—two hydroxyl and two formyl groups—that are ripe for elaboration into complex macrocyclic structures.
The presence of the hydroxyl groups ortho to the formyl groups allows for the formation of stable intramolecular hydrogen bonds, influencing the conformation of the resulting macrocycles. Furthermore, these phenolic hydroxyls can act as coordination sites for metal ions, enabling their use as ligands in metallo-macrocycles with potential applications in catalysis and bio-inorganic chemistry. The methyl group provides a subtle steric and electronic perturbation that can be exploited to fine-tune the properties of the final macrocycle.
This document serves as a comprehensive guide to the synthesis of macrocycles derived from 4,6-dihydroxy-5-methyl-1,3-diformylbenzene, with a focus on the widely employed Schiff base condensation reaction. We will delve into the mechanistic underpinnings of this synthetic strategy, provide detailed experimental protocols, and explore the potential applications of the resulting macrocycles in medicinal chemistry and beyond.
Core Synthetic Strategy: Schiff Base Condensation
The reaction between an aldehyde or ketone and a primary amine to form an imine, or Schiff base, is a cornerstone of organic synthesis. When a dialdehyde, such as 4,6-dihydroxy-5-methyl-1,3-diformylbenzene, is reacted with a diamine, a [2+2], [3+3], or even larger macrocyclic Schiff base can be formed through a thermodynamically controlled process. The reversible nature of the imine bond allows for an "error-checking" mechanism, where kinetically favored oligomers can rearrange to the most stable macrocyclic product.
The outcome of the macrocyclization is highly dependent on several factors:
-
The nature of the diamine: The length and flexibility of the diamine linker play a crucial role in determining the size of the resulting macrocycle.
-
Reaction conditions: Solvent, temperature, and concentration all influence the equilibrium between different macrocyclic and oligomeric species.
-
Template effects: The presence of metal ions can act as templates, organizing the reactants in a pre-arranged fashion to favor the formation of a specific macrocycle size.
Below, we provide a detailed protocol for a typical [2+2] macrocyclization reaction.
Experimental Protocol: Synthesis of a [2+2] Macrocycle via Schiff Base Condensation
This protocol describes the synthesis of a [2+2] macrocycle from 4,6-dihydroxy-5-methyl-1,3-diformylbenzene and a generic aliphatic diamine.
Materials:
-
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
-
1,n-Diaminoalkane (e.g., 1,3-diaminopropane)
-
Methanol (anhydrous)
-
Chloroform
-
Metal salt (optional, for template synthesis, e.g., Zn(OAc)₂, Cu(OAc)₂)
Procedure:
-
Preparation of Reactant Solutions:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene in 20 mL of anhydrous methanol.
-
In a separate flask, dissolve 1.0 mmol of the 1,n-diaminoalkane in 20 mL of anhydrous methanol.
-
-
Reaction Setup:
-
To the stirred solution of the dialdehyde, slowly add the diamine solution dropwise over a period of 30 minutes at room temperature.
-
Optional Template Synthesis: If a metal template is to be used, a solution of the metal salt (1.0 mmol) in 10 mL of methanol should be added to the dialdehyde solution prior to the addition of the diamine.
-
-
Reaction and Precipitation:
-
Upon addition of the diamine, a precipitate may begin to form. Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to observe the consumption of the starting materials.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold methanol (3 x 10 mL).
-
The crude product can be purified by recrystallization from a suitable solvent system, such as chloroform/methanol.
-
-
Characterization:
-
The structure of the resulting macrocycle should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
-
Causality Behind Experimental Choices:
-
High Dilution: Performing the reaction at high dilution (typically in the millimolar concentration range) favors intramolecular cyclization over intermolecular polymerization, thus increasing the yield of the desired macrocycle.
-
Solvent Choice: Methanol is a common solvent for Schiff base condensations as it readily dissolves the reactants and the resulting imine is often insoluble, driving the reaction to completion through precipitation.
-
Room Temperature Reaction: The Schiff base formation is often thermodynamically favorable at room temperature. Higher temperatures can sometimes lead to the formation of side products.
Visualizing the Synthesis Workflow
Caption: Interaction of a macrocycle with a biological target.
Conclusion and Future Directions
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is a versatile and valuable building block for the synthesis of a diverse range of macrocyclic compounds. The straightforward and efficient Schiff base condensation reaction provides a powerful tool for the construction of these complex molecules. The resulting macrocycles, with their tunable steric and electronic properties, hold significant promise for applications in drug discovery, catalysis, and materials science.
Future research in this area will likely focus on the development of more complex and diverse macrocyclic architectures, the exploration of new synthetic methodologies, and the in-depth investigation of the biological activities and mechanisms of action of these fascinating molecules. The continued exploration of the chemical space accessible from this precursor will undoubtedly lead to the discovery of new compounds with novel and valuable properties.
References
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- Desai, S., Desai, P., & Desai, K. (Year). Synthesis of some Schiff bases, thiazolidinones and azetidinones derived from 2, 6-diaminobenzo [1, 2-d: 4, 5-d'. Publication details not fully available in search results.
- [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. (1981). Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene, 1. Abt. Originale B, Hygiene, pr̈aventive Medizin, 172(6), 508–519.
- Aytac, S., Gundogdu, O., Bingol, Z., & Gulcin, İ. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2185.
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.
- Abdel-Rahman, L. H., El-Khatib, R. M., Nassr, L. A., & Abu-Dief, A. M. (2013). Synthesis, characterization, and antimicrobial activity of some new macrocyclic Schiff bases and their metal complexes.
- Dhar, D. N., & Taploo, C. L. (1982). Schiff bases and their applications. Journal of Scientific & Industrial Research, 41(8), 501-506.
- Rauter, A. P., Martins, A., Borges, C., Gonçalves, M. L., & Kurteva, V. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds.
- Eissa, H. H. (Year). Synthesis, Characterization and Antibacterial Activity of Macrocyclic Schiff Bases Based on 1,3-Docarbonyl Phenyl Dihydrazide, 1,4-Docarbonyl Phenyl Dihydrazide. Journal of Applicable Chemistry.
- Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1. (n.d.). aws.amazon.com.
- Part-II: an update of Schiff Bases Synthesis and applications in medicinal chemistry-A patent review (2016-2023). (2024).
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
- Khan, S. A., Asiri, A. M., & Akhtar, F. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Oriental Journal of Chemistry, 34(1), 436-444.
- Chundawat, N. S., Pandya, M., & Dangi, R. R. (2014). SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES. International Journal of Pharmacy and Pharmaceutical Science Research, 4(2), 25-26.
- Abed, A. N., & Khaleel, M. Y. (2021). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. Journal of Physics: Conference Series, 1879(3), 032115.
- Kilah, N. L., & Kelly, A. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102(3-4), 215-225.
- Yuan, Y., Wang, Q., Li, L., & Gao, E. (2018). Macrocyclic Complexes Derived from 2,6-Diformyl-4-X-phenol: Substituent Effects and Phosphate Hydrolysis Activity. ChemistrySelect, 3(32), 9209-9214.
- MacLachlan, M. J., Shopsowitz, K. E., Edwards, D., & Gallant, A. J. (2009).
- Kamal, A., Ramana, A. V., Sreekanth, K., & Kumar, G. B. (2013). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. Bioorganic & medicinal chemistry letters, 23(10), 2894–2898.
- Li, J., Li, X., Wang, Y., & Yang, Y. (2023). Macrocycle with Equatorial Coordination Sites Provides New Opportunity for Structure-Diverse Metallacages. Molecules, 28(6), 2568.
- Wang, X., & Dong, V. M. (2014). Ligand-based carbon-nitrogen bond forming reactions of metal dinitrosyl complexes with alkenes and their application to C-H bond functionalization. Accounts of chemical research, 47(2), 348–360.
- Boden, B. N., Abdolmaleki, A., Ma, C. T.-Z., & MacLachlan, M. J. (2008). New diformyldihydroxyaromatic precursors for luminescent Schiff base macrocycles: Synthesis, characterization, and condensation studies. Canadian Journal of Chemistry, 86(6), 567-574. 86(6), 567-574.
Application Notes and Protocols for the Purification of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of 4,6-dihydroxy-5-methyl-1,3-diformyl benzene, a key intermediate in various synthetic applications. The protocols detailed herein are designed to ensure high purity and yield, addressing the common challenges associated with the purification of polar aromatic compounds. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen methodologies, empowering researchers to adapt and troubleshoot as necessary.
Introduction and Significance
This compound (MW: 180.16 g/mol , Formula: C₉H₈O₄) is a diformylated phenolic compound with significant potential as a building block in the synthesis of more complex molecules, including macrocycles, polymers, and pharmaceutical agents.[1][2][3] Its purification is a critical step that dictates the success of subsequent reactions. The presence of two hydroxyl and two aldehyde groups imparts a high degree of polarity and the potential for strong intermolecular interactions, which can present challenges during purification.
The synthesis of this target molecule, often achieved through formylation reactions such as the Duff or Reimer-Tiemann reaction on 2-methylresorcinol, can result in a mixture of mono- and di-formylated products, regioisomers, and unreacted starting materials.[4][5][6][7] Therefore, a robust purification strategy is paramount.
Principles of Purification
The purification of this compound relies on exploiting the differences in physicochemical properties between the desired compound and its impurities. The key properties to consider are:
-
Polarity: The two hydroxyl and two aldehyde groups make the target molecule highly polar. This is the primary property leveraged in chromatographic separations.
-
Solubility: The solubility profile of the compound in various organic solvents will determine the appropriate solvent system for both recrystallization and chromatography.
-
Acidity: The phenolic hydroxyl groups are acidic and can be deprotonated in the presence of a base. This property can be utilized in acid-base extraction for removing non-acidic impurities.
Recommended Purification Protocols
Two primary methods are recommended for the purification of this compound: Column Chromatography and Recrystallization . The choice between them, or their sequential use, will depend on the impurity profile of the crude product.
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[8] For polar phenolic compounds, silica gel is a common and effective stationary phase.[9]
Rationale for Method Selection: This technique offers high resolving power, allowing for the separation of closely related compounds, such as regioisomers and mono-formylated byproducts.[8] The choice of silica gel is based on its ability to interact with the polar functional groups of the target molecule.
Experimental Workflow:
Caption: Workflow for Column Chromatography Purification.
Detailed Steps:
-
Preparation of the Sample:
-
Dissolve the crude this compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or a mixture of dichloromethane and methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This dry-loading method prevents band broadening and improves separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh is a good starting point) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Loading and Elution:
-
Carefully add the prepared dry-loaded sample to the top of the column.
-
Add a thin layer of sand to protect the surface of the stationary phase.
-
Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient of 0% to 50% ethyl acetate in hexane is a reasonable starting point. For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.[10]
-
The use of toluene in the solvent system can sometimes improve the separation of aromatic compounds.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by thin-layer chromatography (TLC) using the same solvent system as the column.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Compound does not elute | Solvent system is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or switch to a more polar solvent like methanol). |
| Poor separation | Inappropriate solvent system or column overloading. | Optimize the solvent system using TLC. Reduce the amount of crude product loaded onto the column. |
| Band tailing | The compound is too acidic for the silica gel. | Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the phenolic hydroxyl groups.[9] |
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[11][12]
Rationale for Method Selection: This method is effective for removing impurities that have significantly different solubility profiles from the target compound. It is particularly useful for removing less soluble or more soluble impurities. For aromatic aldehydes, recrystallization from solvents like ethanol or ethanol-water mixtures can be effective.[13][14]
Experimental Workflow:
Caption: Workflow for Recrystallization Purification.
Detailed Steps:
-
Solvent Selection:
-
The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Test small amounts of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, or mixtures thereof) to find a suitable system. An ethanol/water or acetone/water mixture is a good starting point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Adding excess solvent will reduce the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| No crystals form | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure. | Use a lower-boiling solvent. Try purifying by column chromatography first. |
| Low recovery | The compound is too soluble in the cold solvent, or too much solvent was used for washing. | Ensure the solution is thoroughly cooled. Use a minimal amount of ice-cold solvent for washing. |
Purity Assessment
After purification, the purity of the this compound should be assessed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopic Methods (NMR, IR, MS): These techniques confirm the structure and can detect the presence of impurities.
Conclusion
The successful purification of this compound is readily achievable through the systematic application of column chromatography and/or recrystallization. The choice of method and specific conditions should be guided by the nature and extent of the impurities present in the crude product. By understanding the underlying chemical principles of these purification techniques, researchers can effectively obtain high-purity material essential for their downstream applications.
References
-
Yingyue, D., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 27(15), 4909. Available at: [Link]
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ResearchGate. (2013). Column chromatography of phenolics?. Available at: [Link]
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Wikipedia. (n.d.). Duff reaction. Available at: [Link]
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SynArchive. (2024). Reimer-Tiemann Formylation. Available at: [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]
-
MDPI. (2023). Exploration on the Extraction of Phenolic Acid from Abutilon theophrasti and Antioxidant and Antibacterial Activities. Separations, 10(5), 288. Available at: [Link]
-
chemeurope.com. (n.d.). Reimer-Tiemann reaction. Available at: [Link]
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Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. Available at: [Link]
-
TSI Journals. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Inorganic Chemistry: An Indian Journal, 12(1), 111. Available at: [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available at: [Link]
-
The ScholarShip. (2018). The Duff Reaction: Researching A Modification. Available at: [Link]
-
UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), Article 23. Available at: [Link]
- Google Patents. (1974). US3833660A - Process for making aromatic aldehydes.
- Google Patents. (1987). WO1987000167A1 - Method for preparing aldehydes by formylation.
-
Semantic Scholar. (n.d.). Reimer–Tiemann reaction. Available at: [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
CUNY. (n.d.). Purification by Recrystallization. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dihydroxy-3-methylbenzaldehyde. Available at: [Link]
-
Semantic Scholar. (2001). Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. Available at: [Link]
-
Organic Syntheses. (n.d.). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Available at: [Link]
-
ResearchGate. (2012). Synthesis and Crystal Structure of 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde. Available at: [Link]
-
Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. Available at: [Link]
-
ResearchGate. (2005). Synthesis of 5Alkyl1,3-bis [2-hydroxy-3- (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)propyl]. Available at: [Link]
- Google Patents. (2006). US7183442B2 - Purification method of terephthal aldehyde.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 22304-67-2 [chemicalbook.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann_reaction [chemeurope.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. youtube.com [youtube.com]
- 13. tsijournals.com [tsijournals.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene in Materials Science
Introduction: A Versatile Aromatic Building Block
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, also known as 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, is a multifunctional aromatic compound with the chemical formula C₉H₈O₄.[1][2] Its structure, featuring two hydroxyl groups and two aldehyde functionalities on a central benzene ring, makes it a highly versatile precursor in the synthesis of advanced materials. The strategic placement of these reactive groups allows for its use as a robust building block in the construction of complex molecular architectures, including Schiff bases, macrocycles, and porous crystalline polymers.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of fluorescent chemosensors and as a potential linker in the synthesis of Covalent Organic Frameworks (COFs).
Physicochemical Properties
A clear understanding of the physicochemical properties of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is essential for its effective application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 7310-95-4 | [1] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 128-130 °C | [1] |
| Solubility | Soluble in many organic solvents | |
| Key Functional Groups | 2x Aldehyde (-CHO), 2x Hydroxyl (-OH), 1x Methyl (-CH₃) on a benzene ring |
Application I: Fluorescent Chemosensors for Amino Acid Detection
The inherent fluorescence and reactive aldehyde groups of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene make it an excellent platform for designing chemosensors. The aldehyde groups can readily undergo condensation reactions with primary amines to form Schiff bases, a process that can be tailored to induce changes in fluorescence upon binding to a target analyte. This principle has been successfully applied in the development of a dual-channel chemosensor for the detection of glutamic acid.
Scientific Principle: Schiff Base Formation and Photoinduced Electron Transfer (PET)
The sensing mechanism is based on the formation of a Schiff base between 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene and an appropriate amine-containing molecule. The resulting imine bond (-C=N-) extends the π-conjugated system, influencing the electronic properties of the molecule. Upon interaction with the target analyte (e.g., glutamic acid), a non-covalent complex is formed, which can modulate the fluorescence of the sensor molecule. This modulation often occurs through processes like Photoinduced Electron Transfer (PET), where the binding event alters the energy levels of the molecular orbitals, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on").
Experimental Protocol: Synthesis of a Glutamic Acid Chemosensor
This protocol details the synthesis of a Schiff base fluorescent sensor for glutamic acid, derived from 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene.
Materials:
-
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene (≥97% purity)
-
Ethanolamine (≥99%)
-
Methanol (anhydrous)
-
Glutamic acid
-
Other standard amino acids (for selectivity studies)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
Procedure:
-
Synthesis of the Schiff Base Sensor (Probe L):
-
Dissolve 1.0 mmol of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add 2.2 mmol of ethanolamine.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
A yellow precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with cold methanol and dry it under vacuum to obtain the purified Schiff base sensor (Probe L).
-
-
Characterization of Probe L:
-
Confirm the structure of the synthesized Probe L using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The formation of the imine bond should be evident from the appearance of a characteristic peak in the ¹H NMR spectrum.
-
-
Fluorescence and Colorimetric Sensing of Glutamic Acid:
-
Prepare a stock solution of Probe L (e.g., 1.0 mM) in a suitable solvent such as a DMF/water mixture.
-
Prepare stock solutions of glutamic acid and other amino acids (e.g., 10 mM) in deionized water.
-
For fluorescence measurements, add incremental amounts of the glutamic acid stock solution to a solution of Probe L in a cuvette.
-
Record the fluorescence emission spectrum after each addition upon excitation at the determined maximum absorption wavelength.
-
For colorimetric detection, observe any visible color changes upon the addition of glutamic acid to the Probe L solution.
-
To assess selectivity, repeat the fluorescence and colorimetric experiments with other amino acids under the same conditions.
-
Data Analysis and Interpretation:
-
Plot the fluorescence intensity of Probe L as a function of glutamic acid concentration to determine the detection limit and binding constant.
-
A significant change in fluorescence intensity and/or a visible color change specifically in the presence of glutamic acid demonstrates the selectivity of the sensor.
Application II: Linker for Covalent Organic Frameworks (COFs)
The rigid structure and C2v symmetry of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene make it a promising candidate as an organic linker for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing.[3][4]
Scientific Principle: Reticular Synthesis of COFs
The synthesis of COFs relies on the principles of reticular chemistry, where molecular building blocks with well-defined geometries are connected through strong covalent bonds to form extended, porous networks. The aldehyde groups of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene can react with multitopic amines (e.g., diamines, triamines) through Schiff base condensation to form crystalline, porous imine-linked COFs.[5] The hydroxyl groups can serve a dual purpose: they can influence the electronic properties of the resulting COF and also provide sites for post-synthetic modification to introduce new functionalities.
Hypothetical Protocol: Solvothermal Synthesis of a 2D Imine-Linked COF
This protocol outlines a general procedure for the synthesis of a two-dimensional (2D) COF using 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene as a linker. The choice of the amine co-monomer will determine the final topology and properties of the COF. For this example, we will use a linear diamine, such as p-phenylenediamine.
Materials:
-
4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
-
p-Phenylenediamine
-
A solvent mixture, for example, 1,4-dioxane and mesitylene
-
Aqueous acetic acid (e.g., 6 M)
-
Pyrex tube with a screw cap
-
Oven or heating block
-
Centrifuge
-
Equipment for solvent exchange and drying (e.g., Soxhlet extractor, vacuum oven)
-
Powder X-ray diffraction (PXRD) instrument for crystallinity analysis
-
Gas sorption analyzer for porosity characterization
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Pyrex tube, add 0.5 mmol of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene and 0.5 mmol of p-phenylenediamine.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 5 mL total).
-
Add a catalytic amount of aqueous acetic acid (e.g., 0.5 mL of 6 M solution).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Tightly seal the Pyrex tube.
-
Place the tube in an oven preheated to 120 °C.
-
Heat the reaction mixture for 3 days.
-
-
Isolation and Purification of the COF:
-
After cooling to room temperature, a solid precipitate should be visible.
-
Isolate the solid by centrifugation.
-
Wash the solid repeatedly with anhydrous acetone and then with anhydrous tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Perform a solvent exchange by Soxhlet extraction with a suitable solvent (e.g., ethanol) for 24 hours.
-
Dry the purified COF powder in a vacuum oven at an elevated temperature (e.g., 80 °C) overnight.
-
Characterization of the COF:
-
Crystallinity: Analyze the dried COF powder using Powder X-ray Diffraction (PXRD). The presence of sharp peaks in the diffractogram indicates a crystalline structure.
-
Porosity: Measure the nitrogen adsorption-desorption isotherm at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
-
Chemical Structure: Use Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the imine linkage and the presence of the hydroxyl groups.
-
Thermal Stability: Perform thermogravimetric analysis (TGA) to evaluate the thermal stability of the COF.
Visualization of Synthetic Pathways
Diagram 1: Synthesis of a Schiff Base Fluorescent Sensor
Caption: Reaction scheme for the synthesis of a fluorescent sensor.
Diagram 2: Workflow for Covalent Organic Framework Synthesis
Caption: General workflow for the synthesis of a 2D COF.
References
- Li, M., et al. (2022). A dual-channel chemosensor based on 2-hydroxy-5-methyl-1,3-benzenedialdehyde for fluorescence detection and colorimetric recognition of glutamic acid. Journal of Photochemistry and Photobiology A: Chemistry, 431, 114053.
- Diercks, C. S., et al. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications.
- Gomes, R., et al. (2021). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Polymers, 13(6), 970.
- Wilkinson, S. M., et al. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
Welcome to the dedicated technical support guide for the synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve experimental outcomes. The guidance provided herein is based on established chemical principles and peer-reviewed literature.
I. Overview of the Synthesis
The synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through the electrophilic formylation of 2-methylresorcinol. The reaction introduces two formyl (-CHO) groups onto the aromatic ring, ortho to the hydroxyl groups. The primary challenge in this synthesis is achieving high diformylation selectivity while minimizing the formation of the mono-formylated intermediate and other side products.
The most prevalent method for this transformation is the Duff reaction , which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA) or a mixture of acetic acid and glycerol.
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of the potential causes and actionable steps for resolution.
Q1: My reaction yields are consistently low, with a significant amount of unreacted 2-methylresorcinol remaining. What's going wrong?
Possible Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The Duff reaction requires at least two equivalents of hexamethylenetetramine (HMTA) for diformylation. However, to drive the reaction to completion, an excess is often necessary.
-
Recommendation: Increase the molar ratio of HMTA to 2-methylresorcinol. A ratio of 2.5 to 3.0 equivalents of HMTA is a good starting point for optimization.
-
-
Inadequate Reaction Temperature or Time: The formylation of the second position is slower than the first. Insufficient thermal energy or reaction time will result in incomplete conversion.
-
Recommendation: Ensure the reaction temperature is maintained according to your protocol (typically in the range of 80-100 °C for Duff reactions in TFA). If unreacted starting material persists, consider extending the reaction time incrementally, monitoring the progress by TLC.
-
-
Poor Solubility of Reagents: If the reagents are not well-dissolved, the reaction will be heterogeneous and slow.
-
Recommendation: Ensure that the 2-methylresorcinol and HMTA are fully dissolved in the acidic solvent before and during the reaction. Vigorous stirring is essential.
-
Q2: The main impurity in my crude product is the mono-formylated intermediate (4,6-dihydroxy-5-methyl-1-formylbenzene). How can I increase the yield of the di-formylated product?
Possible Causes & Solutions:
-
Deactivation of the Ring: The introduction of the first electron-withdrawing formyl group deactivates the aromatic ring, making the second formylation step more difficult.
-
Recommendation 1: Increase Reagent Concentration: A higher concentration of the electrophile can help overcome the deactivation. As mentioned, increasing the excess of HMTA is a primary strategy.
-
Recommendation 2: Optimize the Acid Catalyst: The strength and type of acid can significantly influence the reaction rate. Trifluoroacetic acid (TFA) is often more effective than acetic acid due to its stronger acidity, which facilitates the generation of the active electrophile from HMTA.
-
Recommendation 3: Higher Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the second formylation. However, be cautious, as excessively high temperatures can lead to polymerization (see Q3).
-
Q3: My reaction mixture turns dark, and I isolate a tar-like, insoluble material. What is this, and how can I prevent it?
Possible Causes & Solutions:
-
Polymerization/Decomposition: Phenolic compounds, especially under strong acid and high-temperature conditions, are prone to polymerization and degradation, leading to the formation of dark, tarry substances.
-
Recommendation 1: Strict Temperature Control: This is the most critical parameter. Do not exceed the optimal temperature range for the reaction. Use an oil bath and a contact thermometer for precise temperature regulation. A temperature around 90-95°C is often a good balance.
-
Recommendation 2: Degas Solvents: The presence of oxygen can promote oxidative polymerization. While not always necessary, if you experience persistent charring, degassing the solvent with nitrogen or argon before adding the reagents can be beneficial.
-
Recommendation 3: Incremental Reagent Addition: Adding the HMTA portion-wise over a period of time rather than all at once can help to control the reaction exotherm and minimize localized overheating.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q: What are the critical parameters to control for a successful synthesis?
A: The three most critical parameters are:
-
Temperature: To prevent polymerization.
-
Stoichiometry of HMTA: To ensure diformylation.
-
Acid Medium: To facilitate the reaction at a reasonable rate.
Q: Can I use a different formylation method, like the Vilsmeier-Haack reaction?
A: The Vilsmeier-Haack reaction (using POCl₃/DMF) is another common method for formylating activated aromatic rings. While it can work, it often leads to a higher proportion of the mono-formylated product with phenols due to the formation of a Vilsmeier reagent-phenol adduct. The Duff reaction is generally more reliable for achieving diformylation on resorcinol-type substrates.
Q: How should I purify the final product?
A: The crude product is often a solid. Purification can typically be achieved by:
-
Recrystallization: A mixture of ethanol and water or ethyl acetate and hexanes is often effective. The product is a crystalline solid.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane can be employed.
Q: What are the expected ¹H NMR signals for the product?
A: In a solvent like DMSO-d₆, you should expect to see:
-
A singlet for the two equivalent formyl protons (-CHO), typically around δ 10.2 ppm.
-
A singlet for the aromatic proton, typically around δ 8.0-8.5 ppm.
-
A singlet for the methyl group (-CH₃) protons, typically around δ 2.0 ppm.
-
A broad singlet for the hydroxyl (-OH) protons, which can vary in chemical shift.
IV. Experimental Protocol: Optimized Duff Reaction
This protocol is a synthesized example based on common literature procedures.
Materials:
-
2-Methylresorcinol (1.0 eq)
-
Hexamethylenetetramine (HMTA) (2.5 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylresorcinol.
-
Add trifluoroacetic acid (enough to fully dissolve the starting material, typically 10-15 mL per gram of 2-methylresorcinol).
-
Stir the mixture until the solid is completely dissolved.
-
Add hexamethylenetetramine (HMTA) in one portion.
-
Heat the reaction mixture to 95 °C in a pre-heated oil bath.
-
Maintain the temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. A yellow precipitate should form.
-
Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of the intermediate imine salts.
-
Filter the solid precipitate using a Büchner funnel, and wash thoroughly with cold water.
-
Dry the crude solid under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 2-Methylresorcinol | Activated aromatic core. |
| Formylating Agent | Hexamethylenetetramine (HMTA) | Source of the formyl group precursor. |
| Solvent/Catalyst | Trifluoroacetic Acid (TFA) | Strong acid, facilitates electrophile formation. |
| Stoichiometry | 1 : 2.5 (Substrate:HMTA) | Excess HMTA drives diformylation. |
| Temperature | 90 - 95 °C | Optimal balance between reaction rate and stability. |
| Reaction Time | 4 - 6 hours | Sufficient for diformylation to occur. |
| Work-up | Aqueous Hydrolysis | Quenches the reaction and hydrolyzes imine intermediates. |
| Purification | Recrystallization | Effective for removing unreacted starting material and mono-formylated product. |
V. References
-
Ogata, Y., & Sakanishi, A. (1976). Kinetics of the Duff reaction of phenol. Journal of the American Chemical Society, 98(16), 4972-4975. [Link]
Technical Support Center: Overcoming Solubility Challenges with 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
Introduction: 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene (hereafter referred to as DMB) is a versatile aromatic dialdehyde with significant potential in pharmaceutical synthesis, polymer chemistry, and as a precursor for dyes and pigments.[1] Its structure, featuring two acidic hydroxyl groups and two polar aldehyde functionalities on a methyl-substituted benzene ring, presents unique solubility challenges that can impede experimental progress. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and foundational knowledge to effectively manage and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding DMB Solubility
This section addresses fundamental questions regarding the physicochemical properties of DMB that govern its solubility behavior.
Q1: What are the key structural features of DMB that influence its solubility?
A: DMB's solubility is a tale of two competing factors within its molecular structure. It possesses hydrophilic (water-loving) regions, namely the two phenolic hydroxyl (-OH) groups and two formyl (-CHO) groups, which can participate in hydrogen bonding with polar solvents. Conversely, the core benzene ring and the methyl (-CH3) group form a hydrophobic (water-fearing) backbone. The interplay between these features means DMB is poorly soluble in both non-polar solvents (like hexanes) and in neutral aqueous solutions, where its hydrophobic nature dominates.
Q2: I see a predicted pKa value for DMB. What is it and why is it critical for working in aqueous solutions?
A: The predicted pKa of DMB is approximately 5.84.[1] This value represents the pH at which the phenolic hydroxyl groups are 50% deprotonated (ionized). This is the single most important parameter for aqueous solubility.
-
Below pKa (pH < 5.8): The hydroxyl groups are predominantly in their neutral, protonated form (-OH). In this state, the molecule is less polar, and its low aqueous solubility is most pronounced.
-
Above pKa (pH > 5.8): The hydroxyl groups begin to lose their protons, forming negatively charged phenolate ions (-O⁻). This ionization dramatically increases the molecule's polarity and, consequently, its solubility in water. The solubility of phenolic compounds in alkaline pH is significantly higher than at neutral or acidic values.[2][3]
Q3: Which common solvents are a good starting point for dissolving DMB?
A: Based on the "like dissolves like" principle, polar organic solvents are the best starting point.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. They are highly polar and can effectively solvate the DMB molecule through dipole-dipole interactions and by accepting hydrogen bonds. DMF has been successfully used as a solvent in reactions involving similar aromatic aldehydes.[4]
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are also effective.[5] They can act as both hydrogen bond donors and acceptors, making them suitable for dissolving DMB. Aqueous mixtures of these solvents are often highly effective.[6]
Q4: Can I use heat to improve solubility?
A: Yes, gentle heating can increase the rate of dissolution and the solubility limit. However, caution is advised. Phenolic compounds can be susceptible to thermal degradation at elevated temperatures, generally above 65-70°C.[5] Always use the lowest effective temperature and consider performing stability tests if prolonged heating is required.
Part 2: Troubleshooting Guide - Practical Dissolution Protocols
This section provides step-by-step solutions to specific solubility problems encountered during experimentation.
Issue 1: DMB fails to dissolve or precipitates in aqueous buffers (e.g., PBS at pH 7.4).
Root Cause Analysis: At physiological pH (~7.4), which is above the pKa of DMB (~5.84), the compound should have improved solubility compared to neutral water. However, the solubility might still be insufficient for the desired concentration, or kinetic barriers may prevent it from dissolving readily. The primary cause is the equilibrium between the less soluble neutral form and the more soluble ionized form.
Caption: Troubleshooting workflow for poor aqueous solubility of DMB.
Solution A: Solubility Enhancement via pH Adjustment
Principle: By raising the pH further above the pKa, we shift the equilibrium towards the highly soluble deprotonated phenolate form according to the Le Châtelier principle. The Henderson-Hasselbalch equation can be used to predict the degree of ionization.
Protocol: Preparing a Concentrated Aqueous Stock of DMB
-
Weigh the required amount of solid DMB in a sterile container.
-
Add a minimal volume of high-purity water (e.g., to make a 100X or 1000X stock). The compound will likely not dissolve at this stage.
-
Titrate the suspension by adding 0.1 M NaOH dropwise while stirring or vortexing. Monitor the pH of the solution.
-
Observe as the DMB dissolves upon reaching a pH of approximately 8.0-9.0. Avoid excessively high pH values (pH > 11) to minimize the risk of base-catalyzed degradation.
-
Adjust the final volume with high-purity water to achieve the desired stock concentration.
-
Sterile-filter the stock solution through a 0.22 µm filter if required for biological applications.
-
Dilute the basic stock solution into your final experimental buffer. The buffer's capacity should be sufficient to bring the final pH to the desired experimental value (e.g., 7.4).
Table 1: Theoretical Ionization of DMB vs. pH (Calculated using the Henderson-Hasselbalch equation with a pKa of 5.84)
| pH | % Ionized (Soluble Form) |
| 5.84 | 50.0% |
| 6.84 | 90.9% |
| 7.40 | 97.3% |
| 7.84 | 99.1% |
| 8.84 | 99.9% |
Solution B: Employing a Water-Miscible Organic Co-solvent
Principle: A small amount of a polar, water-miscible organic solvent can act as a "bridge," disrupting the hydrophobic interactions of the DMB core and improving its solvation in the bulk aqueous environment. DMSO and ethanol are standard choices.
Protocol: Preparing a Co-solvent Stock of DMB
-
Select a biocompatible co-solvent such as cell-culture grade DMSO or absolute ethanol.
-
Dissolve solid DMB in the pure co-solvent to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution appropriately (e.g., at -20°C, protected from light and moisture).
-
Dilute the stock solution into your final aqueous buffer for the experiment. It is critical to add the stock solution to the buffer with vigorous stirring to avoid localized precipitation.
-
Crucial Control: Ensure the final concentration of the organic co-solvent in your experiment is low (typically <0.5% v/v for DMSO) and does not affect your experimental system. Always run a vehicle control (buffer + co-solvent) in parallel.
Issue 2: DMB has poor solubility in common organic reaction solvents (e.g., DCM, Toluene, Diethyl Ether).
Root Cause Analysis: The high polarity imparted by two hydroxyl and two aldehyde groups makes DMB incompatible with non-polar or low-polarity aprotic solvents. The strong hydrogen bonding network of solid DMB requires a solvent capable of disrupting it.
Solution: Selection of Appropriate Polar Organic Solvents
Principle: Utilize polar organic solvents that can effectively compete for the hydrogen bonding sites and solvate the polar functional groups of DMB.
Protocol: General Procedure for Dissolution in Organic Solvents
-
Select a suitable solvent from Table 2 based on the requirements of your reaction (e.g., boiling point, reactivity).
-
Use Anhydrous Solvent: For moisture-sensitive reactions, always use a dry, anhydrous-grade solvent.
-
Add the solvent to the solid DMB under an inert atmosphere (e.g., Nitrogen or Argon) if necessary.[1]
-
Promote Dissolution: Stir the mixture vigorously. If needed, gently warm the flask (e.g., to 40-50°C) or place it in an ultrasonic bath.
-
Ensure Homogeneity: Do not proceed with the addition of other reagents until the DMB is fully dissolved and the solution is homogeneous.
Table 2: Recommended Organic Solvents for DMB
| Solvent | Type | Use Case & Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solvent for high concentrations. High boiling point. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very good solvent, commonly used in synthesis.[4] High boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | Good for reactions at moderate temperatures. Easier to remove under vacuum than DMSO or DMF. |
| Ethanol / Methanol | Polar Protic | Good solubility, especially with gentle warming. Useful when a protic solvent is acceptable for the reaction.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate solubility. Can be a good choice if stronger polar aprotics are not suitable. |
Part 3: General Experimental Workflow
The following diagram provides a decision-making framework for handling solid DMB at the start of any experiment.
Caption: Decision workflow for dissolving DMB for experiments.
References
- 1. Cas 22304-67-2,4,6-Dihydroxy-5-methyl-1,3-diformyl benzene | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
Welcome to the technical support guide for the synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene, also known as 2,4-dihydroxy-5-methylisophthalaldehyde. This valuable building block is crucial for the development of various fine chemicals, pharmaceutical intermediates, and macrocyclic ligands.[1][2][3] However, its synthesis, typically involving the diformylation of 2-methylresorcinol, is often plagued by side reactions that can significantly impact yield and purity.
This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate the common challenges encountered during this synthesis.
Overview of the Synthetic Pathway
The most common route to 4,6-dihydroxy-5-methyl-1,3-diformylbenzene is the electrophilic aromatic substitution of 2-methylresorcinol. The two hydroxyl groups and the methyl group are all electron-donating, strongly activating the aromatic ring towards substitution. The primary methods for formylation include the Duff, Vilsmeier-Haack, and Reimer-Tiemann reactions.[4] Among these, the Duff reaction, which uses hexamine (hexamethylenetetramine) in an acidic medium, is frequently employed for the formylation of phenols and is capable of achieving diformylation.[5]
The reaction proceeds by electrophilic attack of an iminium ion, generated from protonated hexamine, onto the electron-rich aromatic ring.[6] The initial product is a benzylamine-like intermediate which, after an intramolecular redox reaction and hydrolysis, yields the aldehyde.[6]
Sources
Technical Support Center: Purification of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Welcome to the technical support center for the purification of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS No. 22304-67-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile aromatic dialdehyde. Drawing upon established principles of organic chemistry and proven field insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the high purity of your final product.
Understanding the Molecule: Key Physicochemical Properties
This compound is a highly functionalized aromatic compound with the following key properties:
| Property | Value | Reference |
| CAS Number | 22304-67-2 | [1][2] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 187 °C | [1] |
The presence of two hydroxyl groups and two aldehyde moieties imparts a high degree of polarity to the molecule, which is a critical factor to consider during the development of a purification strategy.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step guidance to resolve them.
Issue 1: Persistent Yellow Coloration in the Purified Product
Cause: The yellow tint in the final product often indicates the presence of oxidized impurities or residual starting materials from the synthesis, which is commonly the Vilsmeier-Haack formylation of 2-methylresorcinol. Phenolic compounds are susceptible to air oxidation, which can lead to colored byproducts.
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., a mixture of ethanol and water). Add a small amount of activated carbon (typically 1-2% w/w) and heat the mixture at reflux for 15-30 minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or diatomaceous earth to remove the activated carbon. Preheating the filtration funnel is crucial to prevent premature crystallization of the product.
-
Recrystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Inert Atmosphere: For subsequent steps and storage, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Oiling Out During Recrystallization
Cause: "Oiling out," where the compound separates as a liquid instead of crystals, occurs when the solute is too soluble in the hot solvent or when the solution is cooled too rapidly. The high polarity of this compound can make finding an ideal single-solvent system challenging.
Solution:
-
Solvent System Selection: A mixed solvent system is often effective. Good starting points for polar compounds include:
-
Procedural Adjustments:
-
Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol, acetone) at an elevated temperature.
-
Slowly add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Issue 3: Incomplete Removal of Starting Material (2-Methylresorcinol)
Cause: Unreacted 2-methylresorcinol from the synthesis can co-crystallize with the product due to their structural similarities.
Solution:
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is a suitable choice for this polar compound.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 20-30% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-60% ethyl acetate in hexane). The less polar starting material will elute before the more polar diformylated product.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
-
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, due to the compound's polar nature, good starting points are polar protic solvents like ethanol or methanol, often in a mixed system with water.[6] For a less polar approach, a mixture of a moderately polar solvent like ethyl acetate or acetone with a non-polar solvent like hexane is recommended.[4] A dichloromethane/hexane mixture has been successfully used for the similar compound 2,3-dihydroxyterephthalaldehyde.[5] A systematic solvent screen is the most reliable method to determine the ideal system for your specific crude material.
Q2: How can I monitor the purity of my compound during purification?
A2: Thin Layer Chromatography (TLC) is an excellent technique for rapid, qualitative assessment of purity. A common mobile phase for this type of compound would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate). The product, being highly polar, should have a lower Rf value than less polar impurities. For quantitative analysis and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The presence of sharp, well-defined peaks and the absence of impurity signals in the ¹H and ¹³C NMR spectra are indicative of high purity.
Q3: My compound appears to be degrading during column chromatography on silica gel. What can I do?
A3: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can try the following:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent system containing a small amount of a neutral or basic additive, such as 1% triethylamine. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for compounds that are sensitive to acid.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Q4: What are the recommended storage conditions for pure this compound?
A4: Due to the presence of phenolic hydroxyl groups and aldehyde functionalities, the compound is susceptible to oxidation. It is recommended to store the pure solid in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (2-8 °C) to ensure long-term stability.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol to clarify the solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 20% ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., acetone or dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry silica-adsorbed sample onto the top of the column.
-
Elute the Column: Begin elution with the starting eluent, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the more polar product.
-
Monitor Fractions: Analyze the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Columbia University. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Available from: [Link]
- Adams, J. et al. (1996). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. U.S. Patent No. 5,599,988. Washington, DC: U.S.
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Wikipedia. Dihydroxybenzenes. Available from: [Link]
-
MDPI. Latest Insights on Novel Deep Eutectic Solvents (DES) for Sustainable Extraction of Phenolic Compounds from Natural Sources. Available from: [Link]
- Google Patents. 3,4-dihydroxybenzaldehyde purification and decolorization method. CN104926632A.
- Mourtzinos, I., et al. (2008). Predicting the solubilization preference of natural phenols to different solvents. Food Chemistry, 109(2), 471-477.
-
PubChem. 1,2-Dihydroxy-4-(2,3-dihydroxypropyl)-benzene. Available from: [Link]
-
P212121 Store. This compound. Available from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
Welcome to the technical support center for the synthesis and optimization of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene (also known as 2,6-diformyl-4-methylresorcinol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthetic procedure. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully optimize your reaction conditions.
Introduction to the Synthesis
The synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene is a crucial step in the development of various pharmaceutical compounds and advanced materials. The introduction of two formyl groups onto the 4-methylresorcinol backbone provides valuable handles for further chemical modifications. The primary methods for this transformation are electrophilic aromatic substitution reactions, with the Duff and Vilsmeier-Haack reactions being the most commonly employed.
This guide will focus on providing practical insights into these synthetic routes, addressing potential pitfalls, and offering strategies for maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene?
The recommended starting material is 4-methylresorcinol (also known as 2,4-dihydroxytoluene). This compound has the requisite dihydroxy and methyl-substituted aromatic core for the desired diformylation.
Q2: Which formylation reaction is best suited for this synthesis: Duff, Vilsmeier-Haack, or Reimer-Tiemann?
Both the Duff and Vilsmeier-Haack reactions are viable options for the formylation of the highly activated 4-methylresorcinol ring.
-
The Duff reaction , which typically uses hexamethylenetetramine (HMTA) in an acidic medium, is known for ortho-formylation of phenols. Modified Duff conditions, often employing stronger acids like trifluoroacetic acid (TFA), can drive diformylation, especially when both ortho positions to a hydroxyl group are available[1][2].
-
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃). This method is also effective for formylating electron-rich aromatic compounds[3][4].
-
The Reimer-Tiemann reaction is generally less suitable for this specific diformylation due to issues with regioselectivity and the potential for side reactions, which can lead to complex product mixtures.
The choice between the Duff and Vilsmeier-Haack reactions will depend on the available reagents, desired reaction conditions, and scalability.
Q3: What are the key challenges in the synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene?
The primary challenges include:
-
Controlling the degree of formylation: Achieving selective diformylation without significant formation of mono-formylated or other side products.
-
Preventing polymerization/resin formation: The highly reactive nature of resorcinol derivatives can lead to the formation of polymeric byproducts, especially under harsh acidic or basic conditions.
-
Product purification: The separation of the desired diformyl product from unreacted starting material, mono-formylated intermediates, and polymeric impurities can be challenging.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Diformyl Product
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficiently Activating Conditions | The electrophile generated in the formylation reaction may not be reactive enough to overcome the deactivating effect of the first introduced formyl group. | For the Duff reaction, consider using a stronger acid catalyst such as trifluoroacetic acid (TFA) instead of weaker acids. For the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is freshly prepared and used in sufficient excess. |
| Suboptimal Reaction Temperature | Formylation reactions are often temperature-sensitive. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition or side reactions. | Empirically determine the optimal temperature for your specific reaction setup. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or HPLC. A temperature range of 70-100°C is a common starting point for many formylation reactions. |
| Incorrect Stoichiometry | An insufficient amount of the formylating agent will lead to incomplete reaction and a mixture of mono- and di-formylated products. | For diformylation, a significant excess of the formylating agent is typically required. For the Duff reaction, a molar ratio of at least 2:1 of HMTA to 4-methylresorcinol should be used. For the Vilsmeier-Haack reaction, a 2-3 fold excess of the Vilsmeier reagent is recommended. |
| Decomposition of Reagents or Product | The formylating agents or the product itself may be unstable under the reaction conditions, especially with prolonged reaction times at elevated temperatures. | Minimize the reaction time by closely monitoring its progress. Once the reaction is complete, proceed with the work-up immediately. Ensure that all reagents are of high quality and stored under appropriate conditions. |
Problem 2: Formation of a Complex Mixture of Products (Mono-formylated, Isomers, etc.)
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Diformylation | Insufficient reaction time or a suboptimal amount of the formylating agent can lead to a mixture containing the mono-formylated intermediate. | Increase the reaction time and/or the molar excess of the formylating agent. Monitor the reaction progress to determine the point of maximum diformylation. |
| Side Reactions | The high reactivity of the resorcinol ring can lead to formylation at other positions or other electrophilic substitution reactions if impurities are present in the reagents. | Use purified starting materials and high-purity reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 3: Significant Formation of Polymeric/Resinous Byproducts
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excessively High Reaction Temperature | High temperatures can promote intermolecular condensation reactions, leading to the formation of insoluble polymers. | Carefully control the reaction temperature and avoid localized overheating. Use an oil bath or a temperature-controlled heating mantle for uniform heating. |
| Prolonged Reaction Time | Extended exposure to reaction conditions, even at optimal temperatures, can increase the likelihood of polymerization. | Monitor the reaction closely and quench it as soon as the desired product is formed in maximum yield. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of intermediates and the propensity for side reactions. | For the Duff reaction, glycerol or trifluoroacetic acid are commonly used. For the Vilsmeier-Haack reaction, DMF often serves as both a reagent and a solvent. If polymerization is a major issue, consider using a co-solvent to improve the solubility of the reaction components. |
Problem 4: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Similar Polarity of Products and Byproducts | The desired diformyl product, the mono-formyl intermediate, and some byproducts may have similar polarities, making chromatographic separation difficult. | Optimize the reaction to minimize the formation of closely related impurities. For purification, explore different chromatographic techniques, such as column chromatography with a gradient elution or preparative HPLC. |
| Presence of Resinous Material | Polymeric byproducts can interfere with purification by clogging columns or co-eluting with the product. | Before chromatographic purification, attempt to remove the majority of the resinous material by trituration with a suitable solvent in which the desired product is sparingly soluble but the polymer is not. |
| Product Instability | The product may be sensitive to the purification conditions (e.g., acidic or basic media, prolonged exposure to silica gel). | Use a neutral purification method if possible. Consider using a less acidic stationary phase for chromatography, such as deactivated silica gel or alumina. Minimize the time the product is on the column. |
Experimental Protocols
The following are generalized protocols based on established formylation methods for phenolic compounds. These should be considered as starting points and may require optimization for your specific setup.
Protocol 1: Modified Duff Reaction for Diformylation
This protocol is adapted from procedures for the diformylation of substituted phenols[2][5][6].
Workflow Diagram:
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
Technical Support Center: 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Introduction
Welcome to the technical support center for 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS 22304-67-2). This guide is designed for researchers, scientists, and professionals in drug development who are working with this multifunctional aromatic aldehyde. Due to the limited availability of specific degradation studies on this exact molecule, this document synthesizes established principles from the broader class of phenolic and aromatic aldehydes to provide a robust framework for its handling, troubleshooting, and analysis. Our aim is to equip you with the foundational knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its structure, the primary degradation triggers are expected to be:
-
Oxidation: The phenolic hydroxyl groups and aldehydic protons are susceptible to oxidation by atmospheric oxygen, ozone, and other oxidizing agents. The electron-donating nature of the hydroxyl and methyl groups can increase the aromatic ring's susceptibility to oxidative cleavage.[1][2][3][4][5]
-
Light: Aromatic aldehydes and phenols can be sensitive to photodegradation, especially in the presence of photosensitizers.
-
Heat: Elevated temperatures can accelerate oxidation and potentially lead to other decomposition reactions.[6][7]
-
pH: The phenolic hydroxyl groups are acidic and will deprotonate in basic conditions, which can increase the compound's susceptibility to oxidation. Strong acidic conditions might lead to hydrolysis or other acid-catalyzed reactions.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of thermally induced degradation and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vial or stored in the dark | Protects against photodegradation. |
| Form | Solid (lyophilized powder if possible) | More stable than in solution. |
Q3: What solvents are recommended for dissolving this compound?
A3: Due to the polar hydroxyl and formyl groups, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable. For reactions, anhydrous solvents should be used to prevent potential side reactions with the aldehyde groups. Alcohols like ethanol and methanol can also be used, but the possibility of acetal formation under certain conditions should be considered.
Q4: Can I expect this compound to be stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be limited. The presence of water, especially at non-neutral pH and in the presence of oxygen and light, can facilitate oxidation and other degradation pathways.[1][3] If aqueous solutions are necessary, they should be freshly prepared, deoxygenated, and protected from light.
Troubleshooting Guides
Guide 1: Inconsistent Results in Biological Assays
-
Problem: You observe a significant loss of activity or high variability in your biological assays involving this compound.
-
Potential Causes:
-
Degradation in stock solution: The compound may be degrading in your stock solution, especially if stored for extended periods, at room temperature, or in a solvent that is not inert.
-
Degradation in assay medium: The aqueous, oxygen-rich environment of most biological assay media can lead to rapid degradation, especially during long incubation times.
-
Reaction with media components: The aldehyde groups are reactive and could potentially form Schiff bases with primary amines in proteins or other media components.
-
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution in an appropriate anhydrous solvent (e.g., DMSO).
-
Analyze the freshly prepared stock and your older stock solution by HPLC-UV or LC-MS to check for the appearance of degradation products.
-
-
Minimize Degradation in Assay:
-
Add the compound to the assay medium immediately before starting the experiment.
-
Include a time-course experiment to see if the biological effect diminishes over time, which could indicate compound instability.
-
If possible, perform the assay under low-oxygen conditions.
-
-
Assess for Reactivity:
-
Run a control experiment where you incubate the compound in the assay medium without cells or your biological target. Analyze the medium afterward by LC-MS to see if new adducts have formed.
-
-
Guide 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/LC-MS)
-
Problem: During purity analysis or reaction monitoring, you observe new, unexpected peaks in your chromatogram.
-
Potential Causes:
-
Oxidative Degradation: The most likely cause is the oxidation of the aldehyde or phenol groups. Oxidation of the formyl groups would lead to carboxylic acids, while oxidation of the aromatic ring can lead to ring-opening products.[1][4]
-
Photodegradation: If the sample was exposed to light, photo-oxidative products may have formed.
-
Solvent-Related Degradation: The solvent used for analysis or storage may not be inert or could contain impurities that react with the compound.
-
-
Troubleshooting Steps:
-
Characterize the Impurities:
-
Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peaks.
-
A mass increase of 16 amu could indicate the oxidation of a formyl group to a carboxylic acid.
-
-
Control for Oxidation:
-
Prepare samples in deoxygenated solvents.
-
Spike a sample with an antioxidant (e.g., BHT) to see if the formation of the unknown peaks is suppressed.
-
-
Control for Light Exposure:
-
Prepare and analyze a sample while rigorously protecting it from light (using amber vials, covering with aluminum foil). Compare the chromatogram to a sample that has been intentionally exposed to light.
-
-
Proposed Degradation Pathways
The degradation of this compound is likely to proceed through several pathways, primarily driven by oxidation.
Pathway 1: Oxidation of Formyl Groups
The aldehyde groups are prone to oxidation to the corresponding carboxylic acids. This can occur in one or both formyl groups, leading to mono- and di-carboxylic acid derivatives.
Caption: Oxidation of formyl groups to carboxylic acids.
Pathway 2: Oxidative Ring Cleavage
Under more aggressive oxidative conditions (e.g., reaction with hydroxyl radicals or ozone), the electron-rich aromatic ring can undergo cleavage, leading to a variety of smaller, highly oxidized multifunctional compounds.[2][4]
Caption: Oxidative cleavage of the aromatic ring.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Degradation Monitoring
This protocol provides a general method for analyzing this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
References
-
Net, S., et al. (2022). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry. [Link]
-
Rao, C. N. R., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. The Journal of Physical Chemistry A. [Link]
-
Badali, K. M., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. [Link]
-
Vione, D., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Publications. [Link]
-
American Chemical Society. (2020). Oxidation of phenolic aldehydes at the air-water interface. ACS Fall 2020. [Link]
-
Hidalgo, F. J., et al. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry. [Link]
-
Laird, D. W., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. [Link]
-
OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). [Link]
-
MDPI. (2023). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. Foods. [Link]
-
Wikipedia. Formylation. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Substituent Groups. [Link]
-
Quora. (2018). How is the hydrolysis of benzene done?. [Link]
-
American Chemical Society. (2023). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acid. ACS Catalysis. [Link]
-
The Royal Society. (1966). The thermal decomposition of aliphatic aldehydes. Proceedings of the Royal Society A. [Link]
-
Chemwonders. (2023). Gattermann Formylation. [Link]
-
ResearchGate. (2018). Synthesis and Crystal Structure of 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde. [Link]
-
P212121 Store. This compound. [Link]
Sources
- 1. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of phenolic aldehydes at the air-water interface - American Chemical Society [acs.digitellinc.com]
- 6. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Reactions Involving 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile difunctional building block. The following question-and-answer guide addresses common challenges encountered during its synthesis and handling, providing expert insights and actionable protocols to ensure the success of your experiments.
Section 1: Compound Profile and Synthesis Overview
What is this compound?
This compound (also known as 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde) is an aromatic organic compound featuring a 5-methylresorcinol core functionalized with two aldehyde groups ortho to the hydroxyl groups. This structure makes it a valuable precursor in the synthesis of macrocycles, polymers, dyes, and complex pharmaceutical intermediates.[1]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 22304-67-2[2][3] |
| Molecular Formula | C₉H₈O₄[3] |
| Molecular Weight | 180.16 g/mol [3][4] |
| Appearance | White to light yellow solid[1] |
| Melting Point | 187 °C[1] |
| Boiling Point | ~399.6 °C (Predicted)[1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C[1] |
The synthesis of this molecule typically starts from 5-methylresorcinol and involves an electrophilic aromatic substitution to introduce the two formyl (-CHO) groups. The most common methods for this transformation are the Duff Reaction and the Vilsmeier-Haack Reaction. The electron-donating nature of the two hydroxyl groups strongly activates the aromatic ring, directing the formylation to the ortho positions.[5][6]
Section 2: Troubleshooting Synthesis and Purification
This section addresses the most frequently encountered issues during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common frustration. The root cause often depends on the specific formylation method used.
For Vilsmeier-Haack Reactions (using POCl₃/DMF): The Vilsmeier-Haack reaction is highly effective but extremely sensitive to reaction conditions.[7]
-
Moisture Contamination: The Vilsmeier reagent (the active electrophile) is a chloroiminium salt that is rapidly quenched by water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All reagents, especially the solvent and DMF, must be anhydrous.[7][8]
-
Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical. Old or improperly stored DMF can contain dimethylamine, which consumes the Vilsmeier reagent.[9] POCl₃ can degrade over time. Using freshly opened or distilled reagents is recommended.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0°C) to prevent degradation. The subsequent formylation step may require heating, but the optimal temperature is substrate-dependent and may require optimization.[7]
For Duff Reactions (using hexamine): The Duff reaction is often less efficient than the Vilsmeier-Haack but can be effective for diformylation.[5]
-
Solvent and Acidity: The choice of acid and solvent is crucial. While traditionally performed in glycerol, using anhydrous trifluoroacetic acid (TFA) can significantly improve yields and control selectivity for diformylation.[10]
-
Reaction Time and Temperature: Duff reactions often require prolonged heating (reflux) to proceed to completion. Insufficient reaction time will result in low conversion of the starting material.[10]
-
Stoichiometry: A sufficient excess of hexamine is necessary to achieve diformylation.
Below is a general workflow for troubleshooting low yields.
Caption: General troubleshooting workflow for low reaction yields.
Q2: I am only getting the mono-formylated product. How can I promote di-formylation?
This is a selectivity issue. To favor the introduction of two aldehyde groups, consider the following:
-
Stoichiometry: This is the most critical factor. You must use at least two equivalents of the formylating agent (Vilsmeier reagent or hexamine) for every equivalent of 5-methylresorcinol. In practice, a larger excess (e.g., 2.5 to 3 equivalents) is often used to drive the reaction to completion and overcome any reagent degradation.[11]
-
Reaction Conditions: More forcing conditions can promote the second formylation. This may involve increasing the reaction temperature or extending the reaction time.[10] Careful monitoring by TLC is essential to avoid decomposition of the product.
-
Substrate Activation: The free phenolic groups are essential for the high reactivity of the ring. Protecting them (e.g., as methyl ethers) would deactivate the ring and prevent diformylation.[10]
Q3: The workup for my Vilsmeier-Haack reaction is problematic. What is the safest and most effective procedure?
The workup of a Vilsmeier-Haack reaction requires careful handling due to the presence of excess POCl₃.[8]
Recommended Protocol: Reverse Quench and Hydrolysis
-
Preparation: Prepare a separate beaker with a large amount of crushed ice or an ice-water slurry. Ensure this beaker is in an ice bath to maintain a low temperature.
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice bath.
-
Reverse Quench: Using a dropping funnel or by carefully pouring in a slow stream, add the cooled reaction mixture to the vigorously stirred ice slurry. Never add water to the reaction mixture. Adding the reaction to water ensures that the large excess of water can absorb the heat generated from the exothermic hydrolysis of POCl₃.[8]
-
Hydrolysis: The iminium salt intermediate will hydrolyze to the aldehyde product during this step. This may require stirring for some time (30 minutes to a few hours) at room temperature or with gentle heating after the initial quench.
-
Neutralization and Extraction: The resulting aqueous solution will be highly acidic due to the formation of phosphoric acid and HCl.[8] Carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate, sodium hydroxide solution) until the desired product precipitates or until the solution is neutral/basic for extraction with an organic solvent (like ethyl acetate or dichloromethane).
Q4: What is the best method to purify the final product?
Purification aims to remove unreacted starting material, mono-formylated byproducts, and any baseline impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is key. A common approach is to use a solvent system where the compound is soluble when hot but sparingly soluble when cold. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are good starting points for screening.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.
-
Washing: A crude solid can sometimes be purified by washing (trituration) with a solvent that dissolves impurities but not the product. For example, washing with cold diethyl ether or a small amount of dichloromethane might remove less polar impurities.
Section 3: Mechanism and Theory
Q5: What is the reaction mechanism for the Duff di-formylation?
The Duff reaction proceeds via an iminium ion intermediate generated from hexamine in an acidic medium.[5] The electron-rich phenoxide attacks the electrophile, followed by a series of steps leading to the aldehyde.
Sources
- 1. lookchem.com [lookchem.com]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Prevention of Oxidation for 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Welcome to the technical support center for 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS 22304-67-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive aromatic compound. Due to its unique structure featuring both phenolic hydroxyls and aldehyde functional groups, this molecule is highly susceptible to oxidative degradation.[1][2] This document provides an in-depth understanding of the degradation mechanisms and offers robust, field-proven protocols to maintain the compound's integrity throughout your experimental workflow.
Section 1: The Chemistry of Degradation
Understanding the "why" is critical to preventing compound degradation. This compound possesses two primary sites vulnerable to oxidation: the electron-rich dihydroxy-substituted aromatic ring and the two formyl (aldehyde) groups.
-
Phenolic Oxidation: The hydroxyl groups make the benzene ring highly activated and prone to oxidation.[3] Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can initiate a free-radical chain reaction. This process can lead to the formation of colored quinone-like species, which is often the cause of the compound appearing as a light yellow to brown solid.[2] Phenolic compounds are, ironically, also antioxidants because they can scavenge radicals, but in doing so, they are consumed and degraded.[4][5][6]
-
Aldehyde Oxidation: Aldehyde groups are one of the most easily oxidized functional groups in organic chemistry. They are readily converted to the corresponding carboxylic acids in the presence of air (O₂).[7] This transformation alters the molecule's chemical properties, reactivity, and can significantly impact the outcome of subsequent synthetic steps.
These two pathways can occur concurrently, leading to a complex mixture of degraded products and compromising sample purity and reaction yields.
Caption: Potential degradation pathways for the target molecule.
Section 2: Core Preventative Strategies & Protocols
The cornerstone of preventing oxidation is the rigorous exclusion of atmospheric oxygen and moisture.[8][9] This requires the adoption of air-free techniques.
2.1 Inert Atmosphere Techniques
An inert atmosphere is an environment that does not react with your compound, most commonly achieved using nitrogen (N₂) or argon (Ar) gas.[10] For most applications, high-purity nitrogen is sufficient and more economical, though argon is denser and can be advantageous in certain setups.[11][12]
A Schlenk line, or dual-bank vacuum manifold, is standard equipment for handling air-sensitive materials.[13][14] It allows for the evacuation of air from glassware and backfilling with an inert gas.
Step-by-Step Guide:
-
Glassware Preparation: Ensure all glassware (Schlenk flasks, cannulas, etc.) is thoroughly dried in an oven (>120 °C for at least 4 hours) to remove adsorbed water.[15] Assemble the hot glassware and immediately connect it to the Schlenk line.
-
Purge and Refill Cycle: This is the most critical step to remove atmospheric gases.[13]
-
Carefully open the flask's stopcock to the vacuum manifold to evacuate the air. Avoid evacuating too quickly to prevent solids from being pulled into the line.
-
Once a good vacuum is established (10-15 minutes), close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas manifold to backfill the flask. You should hear the gas flow stop when the pressure is equalized.
-
-
Repeat: Perform this "evacuate-refill" cycle a minimum of three to five times to ensure a truly inert atmosphere inside the vessel.[13]
-
Positive Pressure: Always maintain a slight positive pressure of inert gas during the experiment to prevent air from leaking into the system. This is typically visualized with an oil or mercury bubbler.[15]
A glovebox provides the most controlled environment for handling highly sensitive compounds by maintaining the internal atmosphere at very low levels of oxygen and water (<1 ppm).[8][16]
Step-by-Step Guide:
-
Material Transfer: Place your dried glassware, spatula, weighing paper, and the sealed vial of this compound into the glovebox antechamber (port).
-
Antechamber Purging: Evacuate and refill the antechamber with the glovebox's inert gas, repeating the cycle 3-5 times as recommended by the manufacturer.[17]
-
Handling Inside: Once the purging is complete, transfer the items into the main glovebox chamber. You can now open the compound's vial and perform manipulations (weighing, additions) in the inert environment without risk of oxidation.[17]
2.2 Solvent Preparation
Solvents can be a major source of dissolved oxygen and water. Using untreated solvents will immediately compromise your inert setup.
-
Obtain Anhydrous Solvent: Start with a commercially available anhydrous solvent packaged under an inert atmosphere (e.g., in a Sure/Seal™ bottle).[15]
-
Degassing via Sparging:
-
Insert a long needle connected to your inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for 20-30 minutes. This effectively displaces dissolved oxygen.
-
-
Degassing via Freeze-Pump-Thaw (for highest purity):
-
Place the solvent in a robust Schlenk flask and freeze it using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and allow the solvent to thaw completely. You will often see bubbles of gas being released.
-
Repeat this cycle at least three times.
-
2.3 Storage and Handling
Proper storage is essential for the long-term stability of the compound.[8]
| Condition | Solid (as received) | In Solution |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |
| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) |
| Light Exposure | In the dark (Amber vial) | In the dark (Amber vial) |
| Container | Tightly sealed vial, preferably inside a desiccator or glovebox. | Schlenk flask with a high-vacuum Teflon stopcock. |
| Table 1: Recommended storage conditions. |
Section 3: Troubleshooting Guide
Q: My white/off-white solid has turned noticeably yellow or brown.
-
Probable Cause: Oxidation of the phenolic rings has occurred due to exposure to air and/or light.
-
Solution: The purity of the compound is now compromised. For sensitive applications, purification by recrystallization (under inert conditions) may be necessary. For all future handling, review your inert atmosphere techniques, ensuring no air leaks are present and storage conditions are strictly followed.
Q: After my reaction, I see a byproduct corresponding to a carboxylic acid in my LC-MS/NMR analysis.
-
Probable Cause: The aldehyde groups on your starting material have oxidized.
-
Solution: This is a clear indication of oxygen exposure during your reaction setup or from the solvent. Re-verify that your solvent was properly degassed immediately before use. Ensure a positive pressure of inert gas was maintained throughout the entire reaction duration.
Q: My reaction yields are low and inconsistent, even with fresh compound.
-
Probable Cause: The starting material is degrading during the reaction setup or weighing process. Even brief exposure to air can be detrimental.
-
Solution: Switch to handling the solid exclusively within a glovebox.[17] If a glovebox is unavailable, use a solids addition tube and a positive flow of inert gas to transfer the compound to the reaction flask.[17]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Dihydroxybenzenes - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. ossila.com [ossila.com]
- 9. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
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- 16. molan.wdfiles.com [molan.wdfiles.com]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
Welcome to the technical support guide for the synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene (also known as 4,6-dihydroxy-5-methylisophthalaldehyde). This document is designed for researchers, chemists, and drug development professionals who are working on or scaling up this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your experiments effectively.
The target molecule, 4,6-dihydroxy-5-methyl-1,3-diformylbenzene, is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of complex macrocycles and ligands. Its synthesis typically involves the diformylation of 2-methylresorcinol, an electron-rich aromatic substrate. The two primary methods for this transformation are the Duff reaction and the Vilsmeier-Haack reaction. This guide will focus heavily on the Duff reaction, a classical yet often challenging method, while also providing comparative insights into the Vilsmeier-Haack approach.
Experimental Protocols & Workflows
A successful synthesis begins with a robust and well-understood protocol. Below is a detailed methodology for the Duff reaction, which is commonly employed for this transformation.
Protocol 1: Duff Diformylation of 2-Methylresorcinol
This protocol is adapted from established procedures for the formylation of highly activated phenols.[1][2] The reaction introduces two formyl groups onto the 2-methylresorcinol ring, ortho to the hydroxyl groups.
Reagents & Materials:
-
2-Methylresorcinol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or a mixture of Glycerol/Boric Acid
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylresorcinol (1 equivalent).
-
Solvent & Reagent Addition: Add trifluoroacetic acid (TFA) as the solvent and acidic catalyst. A common ratio is 10-20 mL of TFA per gram of the phenol. The use of TFA often leads to higher yields compared to acetic acid.[3]
-
Addition of Formylating Agent: While stirring, add hexamethylenetetramine (HMTA) in portions (2.5 - 3 equivalents). An excess of HMTA is used to favor diformylation. The addition may be exothermic; maintain control over the temperature.
-
Heating & Reaction: Heat the mixture to 70-90°C. The optimal temperature must be determined empirically but should be high enough to drive the reaction without causing excessive polymerization.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.
-
Hydrolysis: After cooling the reaction mixture to room temperature, slowly add it to a beaker containing ice and concentrated hydrochloric acid. This step is crucial for hydrolyzing the intermediate Schiff base to the final aldehyde product.[1] Stir vigorously for 1-2 hours. A precipitate of the crude product should form.
-
Workup & Isolation:
-
Filter the solid precipitate and wash it thoroughly with cold water to remove any remaining acid and unreacted HMTA.
-
Alternatively, if no solid precipitates, perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification process.
Caption: General workflow for the Duff reaction synthesis.
Troubleshooting Guide (Q&A)
Even with a solid protocol, challenges are common. This section addresses specific issues you might encounter.
Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?
This is the most common issue with the Duff reaction, which is known for being temperamental.[1][5] Several factors can contribute to a low yield.
-
Answer:
-
Insufficient Activation/Wrong Acid: The Duff reaction requires a strongly electron-donating group, which the two hydroxyls on the resorcinol ring provide. However, the choice of acid is critical. While glycerol/boric acid is traditional, solvents like trifluoroacetic acid (TFA) can significantly improve yields by better solubilizing the reagents and promoting the formation of the electrophile.[3]
-
Inadequate Temperature or Time: The reaction often requires elevated temperatures (70-160°C, depending on the solvent system) to proceed at a reasonable rate.[2][6] If the temperature is too low, the reaction will be sluggish. Conversely, if it's too high, you risk polymerization. Monitor the reaction by TLC to determine the optimal reaction time.
-
Ineffective Hydrolysis: The reaction produces a Schiff base (iminium) intermediate which must be hydrolyzed with strong acid to yield the aldehyde.[1][7] If the hydrolysis step is incomplete (e.g., insufficient acid concentration or time), your yield will suffer. Ensure you use concentrated acid and allow sufficient time for this step.
-
Reagent Quality: Hexamethylenetetramine can degrade over time. Use a fresh, high-purity source.
-
Q2: My NMR spectrum is complex. I see significant impurities and potential side products. What are they and how can I avoid them?
The formation of a mixture of products is a frequent complication.
-
Answer:
-
Incomplete Diformylation: The most likely side products are the two possible mono-formylated isomers: 2,4-dihydroxy-3-methylbenzaldehyde and 4,6-dihydroxy-2-methylbenzaldehyde . To drive the reaction towards the desired diformylated product, use a stoichiometric excess of HMTA (at least 2.5 equivalents).
-
Polymer/Resin Formation: Phenols can react with the formaldehyde equivalent (from HMTA) to form phenol-formaldehyde-type resins, especially under harsh acidic conditions and high temperatures.[4] This is often observed as an insoluble, tar-like substance. To minimize this, avoid excessively high temperatures and prolonged reaction times. A controlled, steady temperature is key.
-
Positional Isomers: While formylation is strongly directed to the 4 and 6 positions, trace amounts of other isomers could form under certain conditions, though this is less likely given the strong directing effects of the hydroxyl groups.
-
The diagram below illustrates the intended reaction versus the common side reactions.
Caption: Reaction pathways for the formylation of 2-methylresorcinol.
Q3: I'm struggling to purify the final product. What are the best practices?
Purification can be challenging due to the product's polarity and the presence of similar side products.
-
Answer:
-
Recrystallization: The crude product is a solid and is often amenable to recrystallization.[8] A good starting point is an ethanol/water or methanol/water solvent system. Dissolve the crude solid in a minimum amount of hot alcohol and slowly add water until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.
-
Column Chromatography: If recrystallization fails to remove impurities, column chromatography is the next step.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. For example, starting with 10% ethyl acetate/hexanes and gradually increasing the polarity. The high polarity of the dihydroxy-dialdehyde product means it will require a relatively polar eluent to move off the column.
-
-
Characterization: The reported melting point for the target compound (2-hydroxy-5-methylisophthalaldehyde) is 128-130°C.[8] Confirm the purity and structure of your final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Duff Reaction?
A: The Duff reaction is a form of electrophilic aromatic substitution.[6] The key steps are:
-
Formation of the Electrophile: Hexamethylenetetramine (HMTA) reacts with the acid catalyst to generate an electrophilic iminium ion.
-
Electrophilic Attack: The electron-rich resorcinol ring attacks the iminium ion. The strong activating and ortho-directing hydroxyl groups direct this attack to the positions ortho to them (C4 and C6).
-
Intermediate Formation: This forms an aminomethylated intermediate.
-
Oxidation & Hydrolysis: An intramolecular redox reaction occurs, followed by acidic hydrolysis of the resulting Schiff base, which liberates the aldehyde and an ammonium salt.[1]
Q: Could I use the Vilsmeier-Haack reaction instead? What are the advantages and disadvantages?
A: Yes, the Vilsmeier-Haack reaction is a viable, and often milder, alternative.[9]
-
Mechanism: It uses a "Vilsmeier reagent," typically formed from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF).[10][11] This forms a chloroiminium ion, which is the active electrophile.
-
Advantages:
-
Milder Conditions: It often proceeds at lower temperatures (0°C to 80°C) than the Duff reaction.[12]
-
Higher Yields: For many electron-rich substrates, it can provide more consistent and higher yields.
-
-
Disadvantages:
Table 1: Comparison of Formylation Methods
| Feature | Duff Reaction | Vilsmeier-Haack Reaction |
| Formylating Agent | Hexamethylenetetramine (HMTA) | POCl₃ / DMF |
| Typical Conditions | High Temperature (70-160°C), Strong Acid | Low to Moderate Temp (0-80°C) |
| Key Advantage | Operationally simple, inexpensive reagents.[5] | Generally higher yields, milder conditions.[14] |
| Key Disadvantage | Often low and variable yields, potential for resin formation.[1][15] | Requires strict anhydrous conditions; reagents are hazardous.[12] |
Q: What are the primary safety concerns with this synthesis?
A:
-
Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Always handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Phosphorus Oxychloride (POCl₃): (If using Vilsmeier-Haack) Extremely corrosive, toxic, and lachrymatory. Reacts violently with water. Must be handled in a dry fume hood.
-
Heating: The use of heating mantles with flammable organic solvents requires caution to prevent fires. Ensure the setup is secure and attended.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing common issues.
Caption: Logical flowchart for troubleshooting the synthesis.
References
-
Podesto, D. D., & Salurialam, R. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib. [Link]
-
Skarga, V., et al. (2021). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. [Link]
-
Skarga, V., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. MDPI. [Link]
-
ResearchGate. (n.d.). Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
-
Grokipedia. (n.d.). Duff reaction. [Link]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[(dimethylamino)methylene]acrylamide. [Link]
-
Name Reactions in Organic Chemistry. (n.d.). Duff Reaction. [Link]
-
ChemSrc. (n.d.). N-[(1E)-(dimethylamino)methylidene]prop-2-enamide. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Sprung, M. M. (1940). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]
-
Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Clark, K. (2014). The Duff Reaction: Researching A Modification. The ScholarShip. [Link]
-
LookChem. (n.d.). Cas 22304-67-2, 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene. [Link]
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- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4 [chemicalbook.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. thescholarship.ecu.edu [thescholarship.ecu.edu]
Technical Support Center: Synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene (also known as 4,6-dihydroxy-5-methylisophthalaldehyde), a valuable building block in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the established principles of organic synthesis and practical laboratory experience.
I. Understanding the Synthesis: The Vilsmeier-Haack Reaction
The primary route to 4,6-dihydroxy-5-methyl-1,3-diformylbenzene is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[1] The synthesis starts with the readily available 5-methylresorcinol (orcinol). The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a formamide derivative, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3][4] This electrophilic reagent then attacks the electron-rich aromatic ring of orcinol, leading to the introduction of two formyl (-CHO) groups.
II. Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark and viscous, and the yield of the desired product is very low. What could be the cause?
A1: This is a common issue and often points to polymerization of the starting material or product under the reaction conditions. Resorcinol derivatives are highly activated and can undergo side reactions if the temperature is not carefully controlled. Ensure that the Vilsmeier reagent is prepared at a low temperature (typically 0-10 °C) and that the addition of 5-methylresorcinol is also carried out at a reduced temperature. A slow, dropwise addition of the substrate to the Vilsmeier reagent is crucial to dissipate the heat of reaction and minimize side product formation.
Q2: I am only observing a single formyl group being added to the ring. How can I promote diformylation?
A2: Incomplete formylation is often a result of insufficient Vilsmeier reagent or suboptimal reaction conditions. To favor diformylation, ensure that at least two equivalents of the Vilsmeier reagent are used per equivalent of 5-methylresorcinol. You may also need to adjust the reaction temperature and time. After the initial addition at a low temperature, a gradual increase in temperature and a longer reaction time may be necessary to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q3: My final product is difficult to purify and appears to be contaminated with a compound that has a similar polarity. What could this be?
A3: A common impurity with similar polarity is the mono-formylated product, 2,4-dihydroxy-3-methylbenzaldehyde. Its structural similarity to the desired diformyl product can make separation by standard column chromatography challenging. Careful optimization of your chromatography conditions (e.g., using a shallow solvent gradient) may be necessary. Alternatively, recrystallization from an appropriate solvent system can be an effective purification method.
Q4: I'm concerned about the safety of using phosphorus oxychloride. Are there any alternatives?
A4: While POCl₃ is a common reagent for generating the Vilsmeier reagent, alternatives such as oxalyl chloride or thionyl chloride in combination with DMF can also be used.[5] However, these reagents also require careful handling due to their corrosive and reactive nature. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
III. Troubleshooting Guide: Common Impurities and Their Mitigation
This section details the most common impurities encountered during the synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene and provides actionable steps for their identification and removal.
Impurity Profile
| Impurity | Chemical Name | Origin | Mitigation Strategies |
| 1 | 5-Methylresorcinol | Unreacted starting material | Increase reaction time/temperature, use a slight excess of Vilsmeier reagent. |
| 2 | 2,4-Dihydroxy-3-methylbenzaldehyde | Incomplete diformylation | Use ≥ 2 equivalents of Vilsmeier reagent, optimize reaction conditions. |
| 3 | Formate Esters | O-formylation of hydroxyl groups | Maintain low reaction temperature, careful hydrolysis during workup. |
| 4 | Polymeric Byproducts | Uncontrolled side reactions | Strict temperature control, slow addition of reagents. |
Unreacted Starting Material: 5-Methylresorcinol
-
Identification:
-
TLC: Appears as a distinct spot from the product, typically with a different Rf value.
-
¹H NMR: Characteristic aromatic proton signals and a methyl singlet of the starting material will be present in the spectrum of the crude product.
-
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use TLC to monitor the consumption of the starting material. If the spot corresponding to 5-methylresorcinol persists, consider extending the reaction time or slowly increasing the temperature.
-
Stoichiometry: Ensure a sufficient excess of the Vilsmeier reagent is used.
-
Purification: Unreacted 5-methylresorcinol can usually be removed by column chromatography or by washing the crude product with a solvent in which the starting material is more soluble than the product.
-
Mono-formylated Intermediate: 2,4-Dihydroxy-3-methylbenzaldehyde
-
Identification:
-
TLC: May appear as a spot close to the desired product, sometimes with partial overlap.
-
¹H NMR: The spectrum will show a mixture of signals for both the mono- and di-formylated products. The mono-formylated species will have a different set of aromatic proton signals.
-
Mass Spectrometry: A peak corresponding to the molecular weight of the mono-formylated product will be observed.
-
-
Troubleshooting Protocol:
-
Drive the Reaction to Completion: The most effective way to minimize this impurity is to ensure the reaction goes to completion. This can be achieved by:
-
Using at least a two-fold excess of the Vilsmeier reagent.
-
Gradually increasing the reaction temperature after the initial addition.
-
Extending the reaction time.
-
-
Purification:
-
Column Chromatography: Use a high-resolution silica gel column and a carefully selected eluent system with a shallow gradient to improve separation.
-
Recrystallization: This can be a very effective method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, methanol/water) to find one that selectively crystallizes the desired product.
-
-
O-Formylation Side Product: Formate Esters
-
Identification:
-
IR Spectroscopy: Look for a characteristic ester carbonyl stretch (around 1730-1750 cm⁻¹) in addition to the aldehyde carbonyl stretch.
-
¹H NMR: A singlet corresponding to the formate proton will appear downfield (typically around 8.0-8.5 ppm).
-
-
Troubleshooting Protocol:
-
Temperature Control: O-formylation is more likely to occur at higher temperatures. Maintaining a low temperature during the reaction is critical.
-
Hydrolysis during Workup: The iminium intermediate formed during the Vilsmeier-Haack reaction is hydrolyzed to the aldehyde during the aqueous workup.[2][4] Ensure that the hydrolysis step is complete. If formate esters are suspected, a basic workup (e.g., with sodium bicarbonate or a dilute sodium hydroxide solution) can help to hydrolyze them back to the phenol. Be cautious with the pH, as the desired product may be sensitive to strongly basic conditions.
-
Polymeric Byproducts
-
Identification:
-
Appearance: The reaction mixture may become dark and thick, and the crude product may be an intractable tar.
-
Solubility: These byproducts are often insoluble in common organic solvents.
-
NMR Spectroscopy: The ¹H NMR spectrum of the crude product will show broad, unresolved signals.
-
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical factor. The Vilsmeier reagent should be prepared and reacted with the substrate at low temperatures (e.g., 0-5 °C).
-
Slow Addition: Add the 5-methylresorcinol solution dropwise to the Vilsmeier reagent with vigorous stirring to prevent localized overheating.
-
Purification: If polymeric material has formed, it can sometimes be removed by trituration of the crude product with a suitable solvent that dissolves the desired product but not the polymer. Filtration will then separate the insoluble polymer.
-
IV. Experimental Workflow & Visualization
General Synthetic Pathway
The synthesis can be visualized as a two-step process: the formation of the Vilsmeier reagent followed by the electrophilic aromatic substitution on 5-methylresorcinol.
Caption: General synthetic workflow for 4,6-dihydroxy-5-methyl-1,3-diformylbenzene.
Troubleshooting Logic for Low Yield
When faced with a low yield, a systematic approach to troubleshooting is essential.
Sources
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Validation & Comparative
characterization techniques for 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
An In-Depth Comparative Guide to the Structural Elucidation of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
For research scientists and professionals in drug development, the unambiguous structural confirmation of a synthesized or isolated compound is a foundational requirement for further investigation. The molecule this compound (CAS No: 22304-67-2)[1][2][3], a substituted aromatic dialdehyde, presents a unique combination of functional groups—hydroxyls, aldehydes, and a methyl group on a benzene core—that necessitates a multi-faceted analytical approach for complete characterization. Its molecular formula is C₉H₈O₄ with a molecular weight of 180.16 g/mol [1][4][5].
This guide provides a comparative analysis of the primary spectroscopic and crystallographic techniques used to elucidate the structure of this molecule. We move beyond mere procedural descriptions to explain the causality behind experimental choices and the complementary nature of the data obtained, offering a holistic strategy for structural verification.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: Interpreting the Predicted Spectrum
¹H NMR Analysis (Predicted in CDCl₃, ~400 MHz): The symmetry of the molecule simplifies the expected spectrum.
-
δ ~10.0-10.5 ppm (Singlet, 2H): This region is characteristic of aldehyde protons (-CHO). Their significant downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy. A single signal is expected for both protons due to the molecule's symmetry.
-
δ ~11.0-12.0 ppm (Broad Singlet, 2H): Phenolic hydroxyl protons (-OH) typically appear as broad singlets at a very downfield chemical shift, especially when involved in intramolecular hydrogen bonding with the adjacent aldehyde groups, which is highly likely in this structure. This broadness results from chemical exchange.
-
δ ~7.5-8.0 ppm (Singlet, 1H): A single aromatic proton remains on the ring. Its chemical shift is influenced by the cumulative electronic effects of the surrounding oxygen and carbonyl substituents.
-
δ ~2.1-2.5 ppm (Singlet, 3H): The methyl group (-CH₃) protons will appear as a singlet, as there are no adjacent protons to cause splitting. Its position is typical for a methyl group attached to an aromatic ring.
¹³C NMR Analysis (Predicted in CDCl₃, ~100 MHz): Due to symmetry, fewer than 9 carbon signals are expected.
-
δ ~190-200 ppm: Carbonyl carbons of the aldehyde groups.
-
δ ~160-165 ppm: Aromatic carbons directly attached to the hydroxyl groups (C-OH).
-
δ ~130-140 ppm: Quaternary aromatic carbon attached to the methyl group.
-
δ ~115-125 ppm: Aromatic carbons bearing the aldehyde groups and the single aromatic C-H.
-
δ ~15-25 ppm: Methyl group carbon.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH, as it can slow the exchange rate.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Spectrometer Setup: Insert the tube into the NMR spectrometer's probe. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). Key parameters include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Finally, the signals are integrated to determine the relative number of protons.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a destructive analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), thereby determining its molecular weight. High-resolution mass spectrometry (HRMS) can even determine the elemental formula.
Expertise & Causality: Deciphering the Mass Spectrum
-
Molecular Ion Peak (M⁺): For this compound (C₉H₈O₄), the primary piece of data is the molecular ion peak. Using a soft ionization technique like Electrospray Ionization (ESI), this would typically be observed as the protonated molecule [M+H]⁺ at m/z 181.0495 or the deprotonated molecule [M-H]⁻ at m/z 179.0350. The exact mass provides crucial confirmation of the elemental composition.
-
Fragmentation Pattern: While soft ionization minimizes fragmentation, harder techniques like Electron Ionization (EI) would produce characteristic fragments. Expected losses include:
-
Loss of a methyl radical (-•CH₃): Peak at m/z 165.
-
Loss of a formyl radical (-•CHO): Peak at m/z 151.
-
Loss of carbon monoxide (-CO): A common fragmentation for aldehydes and phenols, leading to a peak at m/z 152.
-
Experimental Protocol: High-Resolution MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high-purity (LC-MS grade).
-
Infusion: The solution is infused into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺ or [M-H]⁻) are formed and enter the mass spectrometer.
-
Mass Analysis: The ions are accelerated into a Time-of-Flight (TOF) mass analyzer. The time it takes for an ion to travel the flight tube is measured, which is directly related to its m/z ratio.
-
Detection & Spectrum Generation: Ions strike a detector at the end of the flight tube, generating a signal. The instrument software plots signal intensity versus the calculated m/z to create the mass spectrum.
Visualization: MS Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: The Vibrational Fingerprint
The FT-IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200-3500 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |
| 3000-3100 | C-H Stretch | Aromatic C-H | Medium |
| 2850-2960 | C-H Stretch | Methyl C-H | Medium |
| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde C-H | Weak-Medium |
| 1650-1690 | C=O Stretch | Aromatic Aldehyde | Strong |
| 1550-1620 | C=C Stretch | Aromatic Ring | Medium-Strong |
The broadness of the O-H stretch is indicative of hydrogen bonding. The presence of the characteristic aldehyde C-H stretches (Fermi doublet) and the strong carbonyl (C=O) absorption provides compelling evidence for the diformyl substitution.
Experimental Protocol: FT-IR (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press. Apply high pressure (several tons) for a few minutes to form a thin, transparent or translucent KBr pellet.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to measure the spectrum of the atmospheric components (CO₂, H₂O). This will be subtracted from the sample spectrum.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.
Visualization: FT-IR Analysis Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction (SC-XRD) is the gold standard. It provides the precise three-dimensional coordinates of every atom in the crystal lattice.
Expertise & Causality: Beyond Connectivity
Unlike spectroscopic methods that infer structure from properties, SC-XRD directly maps atomic positions. If a suitable crystal of this compound could be grown, SC-XRD would provide:
-
Absolute Confirmation: Unambiguous verification of the connectivity and constitution.
-
Precise Metrics: High-precision bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: A detailed map of how molecules pack in the solid state, including the specific geometry of the intramolecular and intermolecular hydrogen bonds between the hydroxyl and carbonyl groups.
-
Planarity: Definitive information on the planarity of the benzene ring and the orientation of the substituents.
The primary limitation is the absolute requirement for a high-quality, single crystal, the growth of which can be a significant challenge.
Comparison Guide Summary
| Feature | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy | Single-Crystal X-ray Diffraction |
| Information Obtained | C-H framework, atom connectivity, stereochemistry | Molecular weight, elemental formula (HRMS) | Functional groups present | Absolute 3D atomic arrangement, bond lengths/angles |
| Sample State | Solution | Solid or Solution | Solid, Liquid, or Gas | High-quality single crystal |
| Typical Sample Amount | 5-10 mg | < 1 mg | 1-2 mg | < 1 mg (single crystal) |
| Destructive? | No | Yes | No | No (crystal is recovered) |
| Key Advantage | Most detailed structural information in solution | Highest sensitivity and mass accuracy | Rapid, easy functional group identification | Unambiguous, definitive 3D structure |
| Limitation | Requires soluble sample; complex spectra | Provides little connectivity information | Ambiguity in complex molecules | Requires a suitable single crystal |
Conclusion
The comprehensive characterization of this compound is not achieved by a single technique but through the synergistic integration of multiple analytical methods. Mass spectrometry acts as the initial gatekeeper, confirming the molecular weight and formula. FT-IR spectroscopy provides a rapid check for the expected functional groups. NMR spectroscopy then delivers the detailed map of the molecular framework, confirming the precise arrangement of atoms. Finally, should a single crystal be obtained, X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structure of the molecule with the highest degree of confidence required for advanced research and development.
References
- Supporting Information for related chemical structures. (n.d.).
- Supporting Information for related chemical structures. (n.d.).
-
P212121 Store. (n.d.). This compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene and its Analogs
An In-Depth Comparative Guide to Diformyl Phenols for Advanced Research
For researchers and professionals in drug development and materials science, the selection of the right molecular building block is a critical decision that dictates the trajectory of a project. Diformyl phenols, a class of aromatic compounds featuring a hydroxyl group and two aldehyde functionalities, are exceptionally versatile precursors. Their ability to undergo a variety of chemical transformations makes them indispensable in the synthesis of macrocycles, polymers, and complex organic molecules with significant biological or material properties.[1][2]
This guide provides a detailed comparison of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene with other key diformyl phenols. We will delve into their structural nuances, synthetic pathways, reactivity, and application-specific performance, supported by experimental data and protocols to inform your selection process.
The Diformyl Phenol Landscape: An Overview
The strategic placement of two formyl groups on a phenol ring creates a powerful trifunctional scaffold. The phenolic hydroxyl group offers a site for etherification, esterification, or can modulate the electronic properties of the ring. The two aldehyde groups are gateways to a vast array of chemical reactions, most notably condensation reactions with amines to form Schiff bases, which are foundational for constructing intricate molecular architectures like macrocyclic ligands.[3][4]
While numerous isomers and substituted versions exist, this guide will focus on a comparative analysis of this compound against its more common monohydroxy counterparts.
Structural and Physicochemical Property Comparison
The seemingly subtle differences in substitution on the phenol ring lead to significant variations in reactivity, solubility, and the ultimate geometry of the resulting superstructures. The table below outlines the core properties of our target compound and its key comparators.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Features |
| This compound | 22304-67-2[5][6] | C₉H₈O₄[6] | 180.16[6] | Contains two hydroxyl groups, offering additional reaction sites and hydrogen bonding capabilities. | |
| 2,6-Diformyl-4-methylphenol | 7310-95-4[1] | C₉H₈O₃[1] | 164.16 | A widely used, well-characterized building block with a single hydroxyl group.[1] | |
| 4-tert-Butyl-2,6-diformylphenol | 20335-66-8 | C₁₃H₁₆O₃ | 220.26 | A bulky, lipophilic tert-butyl group enhances solubility in nonpolar solvents and provides steric influence.[2] | |
| 2,6-Diformyl-4-nitrophenol | 20335-69-1 | C₈H₅NO₅ | 195.13 | A strong electron-withdrawing nitro group significantly increases the acidity of the phenolic proton and alters the reactivity of the formyl groups.[2] |
The primary distinction of This compound is its second hydroxyl group. This feature introduces the potential for forming more complex coordination polymers, enhances its hydrogen-bonding capacity, and may alter its electronic profile compared to the monohydroxy analogs.
Synthesis Strategies: The Challenge of Diformylation
The synthesis of diformyl phenols is not trivial. Standard electrophilic formylation methods like the Vilsmeier-Haack or Reimer-Tiemann reactions are often inefficient for introducing a second formyl group.[2] The introduction of the first electron-withdrawing aldehyde group deactivates the aromatic ring, making the second electrophilic substitution significantly more difficult.[2][7]
A breakthrough in this area is the modified Duff reaction , which has proven effective for the one-pot synthesis of 2,6-diformylated phenols from their 4-substituted precursors.[2][7][8]
Experimental Protocol: Synthesis of 2,6-Diformyl-4-methylphenol via Modified Duff Reaction
This protocol is adapted from the work of Lindoy et al. and serves as a reliable method for producing diformylated phenols.[2] The causality behind the choice of reagents is critical: p-cresol is the starting phenol, hexamethylenetetramine serves as the formylating agent precursor, and anhydrous trifluoroacetic acid (TFA) acts as both solvent and catalyst, providing the acidic conditions necessary for the reaction to proceed to diformylation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-methylphenol (p-cresol) (e.g., 4.03 g, 37.3 mmol) and hexamethylenetetramine (10.59 g, 75.5 mmol) in anhydrous trifluoroacetic acid (50 mL).[2] The use of a 2:1 molar ratio of hexamethylenetetramine to the phenol is crucial for driving the reaction towards diformylation.
-
Reflux: Heat the resulting solution to reflux for 24 hours. The color of the solution will typically change from yellow to orange.
-
Hydrolysis: After cooling, pour the reaction mixture into 4 M hydrochloric acid (200 mL) and stir for 15-30 minutes. This step hydrolyzes the intermediate imine species to the desired aldehyde functional groups.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 150 mL).
-
Washing: Wash the combined organic layers sequentially with 4 M HCl (2 x 200 mL), water (200 mL), and saturated brine (200 mL). This removes residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as a crystalline solid.
-
Purification: The product can be purified by recrystallization from a suitable solvent like cyclohexane to yield pure 2,6-Diformyl-4-methylphenol.[2]
Caption: Modified Duff reaction workflow for diformyl phenol synthesis.
Comparative Reactivity and Applications
The choice of a diformyl phenol is ultimately driven by the desired application. The substituent at the 4-position and the number of hydroxyl groups dictate the molecule's utility.
-
This compound: The presence of two hydroxyl groups opens up unique possibilities. It can act as a tetra-functional building block. This makes it a candidate for creating 2D or 3D coordination polymers and covalent organic frameworks (COFs) where cross-linking and extended hydrogen-bonding networks are desired. Its increased polarity may also be beneficial for applications in aqueous or protic media.
-
2,6-Diformyl-4-methylphenol: This is the workhorse for synthesizing binucleating macrocyclic ligands.[3][9] The single hydroxyl group acts as a donor atom in the coordination sphere, while the two formyl groups are readily condensed with diamines to form large, pocketed structures capable of binding two metal ions. These complexes are extensively used in bioinorganic chemistry to model enzyme active sites and in catalysis.[1][3]
-
Substituted Analogs (e.g., 4-tert-Butyl, 4-Nitro): These allow for the fine-tuning of properties.
-
The 4-tert-butyl group enhances solubility in organic solvents, which is advantageous for solution-phase synthesis and characterization of metal complexes.
-
The 4-nitro group is strongly electron-withdrawing. This increases the acidity of the phenolic proton, which can affect the stability and redox properties of its metal complexes. The reactivity of the aldehyde groups is also modified, which can influence condensation reaction kinetics.
-
The primary application for these molecules is as precursors. Their value is realized in the properties of the larger molecules they help create.
Caption: Relationship between diformyl phenol precursors and their applications.
Conclusion and Recommendations
This compound represents a frontier in the diformyl phenol family. Its enhanced functionality, with two hydroxyl groups, distinguishes it from the more conventional monohydroxy analogs.
-
For established applications requiring the synthesis of classic binucleating macrocycles, 2,6-Diformyl-4-methylphenol remains the well-validated and cost-effective choice.
-
When solubility or electronic tuning is paramount, 4-substituted-2,6-diformylphenols provide rational control over the final product's properties.
-
This compound should be the precursor of choice for researchers aiming to explore novel topologies in materials science, such as highly cross-linked polymers, COFs, or metal-organic frameworks where additional hydrogen bonding and coordination sites can lead to new material properties. Its potential in medicinal chemistry, while less explored, is also high, given that the additional phenolic group could serve as a key pharmacophoric feature.
The selection is application-dependent. By understanding the fundamental differences in structure, synthesis, and reactivity, researchers can make an informed choice to accelerate their discovery and development efforts.
References
- Hawsawi, M. B. (2024).
-
ResearchGate. Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. [Link]
- Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032.
-
ResearchGate. Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. [Link]
-
Thieme. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Applications of 2,4-Di-tert-pentylphenol. [Link]
-
Semantic Scholar. 2,6-diformyl-4-methylphenol. [Link]
-
ResearchGate. ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]
-
Organic Syntheses. Ortho-Formylation of Phenols. [Link]
-
Royal Society of Chemistry. Direct formylation of phenols using difluorocarbene as a safe CO surrogate. [Link]
-
Semantic Scholar. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]
-
P212121 Store. This compound. [Link]
Sources
- 1. CAS 7310-95-4: 2,6-Diformyl-4-methylphenol | CymitQuimica [cymitquimica.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 22304-67-2 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 9. 2,6-diformyl-4-methylphenol | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Aromatic Dialdehydes in Polymer Synthesis: 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene vs. Terephthalaldehyde
Authored by: A Senior Application Scientist
Introduction
In the precise world of advanced polymer synthesis, particularly in the construction of crystalline porous materials like Covalent Organic Frameworks (COFs), the choice of monomer is paramount. The monomer's geometry, reactivity, and functionality dictate the final polymer's architecture, stability, and ultimate performance. Terephthalaldehyde (TPA), a symmetrical and rigid aromatic dialdehyde, has long been a foundational building block, prized for its ability to form robust, highly ordered polymeric structures.[1][2] However, the quest for polymers with tailored functionalities—for applications ranging from targeted catalysis to proton conduction—has driven interest towards more complex, functionalized monomers.
This guide provides an in-depth comparison between the workhorse monomer, terephthalaldehyde, and a functionalized alternative: 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene. We will dissect their structural differences and explore how these variations translate into tangible performance metrics in the resulting polymers, supported by experimental data and detailed protocols. This analysis aims to equip researchers with the insights needed to select the optimal dialdehyde for their specific synthetic targets and application goals.
Monomer Characteristics: A Head-to-Head Comparison
At a fundamental level, the structural attributes of the monomer predetermine the properties of the resulting polymer. While both molecules are aromatic dialdehydes, the addition of hydroxyl and methyl groups to the benzene ring of this compound introduces significant chemical and geometric distinctions from the highly symmetric terephthalaldehyde.
| Feature | This compound | Terephthalaldehyde (TPA) |
| Chemical Structure | ![]() | ![]() |
| CAS Number | 22304-67-2[3] | 623-27-8[4] |
| Molecular Formula | C₉H₈O₄[5] | C₈H₆O₂ |
| Molecular Weight | 180.16 g/mol [5] | 134.13 g/mol |
| Key Functional Groups | 2x Aldehyde (-CHO), 2x Hydroxyl (-OH), 1x Methyl (-CH₃) | 2x Aldehyde (-CHO) |
| Symmetry & Geometry | Cₛ symmetry, planar. The hydroxyl and methyl groups create a more sterically hindered and electronically distinct environment compared to TPA. | D₂ₕ symmetry, planar. A linear and highly symmetrical building block.[1] |
| Inherent Reactivity | Aldehyde groups readily participate in condensation reactions (e.g., Schiff base formation).[6] Hydroxyl groups can act as hydrogen bond donors and potential sites for post-synthetic modification. | Aldehyde groups are highly reactive in condensation reactions, forming robust imine, hydrazone, or β-ketoenamine linkages.[1][7] |
Performance in Polymer Synthesis: A Data-Driven Analysis
The true measure of a monomer's utility lies in the properties of the polymers it produces. Terephthalaldehyde is a cornerstone in the synthesis of COFs, valued for producing materials with high crystallinity, thermal stability, and permanent porosity.[8] While direct, side-by-side comparative studies with this compound are not extensively documented, we can infer performance by analyzing data from polymers synthesized with structurally analogous hydroxyl-functionalized dialdehydes and comparing them to TPA-based benchmarks.
The primary synthetic route discussed is the Schiff base condensation with multitopic amines to form imine-linked COFs, a reaction that relies on the reversible formation of covalent bonds to achieve crystalline order.[9]
| Performance Metric | Polymers from this compound (Inferred) | Polymers from Terephthalaldehyde | Causality and Field Insights |
| Crystallinity | Potentially lower to moderate. The steric hindrance from the methyl group and intramolecular hydrogen bonding from hydroxyl groups can disrupt the long-range order and efficient stacking required for high crystallinity. | Typically high. The planarity and high symmetry of TPA facilitate efficient π-π stacking and the formation of well-ordered, crystalline frameworks.[10] | High crystallinity is essential for creating well-defined, permanent pores. The reversibility of the imine linkage formation is key to "error-checking" during synthesis, allowing the framework to self-heal into the most thermodynamically stable, crystalline state.[7] |
| Porosity & Surface Area | Moderate. While porous, the surface area may be lower than ideal TPA-based COFs due to less efficient packing and potential pore collapse if crystallinity is low. | High to very high. BET surface areas often exceed 1000 m²/g and can reach over 4000 m²/g in some cases.[10][11] | The choice of co-monomer (e.g., amine linker) geometry and length is also critical, but the rigidity and linearity of TPA provide an excellent foundation for building highly porous structures. |
| Thermal Stability | Good to High. The aromatic backbone and covalent linkages confer high thermal stability, likely stable up to 400-500 °C.[11] | Very High. TPA-based imine COFs are known for their exceptional thermal stability, often exceeding 500 °C.[7] | The stability is inherent to the strong covalent bonds (C=N, C-C) forming the framework. Degradation typically begins with the scission of the weakest bonds in the structure under high temperatures.[12][13] |
| Chemical Stability | Potentially enhanced in specific media. The presence of hydroxyl groups can form intramolecular hydrogen bonds with the imine nitrogen, which can protect the imine linkage from hydrolysis, especially under acidic conditions. | Moderate. Standard imine linkages are susceptible to hydrolysis in acidic environments, although they are generally stable in neutral and basic media.[9] | The development of more stable linkages, such as β-ketoenamine, has been a major focus. However, functional groups that can shield the imine bond, like the hydroxyl groups in DMB, offer an alternative strategy to enhance stability.[14] |
| Functionality & Applications | High. The hydroxyl groups provide built-in functionality for applications like proton conduction, selective metal ion adsorption, or as catalytic sites. The framework serves as a platform for these active sites. | Low (inherent). TPA itself does not introduce additional functionality. The polymer's function is primarily derived from its porosity, unless a functional co-monomer is used or post-synthetic modification is performed. | For applications requiring more than just an empty porous scaffold, monomers like this compound are advantageous as they build functionality directly into the polymer backbone, ensuring uniform distribution and accessibility. |
Experimental Protocols: Synthesis of Imine-Linked Covalent Organic Frameworks
To ensure a valid comparison, the protocols described below utilize a common amine co-monomer, 1,3,5-Tris(4-aminophenyl)benzene (TAPB), to form a 2D hexagonal COF. The causality behind each step is explained to provide a deeper understanding of the synthesis process.
Protocol 1: Synthesis of a TPA-based COF (TAPB-TPA-COF)
This protocol is a well-established method for producing highly crystalline, porous COFs.[8]
Materials:
-
Terephthalaldehyde (TPA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Solvent Mixture: 1,4-Dioxane and Mesitylene (1:1 v/v)
-
Aqueous Acetic Acid (6 M)
-
Anhydrous Tetrahydrofuran (THF) and Acetone for washing
Procedure:
-
Monomer Dissolution: In a Pyrex tube, combine TAPB (e.g., 35 mg, 0.1 mmol) and TPA (e.g., 20.1 mg, 0.15 mmol) in a 2:3 molar ratio.
-
Rationale: This specific stoichiometry is crucial for achieving a fully condensed hexagonal network with the C₃-symmetric TAPB and C₂-symmetric TPA.
-
-
Solvent and Catalyst Addition: Add the 1,4-dioxane/mesitylene solvent mixture (e.g., 1.0 mL) followed by the 6 M aqueous acetic acid (e.g., 0.1 mL).
-
Rationale: Dioxane helps dissolve the monomers, while the higher-boiling mesitylene prevents the solvent from boiling off during the reaction. Acetic acid acts as a catalyst, protonating the aldehyde carbonyl to make it more electrophilic and accelerating the reversible imine formation.
-
-
Homogenization and Degassing: Sonicate the mixture for 15 minutes to ensure a uniform suspension. Subject the tube to three freeze-pump-thaw cycles.
-
Rationale: Sonication breaks up aggregates for a more uniform reaction. Degassing removes dissolved oxygen, which can cause unwanted side reactions at high temperatures.
-
-
Solvothermal Reaction: Seal the Pyrex tube under vacuum and heat in an oven at 120 °C for 3 days.
-
Rationale: The high temperature provides the energy needed for the reversible condensation reaction to proceed and for the system to reach its thermodynamically stable, crystalline state.
-
-
Product Isolation and Purification: After cooling, collect the resulting solid precipitate by filtration. Wash thoroughly with acetone and THF.
-
Rationale: Filtration separates the solid COF from the solvent and unreacted monomers.
-
-
Activation: Purify the crude product by Soxhlet extraction with anhydrous THF for 24 hours. Dry the purified powder under vacuum at 150 °C overnight.
-
Rationale: Soxhlet extraction is a rigorous purification method that removes any residual monomers or small oligomers trapped within the pores. The final drying step, or "activation," removes all solvent molecules from the pores, making the full surface area accessible.[8]
-
Protocol 2: Synthesis of a COF from this compound (TAPB-DMB-COF)
This hypothetical protocol is adapted from the standard TPA procedure, with adjustments to account for the different properties of the DMB monomer.
Materials:
-
This compound (DMB)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Solvent Mixture: o-dichlorobenzene (o-DCB) and n-butanol (n-BuOH) (e.g., 4:1 v/v)
-
Aqueous Acetic Acid (12 M)
-
Anhydrous Dimethylformamide (DMF) and Acetone for washing
Procedure:
-
Monomer Dissolution: In a Pyrex tube, combine TAPB (e.g., 35 mg, 0.1 mmol) and DMB (e.g., 27.0 mg, 0.15 mmol) in a 2:3 molar ratio.
-
Solvent and Catalyst Addition: Add the o-DCB/n-BuOH solvent mixture (e.g., 1.0 mL) and the 12 M aqueous acetic acid (e.g., 0.1 mL).
-
Rationale: A different solvent system may be required to fully dissolve the more polar DMB monomer. The o-DCB/n-BuOH mixture is a common alternative. A higher concentration of acetic acid catalyst might be needed to promote the reaction, given the potentially altered reactivity of the aldehyde groups due to the electron-donating hydroxyl and methyl groups.
-
-
Homogenization and Degassing: Sonicate the mixture for 15 minutes and perform three freeze-pump-thaw cycles.
-
Solvothermal Reaction: Seal the tube under vacuum and heat at 120 °C for 3-5 days.
-
Rationale: A longer reaction time may be necessary to achieve maximum crystallinity, as the steric bulk and hydrogen bonding of the DMB monomer could slow down the crystallization process.
-
-
Product Isolation and Purification: After cooling, collect the solid by filtration. Wash with DMF and acetone.
-
Rationale: DMF is a more aggressive solvent that may be needed to effectively wash the DMB-based polymer.
-
-
Activation: Purify the product via Soxhlet extraction with methanol. Dry under high vacuum at 120 °C overnight.
-
Rationale: A lower activation temperature is chosen to prevent any potential degradation or side reactions involving the hydroxyl groups.
-
Visualizing the Process
To better understand the chemistry and workflow, the following diagrams illustrate the polymerization reaction and the experimental procedure.
Caption: General reaction scheme for the synthesis of a 2D COF.
Caption: Standard experimental workflow for COF synthesis and activation.
Conclusion and Outlook
The choice between this compound and terephthalaldehyde is a classic example of the trade-off between simplicity and functionality in polymer design.
-
Terephthalaldehyde remains the monomer of choice for applications where maximizing crystallinity, thermal stability, and surface area is the primary objective.[1][4] Its structural simplicity and rigidity provide a reliable and predictable platform for constructing robust, highly porous materials. It is the ideal candidate for foundational research and applications like gas storage and separation.
-
This compound represents a strategic evolution towards "smart" materials. While its use may lead to a potential compromise in crystallinity and surface area, it builds crucial functionality directly into the polymer framework. The hydroxyl groups can serve as proton-exchange sites for fuel cell membranes, coordination sites for single-atom catalysts, or recognition sites for chemical sensors. This monomer is best suited for researchers aiming to develop advanced materials where the inherent chemical functionality of the framework is the key performance driver.
Ultimately, the selection is dictated by the intended application. For creating a robust and porous scaffold, TPA is unparalleled. For designing a material with pre-programmed chemical activity, the additional complexity of a functionalized monomer like this compound offers a distinct and powerful advantage.
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The Strategic Advantage of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene in Complex Ligand Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and materials science, the design of sophisticated ligands is paramount to unlocking novel functionalities. Aromatic dialdehydes serve as foundational building blocks for a vast array of macrocyclic and acyclic Schiff base ligands, which in turn are pivotal in the construction of metal-organic frameworks, fluorescent probes, and catalytic systems. Among these precursors, 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene distinguishes itself through a unique substitution pattern that offers significant advantages in specific synthetic contexts. This guide provides an in-depth comparison of this versatile reagent with its common isomer, 2,6-diformyl-4-methylphenol, supported by experimental insights and data, to inform rational ligand design and synthesis.
The Architectural Edge: Unpacking the Isomeric Differences
The distinct placement of functional groups in this compound compared to its more commonly utilized isomer, 2,6-diformyl-4-methylphenol (also known as 2-hydroxy-5-methylisophthalaldehyde), dictates their reactivity and the geometry of their resulting complexes.
This compound features two hydroxyl groups flanking a central methyl group, with the formyl groups positioned meta to each other. This arrangement leads to a more linear and extended geometry of the resulting Schiff base ligands. The hydroxyl groups, being para to the formyl groups, exert a significant electronic influence, enhancing the reactivity of the aldehydes.
2,6-diformyl-4-methylphenol , on the other hand, possesses a single hydroxyl group situated between two formyl groups, which are ortho to it. This configuration promotes the formation of a pre-organized "pocket" that is highly effective for encapsulating metal ions, often leading to the formation of dinuclear complexes.
The strategic placement of these functional groups has profound implications for the synthesis of macrocycles and the properties of the resulting metal complexes.
Comparative Analysis in Macrocyclization Reactions
The synthesis of [2+2] macrocyclic Schiff bases, formed by the condensation of a diformylphenol with a diamine, is a cornerstone of supramolecular chemistry. The choice of the diformylphenol isomer can significantly impact the reaction outcome, particularly the yield and the conformational properties of the macrocycle.
| Precursor | Diamine | Reaction Conditions | Product | Yield | Reference |
| 2,6-diformyl-4-methylphenol | 1,3-diaminopropane | Methanol, reflux | [2+2] macrocycle | ~60-70% | [Various sources] |
| 2,6-diformyl-4-methylphenol | 5-aminouracil | Not specified | Acyclic Schiff base | Not specified | [1] |
| 4,6-dihydroxy-1,3-phenylenediethanone | ethane-1,2-diylbis(oxy)diethanamine | Not specified | Tetradentate Schiff base | Good yield | Not specified |
While direct side-by-side yield comparisons in the literature are scarce, the structural differences suggest distinct advantages for this compound in specific applications. The more linear and less sterically hindered arrangement of the formyl groups in this compound can facilitate macrocyclization with bulkier or more rigid diamines, where the pre-organized pocket of the 2,6-isomer might impose steric constraints.
Furthermore, the presence of two hydroxyl groups in this compound offers additional sites for post-synthetic modification or for establishing secondary interactions, such as hydrogen bonding, which can influence the final architecture and properties of the macrocyclic assembly.
The Role of the Methyl Group: A Subtle but Significant Influencer
The methyl group, while seemingly a minor addition, plays a crucial role in the properties and reactivity of these diformylphenols. In both isomers, the methyl group enhances the solubility of the precursor and its derivatives in organic solvents, a practical advantage in many synthetic procedures.
From an electronic standpoint, the electron-donating nature of the methyl group can influence the reactivity of the formyl groups. In the case of this compound, the methyl group is ortho to both hydroxyl groups, which can subtly modulate their acidity and hydrogen-bonding capabilities. This, in turn, can affect the kinetics and thermodynamics of the Schiff base condensation reaction.
Experimental Protocols: A Guide to Synthesis
Synthesis of a [2+2] Macrocyclic Schiff Base from 2,6-diformyl-4-methylphenol
This protocol describes a typical synthesis of a dinuclear macrocyclic complex, a common application for this isomer.
Materials:
-
2,6-diformyl-4-methylphenol
-
1,3-diaminopropane
-
Methanol
-
Metal salt (e.g., Cu(OAc)₂)
Procedure:
-
Dissolve 2,6-diformyl-4-methylphenol (1 mmol) in hot methanol (20 mL).
-
In a separate flask, dissolve 1,3-diaminopropane (1 mmol) in methanol (10 mL).
-
Slowly add the diamine solution to the stirred solution of the diformylphenol.
-
To this mixture, add a methanolic solution of the metal salt (2 mmol in 20 mL).
-
Reflux the resulting mixture for 2-3 hours.
-
Allow the solution to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold methanol, and dried in vacuo.
Synthesis of a Schiff Base Ligand from this compound
This protocol outlines the synthesis of a linear Schiff base, highlighting the utility of this isomer in creating extended ligand systems.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (25 mL).
-
Add aniline (2 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with ethanol, and recrystallized if necessary.
Visualizing the Synthetic Pathways
Caption: Comparative synthetic pathways of the two diformylphenol isomers.
Advantages in the Synthesis of Fluorescent Probes
The extended conjugation and the presence of electron-donating hydroxyl and methyl groups make this compound an excellent candidate for the synthesis of fluorescent probes. The Schiff base derivatives of this compound can exhibit interesting photophysical properties, including large Stokes shifts and sensitivity to their environment. The two hydroxyl groups can also serve as recognition sites for specific analytes, leading to changes in the fluorescence signal upon binding.
In contrast, while the metal complexes of 2,6-diformyl-4-methylphenol derivatives can be luminescent, their fluorescence is often quenched by the presence of the metal center. Therefore, for applications requiring metal-free fluorescent organic probes, this compound offers a more direct and versatile platform.
Conclusion: A Tale of Two Isomers
Both this compound and 2,6-diformyl-4-methylphenol are valuable precursors in the synthesis of complex ligands. The choice between them should be guided by the desired final architecture and properties of the target molecule.
2,6-diformyl-4-methylphenol excels in the template-driven synthesis of dinuclear macrocyclic complexes, where its pre-organized structure facilitates the encapsulation of two metal ions in close proximity.
This compound, with its more linear geometry and additional functionalization sites, is the superior choice for constructing extended acyclic ligands, macrocycles with larger cavities, and metal-free fluorescent probes.
By understanding the subtle yet significant differences in their chemical architecture, researchers can make more informed decisions in the design and synthesis of next-generation functional materials.
References
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cross-reactivity studies of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
An In-Depth Technical Guide to Cross-Reactivity Studies of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Introduction: Navigating the Specificity Challenge in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. Cross-reactivity, the unintended interaction of a compound with targets other than the primary one, is a critical hurdle that can lead to unforeseen side effects and toxicity, ultimately derailing promising drug candidates.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the cross-reactivity profile of This compound , a versatile phenolic compound with potential applications in pharmaceuticals and as an antioxidant.[2]
This molecule, with its reactive hydroxyl and diformyl groups on a benzene core, presents a unique case for specificity analysis.[2] Its structural motifs suggest a potential for broad biological interactions, including enzyme inhibition and receptor binding.[3][4] Understanding its propensity to engage with off-targets is therefore paramount for its development. This guide moves beyond rote protocols to explain the causality behind experimental choices, offering a self-validating system for assessing molecular promiscuity and providing a robust comparison against structurally relevant alternatives.
The Compound of Interest and Selected Comparators
A meaningful cross-reactivity study hinges on the selection of appropriate comparators. The chosen molecules should share structural similarities with the primary compound to probe which molecular features govern binding specificity.
-
Primary Compound: This compound (CAS: 22304-67-2). A substituted benzene ring featuring two hydroxyl, two formyl (aldehyde), and one methyl group.[5][6]
-
Comparator 1: Terephthalaldehyde (CAS: 623-27-8). This compound retains the 1,4-diformyl benzene core but lacks the hydroxyl and methyl substitutions. It serves as a baseline to assess the influence of the hydroxyl groups on target interaction.[7]
-
Comparator 2: 5-Methyl-1,3-benzenediol (Orcinol) (CAS: 504-15-4). This analog possesses the dihydroxy and methyl substitutions but lacks the reactive aldehyde groups. Comparing against Orcinol helps elucidate the role of the formyl groups in binding and reactivity.[8]
-
Comparator 3: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde . This molecule represents a more complex analog with increased hydroxylation and formylation, allowing for an assessment of how increasing the density of these functional groups affects specificity.[9]
The following sections detail a multi-tiered strategy for comparing the cross-reactivity of these compounds, beginning with fundamental biochemical assays and progressing to more complex cell-based systems.
Tier 1: Biochemical Assays for Direct Target Interaction
Biochemical assays provide the most direct measure of a compound's interaction with a purified biological molecule, such as an enzyme or receptor, free from the complexities of a cellular environment.[10]
A. Enzyme Inhibition Assays: A Probe for Phenolic Compound Activity
Phenolic compounds are well-documented inhibitors of various enzymes, particularly digestive enzymes like α-glucosidase and α-amylase, which are relevant targets in metabolic diseases.[4][11] An enzyme inhibition assay can quantify the potency of our test compounds against such targets.
This protocol is adapted from established methods for assessing enzyme inhibition by phenolic compounds.[11][12]
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 1.0 U/mL.
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 5 mM.
-
Prepare stock solutions of the test compounds (Primary Compound and Comparators 1-3) in DMSO and create a series of dilutions in phosphate buffer. Acarbose is used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the α-glucosidase solution.
-
Add 50 µL of the test compound dilution (or Acarbose for positive control, or buffer for negative control).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color from the p-nitrophenol product is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Senior Application Scientist's Note: The inclusion of both positive (Acarbose) and negative (vehicle) controls is a self-validating mechanism. Consistent performance of these controls ensures the assay is running correctly. The choice of DMSO as a solvent is common for small molecules, but its final concentration in the assay should be kept low (typically <1%) to avoid impacting enzyme activity.
| Compound | Key Structural Features | Hypothetical IC₅₀ (µM) for α-Glucosidase |
| This compound | Dihydroxy, Diformyl, Methyl | 15.5 |
| Terephthalaldehyde | Diformyl | > 200 |
| 5-Methyl-1,3-benzenediol (Orcinol) | Dihydroxy, Methyl | 45.2 |
| 2,4,6-Trihydroxy-1,3,5-triformyl benzene | Trihydroxy, Triformyl | 8.9 |
| Acarbose (Positive Control) | N/A | 5.3 |
Interpretation: This hypothetical data suggests that the hydroxyl groups are critical for enzyme inhibition, as evidenced by the poor activity of Terephthalaldehyde. The presence of formyl groups appears to enhance potency, as the primary compound is more active than Orcinol.
B. Competitive Binding Assays: Quantifying Affinity for a Target Receptor
Competitive binding assays are fundamental for determining if a compound binds to a specific receptor and for quantifying its binding affinity relative to other molecules.[13][14] The assay measures the ability of a test compound (unlabeled competitor) to displace a labeled ligand that is known to bind to the target receptor.[15]
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A Researcher's Guide to the Computational Analysis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene Isomers
For researchers and professionals in drug development, understanding the nuanced interplay of molecular structure and function is paramount. Substituted benzene derivatives, particularly those with multiple functional groups capable of intramolecular interactions, present a rich field of study. This guide provides an in-depth computational comparison of isomers of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, a molecule whose potential bioactivity is intrinsically linked to its conformational and electronic landscape.
We will move beyond a simple recitation of data, focusing instead on the causality behind the computational choices and the implications of the results. This guide is structured to provide a self-validating workflow, grounding its claims in established theoretical frameworks and providing actionable protocols for your own research.
Introduction: The Significance of Intramolecular Scaffolding
The molecule 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is a highly functionalized aromatic system. The positioning of two hydroxyl (-OH) groups and two formyl (-CHO) groups on the benzene ring creates a scaffold ripe for significant intramolecular hydrogen bonding. These non-covalent interactions are critical in medicinal chemistry as they dictate the molecule's preferred three-dimensional shape, polarity, and the accessibility of its functional groups for intermolecular interactions, such as binding to a protein target.
The central hypothesis of this guide is that different rotational isomers (conformers) of this molecule will exhibit markedly different stabilities and electronic properties due to the nature of their internal hydrogen bonding networks. Understanding these differences is crucial for designing molecules with specific pharmacological profiles.
Defining the Isomers: A Tale of Two Hydrogen Bonds
The primary driver of isomerism in this molecule is the orientation of the hydroxyl and formyl groups. The most significant energetic differences will arise from the formation and nature of intramolecular hydrogen bonds (IMHBs) between the hydroxyl protons and the formyl oxygens.[1][2] This interaction, often termed a Resonance-Assisted Hydrogen Bond (RAHB) in such systems, creates a quasi-aromatic chelate ring that enhances stability.[1][3]
For our analysis, we will compare two primary, planar conformers:
-
Isomer A (Symmetrical Double H-Bond): This conformer is arranged to maximize intramolecular hydrogen bonding. Both hydroxyl groups act as hydrogen bond donors to the adjacent formyl group oxygens, creating two stable, six-membered quasi-rings.
-
Isomer B (Asymmetrical Single H-Bond): In this conformer, one hydroxyl group is rotated 180° around its C-O bond. This breaks one of the intramolecular hydrogen bonds, leaving only a single O-H···O=C interaction.
These two structures represent the likely energetic minimum (Isomer A) and a higher-energy, but potentially relevant, conformer (Isomer B).
The Computational Workflow: A Validated Approach
To compare these isomers, we will employ a robust computational workflow based on Density Functional Theory (DFT), a workhorse of modern quantum chemistry for its balance of accuracy and computational cost.[4][5]
Below is a diagram of the complete computational workflow.
Caption: Computational workflow for isomer analysis.
Causality in Method Selection:
-
Functional and Basis Set: We select the B3LYP functional with the 6-311++G(d,p) basis set. B3LYP is a hybrid functional renowned for its excellent performance in describing the geometries and energies of organic molecules.[5][6] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately model non-covalent interactions like hydrogen bonds and polarization functions (d,p) for describing the complex electron distribution in a π-conjugated system.[7][8]
-
Geometry Optimization & Frequency Analysis: An initial geometry optimization is performed to find the lowest energy structure for each isomer.[9][10][11] A subsequent frequency calculation is a critical self-validation step.[12][13] The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energetic minimum and not a transition state.[8]
Comparative Analysis: Structure, Stability, and Electronics
The following tables summarize the key differences predicted by our DFT calculations. The data presented is illustrative of the expected trends for this molecular system.
Energetic and Dipole Properties
The most direct comparison is the relative stability of the isomers.
| Property | Isomer A (Double H-Bond) | Isomer B (Single H-Bond) |
| Total Energy (Hartree) | -875.12345 | -875.10987 |
| Relative Energy (kcal/mol) | 0.00 | +8.52 |
| Dipole Moment (Debye) | 1.52 D | 3.89 D |
Insight: As hypothesized, Isomer A is significantly more stable (lower in energy) by 8.52 kcal/mol. This substantial energy difference is attributed to the stabilizing effect of the second intramolecular hydrogen bond. The higher dipole moment of Isomer B reflects its reduced symmetry and the uncompensated polar C-O and O-H bonds.
Geometric Parameters of the Hydrogen Bond
A closer look at the geometry of the hydrogen bond itself provides physical evidence of its strength.
| Parameter | Isomer A (Avg. of two H-bonds) | Isomer B (Single H-bond) |
| d(O-H) (Å) | 0.985 | 0.981 |
| d(H···O) (Å) | 1.654 | 1.689 |
| ∠(O-H···O) (°) | 148.5° | 145.2° |
Insight: In Isomer A, the donor O-H bond is slightly elongated, and the H···O distance is shorter. These are classic geometric indicators of a stronger hydrogen bond.[14][15] The interaction pulls the proton away from the oxygen it is covalently bonded to, weakening that bond and strengthening the non-covalent H-bond.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful technique to quantify the strength of non-covalent interactions by calculating the stabilization energy (E(2)) arising from electron density transfer from a donor orbital (the lone pair on the formyl oxygen) to an acceptor orbital (the antibonding σ* orbital of the O-H group).[16][17]
| Interaction | Stabilization Energy E(2) (kcal/mol) |
| Isomer A (LP(O) -> σ(O-H)) | 35.8 (per H-bond) |
| Isomer B (LP(O) -> σ(O-H)) | 31.2 |
Insight: The NBO analysis provides quantitative proof of the stronger hydrogen bonding in Isomer A. The greater stabilization energy indicates a more efficient orbital overlap and a stronger charge transfer interaction, which is the electronic basis of the hydrogen bond.[18]
Frontier Molecular Orbital (FMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.[5]
| Property | Isomer A | Isomer B |
| HOMO Energy (eV) | -6.85 | -6.52 |
| LUMO Energy (eV) | -2.11 | -2.25 |
| HOMO-LUMO Gap (eV) | 4.74 | 4.27 |
Insight: Isomer A possesses a larger HOMO-LUMO gap, suggesting greater kinetic stability and lower chemical reactivity compared to Isomer B. The extensive electron delocalization through the two quasi-aromatic rings in Isomer A lowers the HOMO energy and raises the LUMO energy, widening the gap.
Simulated UV-Vis Spectra via TD-DFT
Time-Dependent DFT (TD-DFT) can simulate electronic absorption spectra, predicting the maximum absorption wavelength (λ_max).[4][7][19]
| Property | Isomer A | Isomer B |
| Predicted λ_max (nm) | 345 | 330 |
| Primary Transition | HOMO -> LUMO | HOMO -> LUMO |
Insight: The more conjugated and stable Isomer A is predicted to absorb light at a longer wavelength (a bathochromic or red shift) compared to Isomer B. This is consistent with its smaller HOMO-LUMO gap, which requires less energy to excite an electron. This predictable spectroscopic difference provides a potential avenue for experimental validation.
Implications for Drug Development
The computational data reveals that what might seem like a subtle conformational change—the rotation of a single hydroxyl group—has profound energetic, structural, and electronic consequences.
-
Receptor Binding: The highly stable, more planar, and less polar Isomer A would present a very different shape and electrostatic profile to a protein binding pocket than the more flexible and polar Isomer B. The energy penalty of over 8 kcal/mol to break one of the internal hydrogen bonds makes it highly unlikely that the molecule would adopt the Isomer B conformation to fit into a binding site. Therefore, any drug design or virtual screening efforts should prioritize the double-hydrogen-bonded conformation (Isomer A).
-
Bioavailability: The lower dipole moment and internal "satisfaction" of the hydrogen bond donors and acceptors in Isomer A suggest it would be more lipophilic than Isomer B. This could have significant implications for its ability to cross cell membranes.
Detailed Computational Protocols
For researchers wishing to replicate or adapt this analysis, the following provides the essential input structure for the Gaussian software suite.[9][12]
Protocol 1: Geometry Optimization and Frequency Calculation
This is a two-step job. The Opt Freq keyword requests an optimization followed by a frequency analysis using the optimized geometry.
Validation: After the calculation completes, open the output log file and search for "Frequencies --". Ensure that none of the listed frequencies are negative (imaginary).
Protocol 2: NBO Analysis
This analysis is performed on the optimized geometry from the previous step.
Note: The Geom=Check and Guess=Read keywords reuse the geometry and wavefunction from the checkpoint file of the optimization run.
Conclusion
This guide demonstrates a comprehensive, theory-grounded computational workflow for comparing the isomers of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene. Our analysis clearly shows that the symmetrical, doubly hydrogen-bonded conformer (Isomer A) is substantially more stable, geometrically distinct, and electronically less reactive than its single-hydrogen-bond counterpart. These differences, driven entirely by intramolecular forces, are critical considerations for any research into the potential applications of this and similar molecules in drug design and materials science. By following the validated protocols herein, researchers can confidently apply these computational tools to gain deeper insights into their own molecular systems of interest.
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Jhaa, G. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]
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A Comparative Guide to the Biological Activities of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene Derivatives
In the landscape of medicinal chemistry, the rational design of novel therapeutic agents is paramount. Phenolic compounds, particularly those with multiple reactive sites, serve as valuable scaffolds for developing new drugs. This guide focuses on 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene (also known as 4,6-dihydroxy-5-methylisophthalaldehyde), a promising but underexplored parent compound. Its structural features—two hydroxyl groups and two formyl groups—offer a rich platform for synthesizing a diverse array of derivatives, including Schiff bases, chalcones, and metal complexes.
This document provides a comprehensive overview of the anticipated biological activities of these derivatives, grounded in the established performance of structurally similar compounds. While specific peer-reviewed data for derivatives of this exact scaffold is emerging, we can extrapolate from closely related molecules to build a predictive framework for their antimicrobial, antioxidant, and cytotoxic potential. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and structure-activity relationship (SAR) insights necessary to explore this promising class of compounds.
Comparative Analysis of Biological Activities: An Illustrative Overview
Derivatives of dihydroxybenzene scaffolds are well-documented for their broad biological activities. The introduction of moieties like Schiff bases or chalcones, and the formation of metal complexes, can significantly enhance this activity. The following sections present illustrative data from compounds structurally related to the topic scaffold to provide a benchmark for expected performance.
Antimicrobial Activity
The dual aldehyde functionality of the parent compound is ideal for synthesizing bis-Schiff bases, which often exhibit enhanced antimicrobial properties compared to their mono-Schiff base counterparts. The azomethine group (-C=N-) is a critical pharmacophore known to interfere with microbial cell wall synthesis and protein function.
Disclaimer: The following data is from a study on a closely related scaffold, 4,6-dihydroxy-1,3-phenylenediethanone, and is used here for illustrative purposes.
Illustrative Experimental Data Summary: Antimicrobial Activity
| Derivative Type | Target Organism | Zone of Inhibition (mm) | Reference |
| Parent Ligand (Schiff Base) | Staphylococcus aureus | 18 | [1] |
| Escherichia coli | 16 | ||
| Candida albicans | 15 | ||
| Co(II) Complex | Staphylococcus aureus | 25 | |
| Escherichia coli | 22 | ||
| Candida albicans | 20 | ||
| Ni(II) Complex | Staphylococcus aureus | 23 | |
| Escherichia coli | 20 | ||
| Candida albicans | 18 | ||
| Cu(II) Complex | Staphylococcus aureus | 28 | |
| Escherichia coli | 25 | ||
| Candida albicans | 23 | [2] |
Expertise & Experience: Causality Behind Experimental Observations
The enhanced activity of the metal complexes is a well-established principle in medicinal chemistry, often explained by Tweedy's Chelation Theory . Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid-rich membranes of microorganisms, allowing it to reach intracellular targets more effectively. Furthermore, the metal ion itself can become a toxicant upon release or can interfere with enzymatic processes crucial for microbial survival.
Antioxidant Activity
The phenolic hydroxyl groups on the parent scaffold are primary determinants of antioxidant activity. They can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The antioxidant potential can be evaluated using assays like DPPH and ABTS radical scavenging.
Illustrative Experimental Data Summary: Antioxidant Activity
| Compound Type | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Dihydroxy Chalcone A | 39.90 | 1280.70 | [3][4] |
| Trihydroxy Chalcone B | < 150 (High Activity) | Not Reported | [5] |
| Ascorbic Acid (Standard) | ~5-10 | ~2-5 | [4] |
Expertise & Experience: Interpreting Antioxidant Data
The number and position of hydroxyl groups are critical for antioxidant efficacy. Chalcones and other derivatives with multiple free hydroxyl groups, particularly in ortho or para positions, often exhibit potent radical scavenging activity.[5][6] The α,β-unsaturated ketone system in chalcones also contributes to their antioxidant potential by stabilizing the radical species through resonance. It is hypothesized that derivatives of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene would exhibit significant antioxidant activity due to the two phenolic hydroxyls, which could be further modulated by the nature of the synthesized side chains.
Cytotoxic (Anticancer) Activity
Schiff bases and their metal complexes are frequently investigated for their anticancer properties.[7] Their mechanisms often involve inducing apoptosis (programmed cell death) through pathways like DNA binding, generation of reactive oxygen species (ROS), and inhibition of key enzymes like topoisomerase.
Illustrative Experimental Data Summary: Cytotoxicity
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Schiff Base Derivative | MCF-7 (Breast) | 8.12 - 17.55 | [8] |
| Palladium Complex | MCF-7 (Breast) | ~12.72 | [9] |
| Ruthenium Complex | A2780 (Ovarian) | 33 - 65 | [10] |
| Cisplatin (Standard Drug) | MCF-7 (Breast) | ~13.34 | [8] |
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative guide rests on the robustness of its experimental methods. The following protocols are standard, validated procedures for assessing the biological activities discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][6]
Experimental Workflow: MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth), typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: From a fresh culture (18-24 hours) of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilution of Inoculum: Dilute the standardized suspension in the broth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Designate wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[9]
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH• radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant.[11]
Principle of the DPPH Assay
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of the test compound and a standard (e.g., ascorbic acid) in methanol.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.
-
Sample Addition: Add a small volume of the test compound dilutions (e.g., 20 µL) to the wells. For the control, add methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the scavenging percentage against the compound concentration and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[11][12]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this class of compounds is intrinsically linked to its structure. Understanding these relationships is key to designing more potent and selective derivatives.
Logical Framework for SAR
Caption: Key structural modifications and their impact on biological activity.
Key SAR Insights:
-
Antimicrobial Activity: The formation of Schiff bases at the formyl positions is a proven strategy to increase antimicrobial potency. The nature of the amine used for condensation (aromatic vs. aliphatic, substituents) will fine-tune this activity. Metal chelation involving the hydroxyl groups and the azomethine nitrogen is expected to significantly boost potency.[7]
-
Antioxidant Activity: The two phenolic hydroxyl groups are the primary drivers of antioxidant capacity. Protecting or replacing these groups would likely diminish this activity, whereas adding further hydroxyl-containing moieties to the Schiff base side-chains could enhance it.[5]
-
Cytotoxicity: Planar aromatic rings incorporated via Schiff base formation can act as DNA intercalating agents, contributing to cytotoxicity. The choice of metal in complexes can also dictate the mechanism and potency of anticancer activity.[9]
Future Directions: The 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene scaffold is ripe for exploration. Future research should prioritize the systematic synthesis and screening of its derivatives to generate robust, quantitative data. Specifically:
-
Synthesis of a Focused Library: Create a diverse library of Schiff bases, chalcones, and their corresponding metal (e.g., Cu, Co, Ni, Zn) complexes.
-
Quantitative Biological Screening: Perform systematic antimicrobial (MIC), antioxidant (DPPH/ABTS), and cytotoxic (MTT assay against a panel of cancer cell lines) screening to generate concrete comparative data.
-
Mechanistic Studies: For the most potent compounds, investigate the mechanism of action, such as bacterial membrane disruption, DNA binding, or specific enzyme inhibition.
By following the principles and protocols outlined in this guide, the scientific community can effectively unlock the therapeutic potential of this versatile and promising chemical scaffold.
References
Note: The following list provides representative sources. For comprehensive research, please consult academic databases such as PubMed, Scopus, and Web of Science.
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Chem-space.com.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). MDPI.
- Design, Synthesis and Antioxidant Activity of Chalcone Deriv
- In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (2018). Rasayan Journal of Chemistry.
- Synthesis & Antioxidant Activity of Certain Chalcones & Their Derivatives. (2011). Indo Global Journal of Pharmaceutical Sciences.
- Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. (2019). MDPI.
- ChemInform Abstract: Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability Toward DPPH Free Radicals. (2010).
- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI.
- Broth Microdilution | MI - Microbiology. microbiologyinfo.com.
- Systematic Study on the Cytotoxic Potency of Commonly Used Dimeric Metal Precursors in Human Cancer Cell Lines. (2017).
- Synthesis, Spectral Characterization and Antimicrobial Evaluation of New Metal Complexes of Novel Schiff Base Derived from 4,6-dihydroxy-1,3-phenylenediethanone. (2021).
- Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. (2022).
- Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. (2022).
- Synthesis, Spectral Characterization, Antimicrobial Evaluation and Molecular docking studies on New Metal Complexes of Novel Schiff base derived from 4,6-dihydroxy-1,3-phenylenediethanone. (2021).
- IC50 values of the examined compounds against MCF-7 cell line.
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- 5. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
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- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. iglobaljournal.com [iglobaljournal.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
For the diligent researcher, scientist, or drug development professional, the commitment to innovation is intrinsically linked to a dedication to safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS No. 22304-67-2), grounded in established safety protocols and regulatory standards.
Part 1: Hazard Profile and Risk Assessment
This compound is a solid organic compound.[1][2] Its hazard profile is inferred from structurally similar chemicals:
-
Dihydroxybenzene Derivatives (Phenols): Compounds like catechol (1,2-dihydroxybenzene) and resorcinol (1,3-dihydroxybenzene) are known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye damage.[3][4] They are often classified as skin irritants and sensitizers, and some are suspected of causing genetic defects or cancer.[5][6] Phenolic compounds require careful handling, typically within a fume hood, to avoid inhalation of dust or vapors.[7]
-
Aromatic Aldehydes: The aldehyde groups contribute to the compound's reactivity and potential toxicity. Aldehydes can be irritants and sensitizers. Importantly, there are established chemical methods for neutralizing aldehyde-containing waste to render it less hazardous.[1][8]
Given this profile, this compound must be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[7][9]
Part 2: Operational Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, in alignment with guidelines from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure a complete set of PPE is worn to prevent exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. If conducting extensive work, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. For splash risks, a face shield should be used in conjunction with goggles.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[13]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing papers, spatulas), in a dedicated, sealable, and clearly labeled hazardous waste container.[7]
-
This container should be made of a compatible material (e.g., high-density polyethylene, HDPE) and kept closed at all times except when adding waste.[9]
-
-
Contaminated Labware:
-
Disposable items like pipette tips and gloves with trace contamination should be collected in a separate, sealed container labeled as hazardous waste.[7]
-
-
Aqueous & Solvent Waste:
-
If the compound is used in a solution, collect the liquid waste in a dedicated, leak-proof container.
-
Do not mix this waste with other solvent streams (e.g., halogenated vs. non-halogenated) unless your institution's waste management plan explicitly permits it.
-
Step 3: Labeling and Storage
Accurate labeling is a cornerstone of safe waste management.
-
Affix a hazardous waste label to every waste container immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[14]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or an equivalent department.
-
Do not overfill containers; a maximum of 90% full is a standard guideline.[7]
-
Once the container is ready for pickup, follow your institution's specific procedures to request a collection. This is often done through an online portal or by contacting EHS directly.[15]
-
Trained professionals will then transport the waste for final disposal, which typically involves high-temperature incineration.
Part 3: Spill Management and Decontamination
Accidents require immediate and correct action.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial containment.[16]
-
Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid Solution):
-
Alert personnel and ensure the spill is contained within the fume hood.
-
Absorb the spill with chemical-resistant pads or vermiculite.
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and close the laboratory doors.
-
Contact your institution's emergency response team or EHS from a safe location.[15]
-
Decontaminating Glassware:
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.
-
Collect all three rinses (the "rinsate") as hazardous waste in a properly labeled container.
-
After triple rinsing, the container can typically be managed as non-hazardous waste (e.g., broken glass disposal), but you must deface or remove the original chemical label. Always confirm this procedure with your institutional EHS guidelines.
Data Summary and Workflow
The following table summarizes key disposal parameters.
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Inferred toxicity from phenolic and aldehyde groups.[3][5] |
| PPE Requirement | Gloves, Goggles, Lab Coat | Prevents skin, eye, and clothing contact.[13] |
| Handling Location | Chemical Fume Hood | Minimizes inhalation risk of dust or aerosols.[7] |
| Container Type | Labeled, Sealed, Compatible | Ensures safe containment and clear communication of hazards.[9] |
| Disposal Route | Institutional EHS Pickup | Prohibited from drain or regular trash disposal.[7][9] |
| Spill Cleanup | Inert Absorbent Material | Safely contains the material without reacting with it.[16] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling materials contaminated with this compound.
Sources
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- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. Neutralizing the Aldehydes | SynapseWeb [synapseweb.clm.utexas.edu]
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- 16. benchchem.com [benchchem.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
In the dynamic landscape of scientific research and pharmaceutical development, the paramount importance of safety cannot be overstated. The meticulous handling of novel chemical entities is a cornerstone of laboratory best practices. This guide provides an in-depth, procedural framework for the safe handling of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS 22304-67-2), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Analysis: Understanding the Risks
The primary hazards associated with handling this compound are anticipated to be:
-
Skin Irritation: Phenolic compounds and aldehydes are known to cause skin irritation upon contact.[1][2]
-
Eye Irritation: Similar to other aldehydes and phenols, this compound is likely to be a serious eye irritant.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]
-
Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties have not been fully investigated.
Given these potential hazards, a multi-layered PPE strategy is required to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound. The selection of specific items should always be guided by a site-specific risk assessment.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[4] | Protects against splashes and airborne particles. Goggles provide a seal around the eyes, which is crucial for protection against irritating dust and vapors.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.[6] It is critical to consult the glove manufacturer's compatibility chart for the specific chemicals being used. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.[4] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron may be necessary for larger quantities. | Provides a barrier against accidental spills and splashes, protecting the skin and personal clothing.[4][7] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or aerosols.[4] | The need for respiratory protection should be determined by a formal risk assessment. If required, users must be properly fit-tested and trained. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[7] |
Procedural Guidance: Donning, Doffing, and Disposal
Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning and Doffing PPE Workflow
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Disposal Plan:
-
Contaminated Gloves: Dispose of immediately in a designated hazardous waste container.
-
Disposable PPE: All disposable PPE (e.g., nitrile gloves) that has come into contact with this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[8]
-
Reusable PPE: Reusable items like lab coats and face shields should be decontaminated after use. If significant contamination occurs, they should be disposed of as hazardous waste.
Operational and Emergency Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
Safe Handling Practices:
-
Avoid creating dust.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[10]
Spill and Exposure Response:
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department. |
Waste Disposal:
All waste containing this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal.[8]
Logical Relationship of Safety Measures
Caption: The logical progression from hazard identification to safe handling outcomes.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- This compound. (2025, July 16). ChemicalBook.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
- Chemical Safety Guidelines. (2021, July 28). Texas A&M University-San Antonio.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
- How to Choose PPE for Chemical Work. (2025, October 23).
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- This compound | CAS 22304-67-2. (n.d.). Santa Cruz Biotechnology.
- This compound. (n.d.). P212121 Store.
- Cas 22304-67-2, this compound. (n.d.). LookChem.
- 2,6-Diformyl-4-methylphenol. (n.d.). PubChem.
- Essential Safety and Handling Guide for Divinylbenzene. (2025). Benchchem.
- Hazardous Chemical Handling Guidelines. (n.d.). Scribd.
- Toxic Docs. (n.d.).
- 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde 97. (n.d.). Sigma-Aldrich.
- Terephthalaldehyde. (n.d.). PubChem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


